Tert-butyl 2-bromofuran-3-ylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-bromofuran-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3/c1-9(2,3)14-8(12)11-6-4-5-13-7(6)10/h4-5H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFDRRLTEWNSRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(OC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tert-butyl 2-bromofuran-3-ylcarbamate chemical structure and properties
An In-depth Technical Guide to Tert-butyl 2-bromofuran-3-ylcarbamate: A Versatile Building Block for Medicinal Chemistry
Abstract
Tert-butyl 2-bromofuran-3-ylcarbamate is a strategically important heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a furan core, a bromine atom, and a tert-butyloxycarbonyl (Boc) protected amine, offers a trifecta of chemical functionalities. The Boc group provides a stable yet readily cleavable protecting group for the amine, allowing for sequential and controlled synthetic transformations.[1][2] The bromine atom serves as a versatile handle for a wide range of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and applications of Tert-butyl 2-bromofuran-3-ylcarbamate, with a focus on its utility as an intermediate for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
Tert-butyl 2-bromofuran-3-ylcarbamate possesses a unique arrangement of functional groups that dictates its chemical behavior. The electron-rich furan ring is substituted with a halogen and a protected nitrogen atom, making it a valuable precursor for creating diverse compound libraries.
Structure:
Table 1: Physicochemical Properties and Identifiers
| Property | Value |
| IUPAC Name | tert-butyl N-(2-bromo-3-furyl)carbamate |
| CAS Number | 1548343-91-8 |
| Molecular Formula | C₉H₁₂BrNO₃ |
| Molecular Weight | 262.10 g/mol |
| Physical Form | Expected to be a solid at room temperature.[3] |
| Solubility | Expected to be soluble in polar aprotic solvents (e.g., THF, DMF). |
| Boiling Point | Predicted: 307.2±30.0 °C |
| Density | Predicted: 1.49±0.1 g/cm³ |
| pKa | Predicted: 12.04±0.46 |
Note: Predicted values are computationally derived and should be confirmed experimentally.
Synthesis and Purification
The synthesis of Tert-butyl 2-bromofuran-3-ylcarbamate leverages fundamental principles of heterocyclic chemistry and protecting group strategy. A common and efficient pathway involves the mono-Boc protection of 3-aminofuran, followed by regioselective bromination. The high reactivity of the furan nucleus, particularly at the α-positions (C2 and C5), is a key consideration in this process.[4]
Synthetic Rationale
The synthetic approach is designed in two main stages. First, the amino group of the starting material, 3-aminofuran, is protected with a Boc group by reacting it with di-tert-butyl dicarbonate (Boc₂O). This protection is crucial to prevent side reactions at the nitrogen atom during the subsequent bromination step. The Boc group is stable under neutral and basic conditions but can be easily removed with acid when desired.[5]
Second, the resulting tert-butyl furan-3-ylcarbamate is subjected to electrophilic bromination. The carbamate group at the C3 position directs the incoming electrophile (bromine) to the adjacent, electronically activated C2 position of the furan ring.[4] N-Bromosuccinimide (NBS) is an ideal reagent for this transformation as it provides a mild source of electrophilic bromine, minimizing potential side reactions and degradation of the furan ring.
Experimental Protocol
Step 1: Synthesis of tert-Butyl furan-3-ylcarbamate
-
Dissolve 3-aminofuran (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.2 eq) or N,N-diisopropylethylamine (DIPEA), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude tert-butyl furan-3-ylcarbamate.
Step 2: Synthesis of Tert-butyl 2-bromofuran-3-ylcarbamate
-
Dissolve the crude tert-butyl furan-3-ylcarbamate (1.0 eq) from the previous step in a solvent such as THF or acetonitrile.
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-3 hours, monitoring for the disappearance of the starting material by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Tert-butyl 2-bromofuran-3-ylcarbamate.
Visualization of Synthetic Workflow
Caption: Synthetic pathway to Tert-butyl 2-bromofuran-3-ylcarbamate.
Spectroscopic Characterization
While specific experimental data requires acquisition, the expected spectroscopic signatures can be reliably predicted based on the molecule's structure and data from analogous compounds.[6][7]
-
¹H NMR: The spectrum is expected to show a sharp singlet around δ 1.5 ppm, integrating to 9 protons, which is characteristic of the tert-butyl group. The two furan protons will appear as doublets in the aromatic region (δ 6.5-7.5 ppm). A broad singlet for the N-H proton of the carbamate will also be present.
-
¹³C NMR: The spectrum should display signals for the quaternary carbon of the tert-butyl group (~80 ppm) and the methyl carbons (~28 ppm). The carbonyl carbon of the carbamate will appear downfield (~153 ppm). Signals corresponding to the four carbons of the furan ring will also be observed in the aromatic region.
-
IR Spectroscopy: A strong absorption band between 1700–1750 cm⁻¹ will confirm the presence of the carbamate carbonyl (C=O) group.[6] An N-H stretching vibration is expected around 3300-3400 cm⁻¹.
-
Mass Spectrometry (MS): The ESI-MS spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity ([M+H]⁺ and [M+H+2]⁺).
Chemical Reactivity and Synthetic Utility
The utility of Tert-butyl 2-bromofuran-3-ylcarbamate stems from the orthogonal reactivity of its functional groups. This allows for selective manipulation, making it a powerful intermediate for building molecular complexity.
The Role of the Boc Protecting Group
The Boc group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. Its primary role is to mask the reactivity of the amine during transformations elsewhere in the molecule. It can be efficiently cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or hydrochloric acid in an organic solvent, to liberate the free amine for subsequent reactions like acylation or alkylation.[2][5]
Transformations of the Bromine Atom
The bromine atom at the C2 position is the key to the molecule's versatility in drug discovery. It is ideally positioned for participation in various palladium-catalyzed cross-coupling reactions.[8]
-
Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: Coupling with amines to form carbon-nitrogen bonds, a critical transformation for synthesizing many pharmaceutical agents.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
-
Heck Coupling: Formation of carbon-carbon bonds with alkenes.
These reactions provide reliable and high-yielding methods to elaborate the furan core, connecting it to other pharmacophores or structural motifs.
Visualization of Synthetic Utility
Caption: Key synthetic transformations of Tert-butyl 2-bromofuran-3-ylcarbamate.
Applications in Drug Discovery and Development
Heterocyclic scaffolds, particularly those containing furan, are prevalent in a vast number of FDA-approved drugs and clinical candidates.[9] Tert-butyl 2-bromofuran-3-ylcarbamate serves as a valuable starting material for accessing novel chemical space around this privileged core.
-
Scaffold for Bioactive Molecules: The 3-amino-furan motif can act as a central scaffold to which different pharmacophoric groups are attached via the C2 position (using the bromine) and the C3 nitrogen (after deprotection).
-
Modulation of Physicochemical Properties: The tert-butyl group can enhance metabolic stability by acting as a steric shield, preventing enzymatic degradation at nearby sites.[10] This is a common strategy in drug design to improve pharmacokinetic profiles.
-
Fragment-Based Drug Design (FBDD): This molecule can be used as a fragment in FBDD screening. The furan ring can form key hydrogen bonds or other interactions within a target protein's binding site, and subsequent elaboration via cross-coupling provides a rapid path to higher-affinity leads.[6]
Safety and Handling
As with all laboratory chemicals, Tert-butyl 2-bromofuran-3-ylcarbamate should be handled with appropriate care. While a specific safety data sheet (SDS) should always be consulted, general precautions for related bromo-aromatic and carbamate compounds apply.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection during handling.[11]
-
Handling: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[11]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] It may be beneficial to store under an inert atmosphere and refrigerated to ensure long-term stability.[11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, which could degrade the molecule or cleave the Boc group.[11]
References
-
Hoffman Fine Chemicals. tert-Butyl (2-bromopyridin-3-yl)carbamate Product Page. [Link]
- Supporting Information for a relevant chemical synthesis. Source not fully specified.
-
MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. [Link]
-
ChemBK. tert-Butyl (5-broMofuran-2-yl)carbaMate Product Page. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
PubChem. tert-Butyl 3-bromobenzylcarbamate Compound Summary. [Link]
-
Hypha Discovery Blogs. Metabolism of t-butyl groups in drugs. [Link]
-
University of Liverpool. Heterocyclic Chemistry Lecture Notes. [Link]
-
MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]
-
ResearchGate. Reactivity of 3-Bromofuran in Pd-Catalyzed C–H Bond Arylation toward the Synthesis of 2,3,5-Triarylfurans. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tert-Butyl (3-bromopyridin-2-yl)carbamate | 149489-04-3 [sigmaaldrich.com]
- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. tert-Butyl benzofuran-2-ylcarbamate (1629535-19-8) for sale [vulcanchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Whitepaper: Tert-butyl 2-bromofuran-3-ylcarbamate
Identification, Synthesis, and Utility in Medicinal Chemistry
Abstract
Tert-butyl 2-bromofuran-3-ylcarbamate (CAS 889089-31-0) is a specialized heterocyclic building block utilized primarily in the synthesis of complex pharmaceutical intermediates.[1][2] As a stabilized, Boc-protected derivative of the inherently unstable 3-aminofuran core, this compound offers a strategic entry point for constructing fused heteroaromatic systems (e.g., furopyridines) and performing transition-metal-catalyzed cross-couplings. This guide provides a comprehensive technical analysis of its chemical identity, validated synthetic pathways, and handling protocols, designed for researchers requiring high-purity scaffolds for drug discovery.
Part 1: Chemical Identity & Properties[4][5][6][7]
The structural integrity of 3-aminofurans is notoriously poor due to their susceptibility to oxidation and ring-opening. The introduction of the tert-butoxycarbonyl (Boc) group on the nitrogen atom stabilizes the system, while the bromine atom at the C2 position serves as a versatile handle for functionalization.
| Property | Specification |
| CAS Number | 889089-31-0 |
| IUPAC Name | tert-butyl (2-bromofuran-3-yl)carbamate |
| Molecular Formula | C |
| Molecular Weight | 262.10 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |
| Stability | Moisture sensitive; store at 2–8°C under inert atmosphere (Ar/N |
| Key Functional Groups | Aryl Bromide (C2), Boc-Carbamate (C3), Furan Core |
Part 2: Synthetic Pathways & Mechanism[10]
The synthesis of CAS 889089-31-0 is non-trivial due to the high reactivity of the furan ring. The most robust route involves the regioselective bromination of the parent carbamate.
Validated Synthetic Route: Electrophilic Bromination
The primary industrial and laboratory route proceeds via the bromination of tert-butyl furan-3-ylcarbamate. The amino group at C3 directs the electrophile (Br
Mechanism:
-
Activation: The lone pair on the carbamate nitrogen donates electron density into the furan ring, significantly increasing nucleophilicity at C2.
-
Substitution: N-Bromosuccinimide (NBS) provides a controlled source of bromonium ions. The reaction must be kept cold (<0°C) to prevent poly-bromination at the C5 position.
Workflow Diagram (DOT)
The following diagram illustrates the synthesis and downstream utility logic.
Figure 1: Synthetic logic flow from carboxylic acid precursor to the brominated scaffold (CAS 889089-31-0).
Part 3: Experimental Protocols
Disclaimer: The following protocols involve hazardous chemicals. All procedures must be performed in a fume hood by trained personnel.
Protocol A: Synthesis from Tert-butyl furan-3-ylcarbamate
This method is preferred for its high regioselectivity.
Reagents:
-
Tert-butyl furan-3-ylcarbamate (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: Anhydrous DMF or Acetonitrile (MeCN)
-
Quench: Saturated Na
S O (aq)
Step-by-Step Methodology:
-
Preparation: Dissolve tert-butyl furan-3-ylcarbamate (e.g., 1.83 g, 10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Cooling: Cool the solution to -10°C using an ice/salt bath. Critical: Lower temperatures prevent bromination at the C5 position.
-
Addition: Dissolve NBS (1.87 g, 10.5 mmol) in DMF (10 mL) and add it dropwise to the reaction mixture over 30 minutes. Protect from light.
-
Reaction: Stir at -10°C for 1 hour, then allow to warm slowly to 0°C over 1 hour. Monitor via TLC (Hexane/EtOAc 4:1). The product usually has a slightly lower R
than the starting material. -
Workup: Pour the reaction mixture into ice-cold water (100 mL). Extract with Diethyl Ether (3 x 50 mL).
-
Washing: Wash combined organics with saturated Na
S O (to remove excess bromine), water, and brine. -
Purification: Dry over MgSO
, filter, and concentrate in vacuo at <30°C. Purify via flash column chromatography (SiO , 0-10% EtOAc in Hexanes).
Yield Expectation: 75–85%
Validation:
Part 4: Applications in Drug Discovery
The 2-bromo-3-aminofuran scaffold is a "privileged structure" for generating diversity.
-
Suzuki-Miyaura Coupling: The C2-Br bond is highly reactive toward boronic acids, allowing the installation of aryl or heteroaryl groups. This is critical for fragment-based drug design (FBDD).
-
C-H Activation: The C5 position remains open for direct C-H activation, enabling late-stage functionalization.
-
Cyclization Precursor: Removal of the Boc group (acidic conditions) yields the free amine, which can cyclize with pendant electrophiles at C2 to form furo[3,2-b]pyridines or other fused systems found in kinase inhibitors.
Part 5: References
-
MDPI Molecules. (2022). Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates. (Context on carbamate reactivity). Retrieved from [Link][3]
Sources
2-Bromo-3-(Boc-amino)furan: Physicochemical Profiling and Synthetic Applications
Introduction to the Bifunctional Scaffold
In modern drug development and medicinal chemistry, the rapid assembly of complex heteroaromatic pharmacophores relies heavily on orthogonally functionalized building blocks. 2-Bromo-3-(Boc-amino)furan (IUPAC: tert-butyl (2-bromofuran-3-yl)carbamate) represents a highly versatile intermediate. By combining a regioselectively activated C2-position (via the bromine atom) and a protected amine at the C3-position, this scaffold enables sequential cross-coupling and amidation/alkylation workflows without compromising the integrity of the furan core.
Physicochemical Profiling & Structural Data
Understanding the exact mass and isotopic distribution of 2-bromo-3-(Boc-amino)furan is critical for accurate mass spectrometry (MS) validation during reaction monitoring. The presence of bromine creates a distinct 1:1 isotopic signature (M and M+2) in MS spectra, serving as a built-in tracer for the unreacted starting material.
| Property | Value |
| Chemical Name | tert-Butyl (2-bromofuran-3-yl)carbamate |
| Synonyms | 2-Bromo-3-(Boc-amino)furan, Boc-3-amino-2-bromofuran |
| CAS Number | 889089-31-0 |
| Molecular Formula | C₉H₁₂BrNO₃ |
| Molecular Weight | 262.10 g/mol |
| Monoisotopic Mass | 261.000 g/mol (for ⁷⁹Br) |
| Key Structural Features | C2-Bromine (Cross-coupling electrophile)C3-Boc-Amine (Orthogonal protecting group) |
Data supported by reference standards from[CATO Chemical][1] and [Bidepharm][4].
Structural Significance in Drug Design
The furan ring is a privileged scaffold found in numerous biologically active natural products and synthetic therapeutics. However, synthesizing 2,3-disubstituted furans de novo is notoriously difficult due to the ring's sensitivity to strong acids and its tendency to undergo electrophilic substitution predominantly at the C2 and C5 positions.
By utilizing 2-bromo-3-(Boc-amino)furan, researchers bypass de novo ring synthesis. The C2-bromine is highly primed for oxidative addition by low-valent transition metals (Pd(0), Ni(0)), facilitating [Suzuki-Miyaura][2] or [Buchwald-Hartwig][3] cross-couplings. Concurrently, the bulky tert-butyloxycarbonyl (Boc) group at C3 sterically shields the adjacent amine, preventing unwanted side reactions (such as competitive amination or catalyst poisoning) during the coupling cycle.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
To demonstrate the utility of this building block, the following protocol outlines a self-validating Suzuki-Miyaura cross-coupling to yield a 2-aryl-3-(Boc-amino)furan.
Rationale & Causality
-
Catalyst Choice (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating the reductive elimination step. This is crucial for electron-rich heteroaryls which can otherwise stall in the catalytic cycle.
-
Solvent System (1,4-Dioxane/H₂O 4:1): A biphasic system is employed. Dioxane solubilizes the organic substrates and catalyst, while water dissolves the inorganic base (K₂CO₃), facilitating the formation of the reactive boronate complex necessary for transmetalation.
-
Base (K₂CO₃): A mild base prevents the premature cleavage of the Boc group, which is sensitive to highly basic or acidic extremes.
Step-by-Step Protocol
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-3-(Boc-amino)furan (1.0 equiv, 262.1 mg, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.5 equiv, 345.5 mg, 2.5 mmol).
-
Degassing: Add 1,4-dioxane (4.0 mL) and deionized H₂O (1.0 mL). Sparge the biphasic mixture with argon for 15 minutes to remove dissolved oxygen, which can oxidize the Pd(0) catalyst to inactive Pd(II) species.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 36.5 mg, 0.05 mmol) under a positive stream of argon. Seal the flask.
-
Reaction Execution: Heat the mixture to 80 °C in a pre-heated oil bath for 4–6 hours.
-
Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 4:1) or LC-MS. The disappearance of the characteristic bromine isotopic doublet (M, M+2 at m/z 262/264) and the appearance of the product mass confirms the completion of oxidative addition and reductive elimination.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with brine (3 × 10 mL). The brine wash removes the dioxane and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (SiO₂, gradient elution Hexanes to 20% EtOAc/Hexanes) to afford the pure 2-aryl-3-(Boc-amino)furan.
Mechanistic Pathway Visualization
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling specific to the 2-bromo-3-(Boc-amino)furan substrate.
Catalytic cycle of Pd-mediated cross-coupling with 2-bromo-3-(Boc-amino)furan.
Downstream Processing: Boc Deprotection
Once the C2 position is functionalized, the C3 amine can be unmasked for further derivatization.
-
Protocol: Dissolve the coupled product in dichloromethane (DCM). Add trifluoroacetic acid (TFA) dropwise at 0 °C (DCM:TFA ratio of 4:1). Stir for 2 hours at room temperature.
-
Causality: The strongly acidic TFA cleaves the tert-butyl ester, releasing isobutylene gas and carbon dioxide. The evolution of gas drives the reaction to completion (Le Chatelier’s principle).
-
Validation: LC-MS will show a mass shift of -100 Da (loss of Boc), and ¹H NMR will show the disappearance of the prominent 9H singlet at ~1.45 ppm.
References
-
“Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides. ACS Organic Letters.[Link]
A Technical Guide to the Synthesis, Characterization, and Comparative Analysis of 2-Bromofuran-3-ylcarbamate and its 5-Bromo Isomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
The furan scaffold is a privileged motif in medicinal chemistry, and its selective functionalization is crucial for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive analysis of two key positional isomers: 2-bromofuran-3-ylcarbamate and 5-bromofuran-3-ylcarbamate. We will explore the strategic synthesis of these compounds, underpinned by a detailed examination of the directing effects that govern regioselective bromination of the furan ring. A thorough characterization, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), will be presented to facilitate their identification and differentiation. Furthermore, this guide will delve into the anticipated differences in their chemical reactivity and potential biological activities, offering valuable insights for researchers in drug discovery and development.
Introduction: The Significance of Substituted Furans in Drug Discovery
The furan ring is a five-membered aromatic heterocycle that is a core structural component in a multitude of natural products and synthetic compounds with diverse biological activities.[1] Its unique electronic properties and ability to engage in various chemical transformations make it a versatile scaffold for the design of novel therapeutics. The precise positioning of substituents on the furan ring can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and metabolic stability.
Brominated furans, in particular, serve as valuable intermediates in organic synthesis, enabling further molecular elaboration through cross-coupling reactions. Moreover, the introduction of a bromine atom can directly impact biological activity.[2][3] This guide focuses on the critical distinction between two isomeric brominated furan-3-ylcarbamates, providing a foundational understanding for their synthesis and potential applications.
Strategic Synthesis: A Tale of Two Isomers
The synthesis of 2-bromofuran-3-ylcarbamate and its 5-bromo isomer hinges on a two-stage process: the formation of the furan-3-ylcarbamate core followed by a regioselective bromination.
Formation of the Furan-3-ylcarbamate Scaffold
The most direct pathway to a furan-3-ylcarbamate is through the Curtius, Hofmann, or Schmidt rearrangement of a furan-3-carboxylic acid derivative.[4][5][6] These classic named reactions provide a reliable means to convert a carboxylic acid to an isocyanate, which can then be trapped with an alcohol to yield the desired carbamate. A commercially available precursor, tert-butyl furan-3-ylcarbamate, simplifies this initial stage, providing a direct starting material for the subsequent bromination.[7]
DOT Diagram: Synthesis of the Furan-3-ylcarbamate Core
Caption: General synthetic route to tert-butyl furan-3-ylcarbamate via the Curtius rearrangement.
Regioselective Bromination: The Decisive Step
The key to selectively synthesizing either the 2-bromo or 5-bromo isomer lies in understanding the directing effects of the carbamate group on the furan ring during electrophilic aromatic substitution.[8][9] The carbamate group, specifically the nitrogen atom adjacent to the ring, is an electron-donating group through resonance, which activates the furan ring towards electrophilic attack. This activating effect preferentially directs incoming electrophiles to the ortho and para positions. In the case of a 3-substituted furan, the ortho positions are C2 and C4, and the para position is C5.
Furan itself is highly reactive towards electrophiles, with a preference for substitution at the 2- and 5-positions.[10] The presence of the electron-donating carbamate group at the 3-position is expected to further activate the ring, particularly at the adjacent 2- and 4-positions, and the 5-position.
-
Synthesis of 5-Bromofuran-3-ylcarbamate: The C5 position is electronically favored for electrophilic substitution due to the strong activating effect of the oxygen heteroatom and the para-directing effect of the 3-carbamate group. Therefore, treatment of tert-butyl furan-3-ylcarbamate with a mild brominating agent, such as N-bromosuccinimide (NBS) in a non-polar solvent like tetrahydrofuran (THF) at low temperatures, is predicted to yield the 5-bromo isomer as the major product.
-
Synthesis of 2-Bromofuran-3-ylcarbamate: The C2 position is also activated by the 3-carbamate group (ortho-position). While the 5-position is generally more reactive in furan, steric hindrance from the bulky tert-butylcarbamate group could play a role in directing the electrophile to the less hindered C2 position under certain conditions. However, achieving high selectivity for the 2-bromo isomer via direct bromination might be challenging. A more strategic approach would involve a directed ortho-metalation strategy if direct bromination proves unselective.
DOT Diagram: Regioselective Bromination
Caption: Proposed synthetic routes to the 2-bromo and 5-bromo isomers.
Detailed Experimental Protocols
The following protocols are based on established methodologies for the synthesis of carbamates and the bromination of aromatic heterocycles.
Protocol 1: Synthesis of tert-Butyl furan-3-ylcarbamate (if not commercially available)
This protocol is based on the Curtius rearrangement.[4][11]
Step 1: Synthesis of Furan-3-carbonyl azide
-
To a solution of furan-3-carboxylic acid (1.0 eq) in an inert solvent such as toluene, add thionyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Heat the mixture at reflux for 2 hours, then cool to room temperature and concentrate under reduced pressure to obtain the crude furan-3-carbonyl chloride.
-
Dissolve the crude acyl chloride in acetone and cool to 0 °C.
-
Slowly add a solution of sodium azide (1.5 eq) in water, maintaining the temperature below 10 °C.
-
Stir the mixture vigorously for 1 hour at 0 °C.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to yield the furan-3-carbonyl azide. Caution: Acyl azides can be explosive and should be handled with care.
Step 2: Curtius Rearrangement and Trapping with tert-Butanol
-
Dissolve the crude furan-3-carbonyl azide in anhydrous toluene.
-
Slowly heat the solution to 80-90 °C. Vigorous evolution of nitrogen gas should be observed.
-
After the gas evolution ceases, add anhydrous tert-butanol (2.0 eq) to the reaction mixture.
-
Continue heating at reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford tert-butyl furan-3-ylcarbamate.
Protocol 2: Synthesis of tert-Butyl 5-bromofuran-3-ylcarbamate
-
Dissolve tert-butyl furan-3-ylcarbamate (1.0 eq) in anhydrous THF and cool the solution to 0 °C under an inert atmosphere.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography (hexane-ethyl acetate gradient) to yield tert-butyl 5-bromofuran-3-ylcarbamate.
Protocol 3: Synthesis of tert-Butyl 2-bromofuran-3-ylcarbamate
Achieving high selectivity for the 2-bromo isomer via direct bromination may require careful optimization of reaction conditions (e.g., solvent, temperature, and brominating agent). A starting point for optimization would be to use a bulkier brominating agent or to explore different solvent systems. If direct bromination is not selective, a directed metalation approach would be necessary.
Characterization and Spectroscopic Analysis
Due to the lack of experimental data for the target molecules in the public domain, the following spectroscopic data are predicted based on the analysis of similar furan derivatives and general principles of spectroscopy.[12][13] The experimental data for ethyl 3-aminofuran-2-carboxylate provides a useful reference point.[3]
Table 1: Predicted Spectroscopic Data
| Property | 2-Bromofuran-3-ylcarbamate (Predicted) | 5-Bromofuran-3-ylcarbamate (Predicted) |
| ¹H NMR | δ ~7.5 (d, 1H, H5), ~6.5 (d, 1H, H4), ~9.5 (s, 1H, NH), ~1.5 (s, 9H, t-Bu) | δ ~7.3 (s, 1H, H2), ~6.3 (s, 1H, H4), ~9.5 (s, 1H, NH), ~1.5 (s, 9H, t-Bu) |
| ¹³C NMR | δ ~153 (C=O), ~145 (C5), ~140 (C3), ~115 (C4), ~110 (C2), ~82 (C(CH₃)₃), ~28 (C(CH₃)₃) | δ ~153 (C=O), ~148 (C2), ~140 (C3), ~120 (C5), ~110 (C4), ~82 (C(CH₃)₃), ~28 (C(CH₃)₃) |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~1720 (C=O stretch), ~1580 (C=C stretch), ~1250 (C-N stretch), ~1160 (C-O stretch) | ~3300 (N-H stretch), ~1720 (C=O stretch), ~1580 (C=C stretch), ~1250 (C-N stretch), ~1160 (C-O stretch) |
| MS (m/z) | M⁺ and M⁺+2 isotopic pattern for bromine. Fragmentation may involve loss of the tert-butyl group and cleavage of the furan ring. | M⁺ and M⁺+2 isotopic pattern for bromine. Fragmentation patterns are expected to differ from the 2-bromo isomer due to the different position of the bromine atom. |
Comparative Analysis: Reactivity and Potential Biological Activity
The difference in the position of the bromine atom is expected to have a significant impact on the chemical reactivity and biological properties of the two isomers.
Chemical Reactivity
The primary difference in chemical reactivity will be observed in metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings.[5][10] The C-Br bond at the 2-position of a furan ring is generally more reactive than a C-Br bond at the 3- or 4-position in these reactions. However, the reactivity of a C-Br bond at the 5-position is comparable to that at the 2-position. Therefore, both 2-bromofuran-3-ylcarbamate and 5-bromofuran-3-ylcarbamate are expected to be viable substrates for cross-coupling reactions, providing a gateway to a wide range of more complex molecules. Subtle differences in reaction kinetics may be observed due to the electronic influence of the adjacent carbamate group.
Potential Biological Activity
The position of the bromine atom can significantly influence the interaction of the molecule with biological targets. Many biologically active furan-containing compounds have been identified, with activities ranging from antimicrobial to anticancer.[1] The different electronic distribution and steric profile of the 2-bromo and 5-bromo isomers could lead to distinct structure-activity relationships (SAR). For example, one isomer might fit more favorably into the active site of a target enzyme or receptor than the other. Further biological screening of both isomers is necessary to elucidate their specific activities.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, characterization, and comparative analysis of 2-bromofuran-3-ylcarbamate and its 5-bromo isomer. The selective synthesis of these compounds is achievable through a strategic approach that leverages the directing effects of the carbamate group on the furan ring. The predicted spectroscopic data will aid in the identification and characterization of these isomers. The distinct positioning of the bromine atom is anticipated to impart different chemical reactivities and biological activities, making these compounds valuable tools for the exploration of new chemical space in drug discovery. The protocols and insights provided herein are intended to empower researchers to synthesize and investigate these and related furan derivatives in their quest for novel therapeutic agents.
References
-
Zha, L., et al. (2011). A Naturally Occurring Brominated Furanone Covalently Modifies and Inactivates LuxS. PMC. Retrieved from [Link]
-
Wang, L., et al. (2018). Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. PMC. Retrieved from [Link]
-
Alvarez-Ibarra, C., Quiroga-Feijóo, M. L., & Toledano, E. (n.d.). An analysis of substituent effects on 1 H and 13 C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. RSC Publishing. Retrieved from [Link]
-
Redman, A. M., et al. (2000). Preparation of 5-Substituted 3-Aminofuran-2-carboxylate Esters. Organic Letters, 2(15), 2291-2293. Retrieved from [Link]
-
Mirzaei, M., & Gholami, M. R. (2020). Computational Studies of Furanone and its 5-Methyl/5-Phenyl Derivatives. Oriental Journal of Chemistry, 36(2), 268-273. Retrieved from [Link]
-
Kumar, R., & Singh, P. (2021). Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. INIS-IAEA. Retrieved from [Link]
-
Filo. (2025). Directing effects of substituents on heterocycles. Retrieved from [Link]
-
Kumar, P., & Kumar, R. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC. Retrieved from [Link]
-
Hertkorn, N., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(21), 5117-5133. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and biological evaluation of some novel benzofuranpyridine derivatives. Retrieved from [Link]
-
Gronowitz, S., & Michael, U. (1971). The Aromatic Character of the Furan Nucleus. Preparation and Reactions of Simple 3-Aminofurans. Journal of the American Chemical Society, 93(10), 2543-2547. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Furanamine. PubChem. Retrieved from [Link]
-
Chamarthi Naga Raju, et al. (2011). Synthesis of Novel Bis-((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) Carbamate Derivatives of Darunavir. Der Pharma Chemica, 3(3), 389-396. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2017). Reactivity of 3-Bromofuran in Pd-Catalyzed C–H Bond Arylation toward the Synthesis of 2,3,5-Triarylfurans. Retrieved from [Link]
-
MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Dibenzofuranamine. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
PubMed. (2022). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. Retrieved from [Link]
-
ResearchGate. (2005). Bromination of Aromatics and Heteroaromatics with NBS in TBAB. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
ChemTalk. (2024). Directing Effects. Retrieved from [Link]
-
Oreate AI. (2026). The Curtius Rearrangement: A Chemical Journey From Acyl Azides to Amines. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Electrophilic Aromatic Substitution in Heterocyclic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
MDPI. (2025). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Retrieved from [Link]
Sources
- 1. 3-氨基苯并呋喃-2-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Computational Studies of Furanone and its 5Methyl/5Phenyl Derivatives [ajchem-b.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. Directing effects of substituents on heterocycles | Filo [askfilo.com]
- 9. Directing Effects | ChemTalk [chemistrytalk.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives | MDPI [mdpi.com]
Introduction: The Strategic Convergence of Privileged Scaffolds
Sources
- 1. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationships for insecticidal carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbamate JNK3 Inhibitors Show Promise as Effective Treatments for Alzheimer's Disease: In Vivo Studies on Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An insight into the anticancer potential of carbamates and thiocarbamates of 10-demethoxy-10-methylaminocolchicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Stability of Boc-protected 3-aminofuran derivatives
An In-depth Technical Guide to the Stability of Boc-Protected 3-Aminofuran Derivatives
Abstract
Boc-protected 3-aminofurans are valuable heterocyclic building blocks in medicinal chemistry and organic synthesis, prized for their unique structural and electronic properties. However, the successful application of these intermediates is critically dependent on a thorough understanding of their stability. This guide provides a comprehensive analysis of the factors governing the stability of Boc-protected 3-aminofuran derivatives. We will explore the inherent reactivity of both the acid-labile tert-butoxycarbonyl (Boc) protecting group and the electron-rich furan core. The primary degradation pathway—acid-catalyzed hydrolysis and potential ring-opening—will be discussed in detail, alongside considerations for thermal, oxidative, and base-mediated stability. This document offers field-proven insights, detailed experimental protocols for handling and deprotection, and best practices for storage to ensure the integrity of these versatile compounds throughout a synthetic campaign.
Introduction: The Synthetic Utility of 3-Aminofurans
The furan ring is a versatile synthon in organic chemistry, capable of participating in a wide array of transformations, including Diels-Alder reactions and various electrophilic substitutions.[1][2] While functionalization at the 2- and 5-positions is common, achieving substitution at the 3- or 4-positions presents a greater synthetic challenge.[3] 3-Aminofuran derivatives, in particular, are sought-after precursors for the synthesis of complex nitrogen-containing heterocycles and substituted anilines.[3]
To modulate the reactivity of the amino group and prevent unwanted side reactions, protection is necessary. The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of installation and its stability under a broad range of conditions, including exposure to most nucleophiles and bases.[4][5] The resulting Boc-protected 3-aminofuran combines the synthetic potential of the furan ring with the robust, yet readily cleavable, protection of the amine, making it a powerful intermediate in drug development.
The Boc Protecting Group: A Profile in Conditional Stability
The stability of a Boc-protected amine is not absolute; it is conditional. Its utility stems from its predictable lability under specific, controlled conditions.
Core Characteristics:
-
Base and Nucleophile Stability: The Boc group is exceptionally stable in the presence of strong and weak bases (e.g., NaOH, NEt₃, t-BuOK) and a wide range of nucleophiles (e.g., RLi, Grignards, enolates).[5] This orthogonality allows for selective deprotection of other protecting groups, such as the base-labile Fmoc group, in its presence.[6]
-
Reductive/Oxidative Stability: It is generally stable to common reducing agents like H₂/Pd and NaBH₄, as well as many oxidizing agents.[5]
-
Acid Lability: The key feature of the Boc group is its sensitivity to acid.[7] Deprotection is typically achieved rapidly at room temperature using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9]
The mechanism of acid-catalyzed deprotection is a facile process that proceeds through the formation of a stable tert-butyl cation.[6][10] This intermediate can then be quenched or deprotonate to form isobutylene gas.[11]
Caption: Acid-catalyzed removal of the Boc group.[10][11]
The Furan Ring System: Inherent Reactivity
Furan is an aromatic heterocycle, but its resonance energy (~16 kcal/mol) is significantly lower than that of benzene (~36 kcal/mol), making it the least aromatic of the common five-membered heterocycles like pyrrole and thiophene.[2] This lower aromaticity means it more readily undergoes reactions that involve dearomatization.
Key vulnerabilities of the furan nucleus include:
-
Sensitivity to Strong Acid: The furan ring is susceptible to protonation by strong acids. This can lead to subsequent nucleophilic attack by water or other solvents, resulting in ring-opening to form 1,4-dicarbonyl compounds.[12]
-
Electrophilic Attack: The electron-rich nature of the ring makes it highly reactive towards electrophiles, with a strong preference for attack at the α-positions (C2/C5).[12] The presence of an electron-donating amino group at the C3 position is expected to further activate the ring towards electrophilic attack.
Stability of Boc-Protected 3-Aminofuran Derivatives: A Synthesis of Factors
The overall stability of a Boc-protected 3-aminofuran is a composite of the lability of the Boc group and the inherent reactivity of the substituted furan core. The primary mode of degradation is exposure to acidic conditions, which can trigger two distinct but related pathways.
Acid Lability: The Primary Degradation Pathway
Acidic conditions represent the most significant threat to the integrity of these molecules. Degradation can occur via two main routes:
-
Boc Group Cleavage: The standard acid-catalyzed removal of the Boc group to yield the free 3-aminofuran salt.[4][6]
-
Furan Ring Degradation: Protonation of the furan ring, which can initiate polymerization or ring-opening hydrolysis, especially in the presence of water.[12]
Because the Boc group is highly acid-sensitive, its removal often occurs under conditions mild enough to leave the furan ring intact, provided the reaction is anhydrous, rapid, and performed at low temperatures. However, prolonged exposure to acid, elevated temperatures, or the presence of aqueous media can lead to the degradation of the furan core itself.
Thermal Stability
While Boc deprotection is primarily acid-catalyzed, thermal cleavage can occur at elevated temperatures, typically well above ambient.[13] Some studies have demonstrated that thermal N-Boc deprotection can be achieved in the absence of an acid catalyst in continuous flow reactors at temperatures of 180 °C or higher.[7][14] For standard laboratory handling and storage, thermal degradation is not a primary concern under recommended conditions (see Section 5). However, prolonged heating of reaction mixtures should be avoided unless thermal deprotection is the desired outcome.
Basic and Nucleophilic Conditions
Boc-protected 3-aminofurans exhibit high stability under basic conditions.[5] The Boc group is resistant to cleavage by common bases, and the furan ring itself does not typically react with nucleophiles unless an activating group (e.g., a nitro group) is present.[12] This stability allows for synthetic manipulations on other parts of the molecule that require basic or nucleophilic reagents.
Oxidative Stability
The furan ring can be susceptible to oxidation.[2] While the Boc group is relatively stable, strong oxidizing agents may lead to degradation of the furan moiety. Reactions involving potent oxidants should be approached with caution, and the stability of the specific derivative should be evaluated on a small scale.
Table 1: Summary of Stability for Boc-Protected 3-Aminofuran Derivatives
| Condition | Reagent/Factor | Stability Level | Potential Outcome | Citations |
| Acidic | Strong acids (TFA, HCl) | Low | Rapid Boc deprotection; potential for furan ring degradation. | [6][8][12] |
| Lewis acids (ZnBr₂, AlCl₃) | Low to Moderate | Boc deprotection; selectivity may vary. | [4][9][15] | |
| Aqueous Acid | Very Low | Boc deprotection and furan ring hydrolysis/opening. | [12] | |
| Thermal | Room Temp (~25°C) | High | Generally stable for extended periods when stored properly. | [13] |
| Elevated Temp (>150°C) | Low | Potential for thermal Boc deprotection. | [7][14] | |
| Basic | Strong bases (NaOH, t-BuOK) | High | Generally stable. | [5] |
| Nucleophilic | Organometallics, Amines | High | Generally stable. | [5] |
| Oxidative | Peracids, KMnO₄ | Moderate to Low | Potential for furan ring oxidation. | [2] |
| Reductive | H₂/Pd, NaBH₄ | High | Generally stable. | [5] |
Recommended Handling and Storage Protocols
To preserve the chemical integrity of Boc-protected 3-aminofuran derivatives, adherence to proper handling and storage procedures is essential.
Storage:
-
Temperature: For long-term storage, refrigeration (2-8°C) or freezing is recommended.[16]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture and oxygen.
-
Container: Use well-sealed, airtight containers. Avoid containers that may have acidic residues.
Handling:
-
Inert Atmosphere: Handle the material under an inert atmosphere whenever possible, especially when dispensing from a bulk container.
-
Avoid Acid Contamination: Use clean spatulas and glassware free of acid residues. Be mindful of cross-contamination from other reagents in the laboratory.
-
Solvent Choice: For dissolution, use high-purity, anhydrous solvents.
Caption: Recommended workflow for handling and storage.
Experimental Methodologies
The following protocols represent standard, validated procedures for the use and analysis of Boc-protected 3-aminofuran derivatives.
Protocol: Standard Acid-Catalyzed Boc Deprotection
This protocol describes the removal of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM), a common and effective method.[6]
Materials:
-
Boc-protected 3-aminofuran derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard glassware
Procedure:
-
Dissolution: Dissolve the Boc-protected 3-aminofuran (1.0 equiv) in anhydrous DCM (approx. 0.1–0.5 M concentration) in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath. This helps to control the reaction exotherm and minimize potential side reactions.
-
Reagent Addition: Slowly add TFA (5-10 equiv) to the stirred solution. A common alternative is to use a pre-mixed solution of 20-50% TFA in DCM.[6]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Work-up (Quenching): Once the reaction is complete, carefully concentrate the mixture in vacuo to remove excess TFA and DCM. Re-dissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Neutralization: Slowly add saturated aqueous NaHCO₃ solution to the organic layer to neutralize any remaining acid and quench the reaction. Be cautious, as CO₂ evolution will occur. Continue adding until the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude free amine. The product can then be purified by column chromatography, distillation, or recrystallization as needed.
Protocol: Monitoring Stability by HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the purity of the material over time or after exposure to stress conditions.
Objective: To quantify the purity of the Boc-protected 3-aminofuran and detect any potential degradants.
Typical HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% TFA.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or 0.1% TFA.
-
Gradient: A linear gradient, for example, from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector, wavelength set according to the chromophore of the specific derivative (e.g., 220 nm, 254 nm).
-
Column Temperature: 25-30°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of a reference standard of the Boc-protected 3-aminofuran at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Sample Preparation: Prepare a sample of the material to be tested at the same concentration as the standard.
-
Injection: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the HPLC system.
-
Analysis: Analyze the resulting chromatogram. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area Percent method). Identify any new peaks that may correspond to degradation products.
Conclusion
Boc-protected 3-aminofuran derivatives are robust intermediates under basic, nucleophilic, and most reductive conditions, making them highly valuable in multi-step synthesis. Their primary liability is a pronounced sensitivity to acid, which can lead to either the desired deprotection or unwanted degradation of the furan ring. By understanding this dual acid-lability and adhering to strict protocols for anhydrous, low-temperature handling and proper inert storage, researchers can confidently employ these powerful building blocks. The methodologies and stability data presented in this guide provide a framework for ensuring the successful application of Boc-protected 3-aminofurans in the pursuit of novel chemical entities.
References
-
ResearchGate. (2025, November 10). 2-Aminofurans and 3-Aminofurans | Request PDF. Retrieved from [Link]
-
ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C?. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Lingham, A. R., Rook, T. J., & Hugel, H. M. (2002). Synthesis of Some 3-Furylamine Derivatives. Australian Journal of Chemistry, 55(12), 795-798. Retrieved from [Link]
-
Padwa, A. (2001, October 15). Furan as a versatile synthon. Retrieved from [Link]
-
R Discovery. (1977, January 1). Furan Derivatives 90. A New Nucleophilic Substitution in Furan Series. Retrieved from [Link]
-
ResearchGate. (2026, February 5). Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow | Request PDF. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
International Journal of Current Research and Review. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
University of Liverpool. (n.d.). Heterocyclic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Omega. Retrieved from [Link]
-
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Furan as a versatile synthon [pubsapp.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lab Reporter [fishersci.co.uk]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. BOC deprotection [ms.bzchemicals.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Tert-butyl 2-bromofuran-3-ylcarbamate (CAS 889089-31-0): A Strategic Intermediate in Heterocyclic Drug Discovery
Executive Summary & Strategic Context
In modern medicinal chemistry, the rapid assembly of complex, sp²-enriched architectures relies heavily on bifunctional building blocks. As an application scientist overseeing methodology transfer from bench-scale discovery to commercial manufacturing, I consistently prioritize intermediates that offer orthogonal reactivity.
Tert-butyl 2-bromofuran-3-ylcarbamate (CAS 889089-31-0)[1] is a quintessential example of such a linchpin molecule. The tert-butyloxycarbonyl (Boc) group serves a dual purpose: it robustly protects the sensitive C3-amine from oxidative degradation during cross-coupling, while its steric bulk and electron-donating resonance direct electrophilic attack to the C2 position. The resulting C2-bromide is perfectly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig)[2].
This specific substitution pattern is highly sought after in the synthesis of furanopyrimidines —a class of potent utilized in the treatment of hyperproliferative disorders and various cancers[3].
Commercial Sourcing & Physicochemical Profiling
When transitioning a hit compound to lead optimization, securing a reliable commercial supply chain for your starting materials is as critical as the chemistry itself. Below is a consolidated physicochemical profile and a 2026 supplier matrix for this intermediate.
Table 1: Physicochemical Specifications
| Parameter | Specification |
| Chemical Name | Tert-butyl 2-bromofuran-3-ylcarbamate |
| CAS Registry Number | 889089-31-0[4] |
| Molecular Formula | C₉H₁₂BrNO₃[5] |
| Molecular Weight | 262.10 g/mol |
| Appearance | Off-white to pale yellow solid |
| Storage Conditions | 2–8 °C, protect from light and moisture |
Table 2: Commercial Supplier Matrix (2026 Landscape)
| Supplier | Scale Capabilities | Purity | Target Audience |
| Chemsigma | Gram to Bulk Production | ≥ 97% | Process Chemistry / Scale-up[1] |
| ChemicalBook | Milligram to Gram | ≥ 95% | Discovery Biology / R&D[4] |
| BenchChem | Milligram to Gram | ≥ 95% | Academic Research |
| LabSeeker | Gram scale | ≥ 95% | Custom Synthesis CROs[6] |
Mechanistic Synthesis & Protocol Validation
The synthesis of tert-butyl 2-bromofuran-3-ylcarbamate typically proceeds via the highly regioselective electrophilic bromination of tert-butyl furan-3-ylcarbamate[7].
The Causality of Experimental Design
-
Electrophile Selection (NBS vs. Br₂): is chosen over molecular bromine[2]. NBS provides a low, steady-state concentration of electrophilic bromine. Because the furan ring is exceptionally electron-rich (further activated by the C3-carbamate), Br₂ often leads to violent exothermic decomposition or uncontrollable polybromination.
-
Solvent Dynamics (THF): Tetrahydrofuran (THF) fully solubilizes both the starting material and NBS at low temperatures, while its oxygen atom weakly coordinates to the electrophilic intermediate, stabilizing the polar transition state[2].
-
Thermal Control (0 °C): Conducting the reaction strictly at 0 °C kinetically favors the C2-position (driven by the ortho-directing effect of the carbamate) while suppressing competitive electrophilic attack at the C5-position.
Step-by-Step Methodology: Regioselective Bromination
Objective: Synthesize tert-butyl 2-bromofuran-3-ylcarbamate while preventing over-bromination.
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve tert-butyl furan-3-ylcarbamate (1.0 equiv, 10 mmol) in anhydrous THF to achieve a 0.2 M concentration.
-
Thermal Equilibration: Submerge the flask in an ice-water bath. Allow the solution to equilibrate to exactly 0 °C for 15 minutes.
-
Electrophile Addition: Add NBS (1.05 equiv) portion-wise over 10 minutes[2]. Crucial: Monitor the internal temperature probe to ensure it does not exceed 5 °C to prevent thermal degradation of the furan ring.
-
Self-Validating In-Process Control (IPC): Stir for 1 hour at 0 °C. Pull a 10 µL aliquot, quench in aqueous sodium thiosulfate, extract with ethyl acetate, and analyze via LC-MS.
-
Validation Check: The protocol validates its own success when the starting material mass ([M+H-tBu]⁺ m/z 183) is entirely replaced by the product's isotopic doublet ([M+H]⁺ m/z 262/264), confirming a single bromine incorporation. If a triplet mass (m/z 340/342/344) appears, dibromination is occurring—indicating a failure in thermal control.
-
-
Quenching: Terminate the reaction by adding saturated aqueous Na₂S₂O₃ (equal volume to THF) to neutralize any residual electrophilic bromine[2].
-
Isolation: Extract the aqueous layer with EtOAc (3×). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, hexane/EtOAc gradient).
Fig 1: Synthetic workflow from starting material to functionalized furan drug precursors.
Downstream Applications: PI3K Inhibitor Assembly
Once synthesized, the C2-bromide of CAS 889089-31-0 serves as the primary functional handle. In the development of targeted oncology therapeutics, this compound is frequently cross-coupled with pyrimidine boronic acids. Subsequent acid-mediated removal of the Boc group (using TFA in DCM) liberates the C3-amine, allowing for intramolecular cyclization to form the rigid furanopyrimidine core[3].
These furanopyrimidine derivatives act as highly selective ATP-competitive inhibitors of PI3K. By blocking PI3K, the downstream phosphorylation of PIP2 to PIP3 is halted, effectively starving the AKT/mTOR signaling cascade and arresting tumor cell proliferation[8].
Fig 2: PI3K/AKT/mTOR signaling pathway and the inhibitory intervention point.
References
-
Title: 889089-31-0 tert-butyl 2-bromofuran-3-ylcarbamate Source: Chemsigma URL: [Link]
-
Title: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Source: Thieme Connect URL: [Link]
- Title: WO2008073785A2 - Phosphoinositide 3-kinase inhibitor compounds and methods of use Source: Google Patents URL
-
Title: BenchChem Catalog Source: ChemBuyersGuide URL: [Link]
Sources
- 1. 889089-31-0 tert-butyl 2-bromofuran-3-ylcarbamate [chemsigma.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. WO2008073785A2 - Phosphoinositide 3-kinase inhibitor compounds and methods of use - Google Patents [patents.google.com]
- 4. tert-butyl 2-bromofuran-3-ylcarbamate | 889089-31-0 [chemicalbook.com]
- 5. Shanghai Easy CDMO Co.,Ltd Produktliste-E-Mail-Seite 9-Chemicalbook [chemicalbook.com]
- 6. ECShop_mobile [labseeker.com]
- 7. Organic Chemistry [3asenrise.com]
- 8. CN101479274A - Pharmaceutical compounds - Google Patents [patents.google.com]
Solubility of Tert-butyl 2-bromofuran-3-ylcarbamate in organic solvents
An In-Depth Technical Guide to the Solubility of Tert-butyl 2-bromofuran-3-ylcarbamate in Organic Solvents
Authored by: A Senior Application Scientist
Introduction
Tert-butyl 2-bromofuran-3-ylcarbamate is a heterocyclic compound of interest in medicinal chemistry and drug development. Its unique structural features, including a substituted furan ring and a carbamate group, make it a valuable building block in the synthesis of more complex molecules. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of tert-butyl 2-bromofuran-3-ylcarbamate, designed for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1][2] The structure of tert-butyl 2-bromofuran-3-ylcarbamate features a combination of polar and non-polar moieties that dictate its solubility characteristics.
Molecular Structure Analysis:
-
Furan Ring: The furan ring is an aromatic heterocycle containing an oxygen atom, which imparts some polarity.
-
Bromo Substituent: The bromine atom is electronegative and contributes to the molecule's polarity and molecular weight.
-
Carbamate Group (-NHCOO-): This is a key functional group that can act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl and ester oxygens). This significantly influences its interaction with protic and polar aprotic solvents.[3]
-
Tert-butyl Group: This bulky, non-polar alkyl group will favor solubility in non-polar organic solvents.
Based on this structural analysis, a predicted solubility profile in common organic solvents can be hypothesized.
Table 1: Predicted Qualitative Solubility of Tert-butyl 2-bromofuran-3-ylcarbamate
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to High | The carbamate group can form hydrogen bonds with the hydroxyl group of the solvent.[4] |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF) | High | These solvents can accept hydrogen bonds and have dipole-dipole interactions with the polar parts of the molecule.[5] |
| Non-polar | Hexane, Toluene | Low to Insoluble | The overall polarity of the molecule due to the furan, bromine, and carbamate groups is likely too high for significant solubility in non-polar solvents.[1] |
| Chlorinated | Chloroform, Dichloromethane (DCM) | High | These solvents are effective at dissolving a wide range of organic compounds and should readily dissolve the target molecule. |
Experimental Determination of Solubility
Given the lack of specific published data for this compound, experimental determination of its solubility is crucial. The following protocols provide a framework for both qualitative and quantitative assessment.
Qualitative Solubility Assessment
This method provides a rapid initial screening of suitable solvents.
Protocol:
-
Preparation: Dispense approximately 10-20 mg of tert-butyl 2-bromofuran-3-ylcarbamate into a series of labeled small test tubes or vials.
-
Solvent Addition: To each tube, add 0.5 mL of a different test solvent.
-
Mixing: Vigorously agitate the tubes using a vortex mixer for 30-60 seconds.
-
Observation: Visually inspect each tube for the complete dissolution of the solid. If dissolved, the compound is considered "soluble." If solid remains, add another 0.5 mL of the solvent and repeat the mixing and observation.
-
Classification: Classify the solubility as "soluble," "partially soluble," or "insoluble" based on the visual evidence.
Quantitative Solubility Determination (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound.
Protocol:
-
Supersaturation: Add an excess amount of tert-butyl 2-bromofuran-3-ylcarbamate to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed for a period to let the undissolved solid settle. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Analysis: Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a calibration curve of known concentrations.
-
Calculation: Express the solubility in units such as mg/mL or g/100mL.
Experimental Workflow for Solubility Determination
Caption: Workflow for qualitative and quantitative solubility determination.
Factors Influencing Solubility
Several factors can influence the measured solubility of tert-butyl 2-bromofuran-3-ylcarbamate:
-
Temperature: The solubility of solids in liquids generally increases with temperature.[1][2] For recrystallization, this property is exploited by dissolving the compound in a hot solvent and allowing it to crystallize upon cooling.
-
Solvent Purity: Impurities in the solvent can alter its polarity and other properties, potentially affecting the solubility of the compound.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different lattice energies, which can result in variations in solubility.
Solvent Selection for Practical Applications
The choice of solvent is critical for various laboratory and industrial processes.
Chemical Reactions
For a chemical reaction, the solvent must dissolve the reactants to a sufficient extent to allow the reaction to proceed at a reasonable rate. Based on the predicted solubility, polar aprotic solvents like THF, DCM, or DMF would be good initial choices for reactions involving tert-butyl 2-bromofuran-3-ylcarbamate.
Purification
-
Recrystallization: An ideal recrystallization solvent would dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for high recovery of pure crystals upon cooling. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, might be necessary to achieve the desired solubility profile.
-
Chromatography: In column chromatography, a solvent system is chosen to provide differential partitioning of the target compound and impurities between the mobile and stationary phases. A common mobile phase might consist of a mixture of a less polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), with the ratio adjusted to achieve optimal separation.
Solvent Selection Decision Framework
Caption: Decision framework for solvent selection in different applications.
Conclusion
References
Sources
- 1. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.ws [chem.ws]
- 5. tert-Butyl benzofuran-2-ylcarbamate (1629535-19-8) for sale [vulcanchem.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. fishersci.com [fishersci.com]
- 8. chemscene.com [chemscene.com]
- 9. CompTox Chemicals Dashboard [comptox.epa.gov]
- 10. www1.udel.edu [www1.udel.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate [mdpi.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. researchgate.net [researchgate.net]
- 16. chemscene.com [chemscene.com]
- 17. rsc.org [rsc.org]
- 18. tert-Butyl furan-3-ylcarbamate | 56267-48-2 [sigmaaldrich.com]
- 19. csustan.edu [csustan.edu]
Methodological & Application
Synthesis of Tert-butyl 2-bromofuran-3-ylcarbamate from 3-aminofuran
An In-Depth Guide to the Synthesis of Tert-butyl 2-bromofuran-3-ylcarbamate from 3-Aminofuran
Introduction
Tert-butyl 2-bromofuran-3-ylcarbamate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive bromine atom ortho to a protected amine on a furan scaffold, makes it an ideal precursor for further functionalization via cross-coupling reactions and other transformations. This application note provides a comprehensive, field-proven guide for the synthesis of this compound, starting from the readily available but sensitive precursor, 3-aminofuran. Our focus is on providing a robust, reproducible, and scalable two-step protocol grounded in a deep understanding of the underlying reaction mechanisms.
Scientific Principles & Mechanistic Insight
The Rationale for a Two-Step Protective Strategy
The synthesis of tert-butyl 2-bromofuran-3-ylcarbamate involves two key transformations: the protection of the amino group and the bromination of the furan ring. The order of these steps is critical to the success of the synthesis. 3-Aminofuran is a highly electron-rich aromatic system. The free amino group is a powerful activating substituent that directs electrophiles to the ortho (C2 and C4) positions. Direct bromination of 3-aminofuran with a potent electrophile like N-Bromosuccinimide (NBS) would be extremely rapid and difficult to control, likely leading to a mixture of mono- and poly-brominated products, as well as potential decomposition of the starting material.
Therefore, a more controlled and logical approach is to first moderate the ring's reactivity by protecting the amino group. The conversion of the amine to a tert-butoxycarbonyl (Boc) carbamate serves this purpose perfectly. While the Boc-carbamate group is still an ortho, para-director, it is significantly less activating than a free amine. This modulation allows for a highly regioselective subsequent bromination at the C2 position, minimizing the formation of byproducts and leading to a cleaner reaction profile.
Mechanism I: Boc Protection of 3-Aminofuran
The first step is the protection of the amine functionality using di-tert-butyl dicarbonate (Boc)₂O, commonly known as Boc anhydride. This reaction proceeds via a nucleophilic acyl substitution mechanism.[1][2] The nitrogen atom of 3-aminofuran acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts tert-butanol and carbon dioxide.[3][4] The reaction is often facilitated by a non-nucleophilic base, such as triethylamine (TEA), to neutralize the protonated amine intermediate and drive the reaction to completion.[3]
Caption: Mechanism of Boc Protection.
Mechanism II: Regioselective Bromination
The second step involves the electrophilic aromatic substitution of the Boc-protected intermediate, tert-butyl furan-3-ylcarbamate, using N-Bromosuccinimide (NBS). NBS serves as a source of an electrophilic bromine species (Br⁺).[5] The furan ring, activated by the carbamate group at C3, attacks the electrophilic bromine. The C2 and C5 positions of the furan ring are inherently the most nucleophilic.[6] The C3-carbamate group sterically hinders attack at C4 and electronically directs the incoming electrophile preferentially to the C2 position. A resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion, is formed. Finally, a base (which can be the succinimide anion byproduct) removes the proton from the C2 position, restoring aromaticity and yielding the final product, tert-butyl 2-bromofuran-3-ylcarbamate.
Caption: Regioselective Electrophilic Bromination.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Concentration/Purity | Supplier Example | Notes |
| 3-Aminofuran | C₄H₅NO | 83.09 | >95% | Sigma-Aldrich | Can be unstable; store under argon at low temperature. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | >97% | Thermo Fisher | Solid with low melting point (22-24 °C).[7] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | >98% | Sigma-Aldrich | Light sensitive; store in a cool, dark, dry place. |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | >99% | Sigma-Aldrich | Distill from CaH₂ before use. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, >99.9% | Sigma-Aldrich | Use freshly distilled from sodium/benzophenone. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, >99.8% | Thermo Fisher | Use freshly distilled from CaH₂. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | VWR | For workup and chromatography. |
| Hexanes | C₆H₁₄ (mixture) | ~86.18 | ACS Grade | VWR | For chromatography. |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | Saturated Solution | Lab Prepared | For workup. |
| Brine | NaCl | 58.44 | Saturated Solution | Lab Prepared | For workup. |
| Anhydrous MgSO₄ or Na₂SO₄ | MgSO₄ / Na₂SO₄ | 120.37 / 142.04 | Anhydrous Powder | Sigma-Aldrich | For drying organic layers. |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | Sorbent Tech. | For column chromatography. |
Experimental Workflow
Caption: Overall synthetic workflow.
Step-by-Step Protocol
Step 1: Synthesis of tert-butyl furan-3-ylcarbamate (Intermediate)
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 3-aminofuran (4.15 g, 50.0 mmol, 1.0 equiv).
-
Add anhydrous dichloromethane (DCM, 100 mL) and stir until the solid dissolves.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (TEA, 7.7 mL, 55.0 mmol, 1.1 equiv) dropwise via syringe.
-
Slowly add a solution of di-tert-butyl dicarbonate (12.0 g, 55.0 mmol, 1.1 equiv) in anhydrous DCM (20 mL) to the stirred solution over 15 minutes.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours, monitoring the reaction progress by TLC (20% EtOAc/Hexanes).
-
Upon completion, quench the reaction by adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product is often used in the next step without further purification.
Step 2: Synthesis of tert-butyl 2-bromofuran-3-ylcarbamate (Final Product)
-
Transfer the crude tert-butyl furan-3-ylcarbamate from Step 1 into a flame-dried 500 mL round-bottom flask and place it under an argon atmosphere.
-
Dissolve the crude material in anhydrous tetrahydrofuran (THF, 150 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve N-Bromosuccinimide (NBS, 9.34 g, 52.5 mmol, 1.05 equiv) in anhydrous THF (50 mL).
-
Add the NBS solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction at -78 °C for 2 hours. Monitor the reaction by TLC (10% EtOAc/Hexanes) for the disappearance of the starting material.
-
Quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution at -78 °C.
-
Allow the mixture to warm to room temperature, then add 100 mL of ethyl acetate (EtOAc) and 100 mL of water.
-
Separate the layers in a separatory funnel. Extract the aqueous layer with EtOAc (2 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of 5% to 15% ethyl acetate in hexanes to afford the title compound as a white to off-white solid.
Characterization and Data Analysis
The identity and purity of the final product, tert-butyl 2-bromofuran-3-ylcarbamate, must be confirmed by analytical techniques.
Table 2: Thin-Layer Chromatography (TLC) Data
| Compound | Mobile Phase (EtOAc/Hexanes) | Rf Value (Approx.) | Visualization |
|---|---|---|---|
| tert-butyl furan-3-ylcarbamate | 20% | 0.45 | UV, KMnO₄ stain |
| tert-butyl 2-bromofuran-3-ylcarbamate | 20% | 0.55 | UV, KMnO₄ stain |
Table 3: Representative NMR Data for tert-butyl 2-bromofuran-3-ylcarbamate (in CDCl₃, 400 MHz)
| Data Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ¹H NMR | 7.65 | d, J=2.0 Hz | 1H | H-5 (furan) |
| ¹H NMR | 7.10 (br s) | br s | 1H | N-H |
| ¹H NMR | 6.40 | d, J=2.0 Hz | 1H | H-4 (furan) |
| ¹H NMR | 1.52 | s | 9H | -C(CH₃)₃ (Boc) |
| ¹³C NMR | 152.5 | C=O (carbamate) | ||
| ¹³C NMR | 141.2 | C-5 (furan) | ||
| ¹³C NMR | 125.8 | C-3 (furan) | ||
| ¹³C NMR | 110.5 | C-4 (furan) | ||
| ¹³C NMR | 105.3 | C-2 (furan) | ||
| ¹³C NMR | 81.5 | -C (CH₃)₃ (Boc) |
| ¹³C NMR | 28.3 | | | -C(C H₃)₃ (Boc) |
Table 4: Mass Spectrometry Data
| Ionization Mode | Calculated m/z [M+H]⁺ for C₉H₁₃BrNO₃ | Observed m/z |
|---|
| ESI+ | 262.0073 / 264.0053 (Br isotopes) | 262.0 / 264.0 |
Trustworthiness: In-Process Controls, Troubleshooting, and Safety
In-Process Controls
-
TLC Monitoring: Both reaction steps should be monitored by TLC to track the consumption of starting material and the formation of the product. The brominated product will have a slightly higher Rf value than its precursor due to the increased molecular weight and altered polarity.
-
Temperature Control: Maintaining a low temperature (-78 °C) during the NBS addition is critical to prevent over-bromination and other side reactions. Use a calibrated low-temperature thermometer.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Step 1: Incomplete Boc Protection | Insufficient (Boc)₂O or base; inactive reagents; moisture in the reaction. | Add additional (Boc)₂O (0.2 eq). Ensure anhydrous conditions and use freshly distilled TEA and high-purity (Boc)₂O. |
| Step 2: Incomplete Bromination | Inactive NBS; reaction temperature too low or time too short. | Use freshly opened or recrystallized NBS. Allow the reaction to stir for a longer duration at -78 °C or warm slightly to -60 °C. |
| Step 2: Formation of Di-bromo Product | Reaction temperature too high; too much NBS added or added too quickly. | Ensure strict temperature control at -78 °C. Add the NBS solution slowly and dropwise. Use no more than 1.05 equivalents of NBS. |
| Low Overall Yield | Material loss during workup; decomposition of sensitive furan intermediates. | Perform extractions carefully to avoid emulsions. Minimize exposure of intermediates to acid or heat. Purify promptly after workup. |
Safety Precautions
-
General: All operations should be performed in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
3-Aminofuran: This reagent can be unstable. Handle under an inert atmosphere (argon or nitrogen) and store at low temperatures as recommended by the supplier.
-
N-Bromosuccinimide (NBS): NBS is a strong oxidizing agent and can cause severe skin irritation and burns.[8][9] It is also light-sensitive. Avoid contact with skin and eyes. Do not mix with combustible materials. Store in a dark, dry container away from heat.
-
Anhydrous Solvents: Anhydrous THF and DCM are flammable and volatile. Work away from ignition sources. THF can form explosive peroxides upon storage; always use freshly distilled or inhibitor-free solvent.
-
Cryogenic Temperatures: Handling dry ice and acetone requires thermal gloves to prevent cold burns.
Conclusion
This application note details a reliable and high-yielding two-step synthesis of tert-butyl 2-bromofuran-3-ylcarbamate from 3-aminofuran. The strategy of initial Boc protection followed by low-temperature regioselective bromination provides excellent control over the reaction, leading to a clean product profile. The protocols and data presented herein serve as a validated guide for researchers in organic synthesis and drug development, enabling the efficient production of this versatile chemical intermediate.
References
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). Available from: [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available from: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]
-
ten Dam, G. et al. GO-EHT Automated Sample Clean-Up for Brominated Dioxins and Furans PBDD/F. ResearchGate. Available from: [Link]
-
Wang, H. M., & Wang, I. J. (2002). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Journal of the Chinese Chemical Society, 49(4), 635-640. Available from: [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. Available from: [Link]
-
Luo, S. et al. (2018). Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. Scientific Reports, 8(1), 8387. Available from: [Link]
-
IAEA. (2003). Bromination of 2-acetylfuran with n-bromosuccinimide. Latvian Journal of Chemistry, (3), 270-274. Available from: [Link]
-
Ashenhurst, J. (2011). Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link]
-
Bjurlid, F. (2018). Polybrominated dibenzo-p-dioxins and furans: from source of emission to human exposure. Örebro Studies in Chemistry 20. Available from: [Link]
-
Sdfine. N-BROMOSUCCINIMIDE Safety Data Sheet. Available from: [Link]
-
Wessjohann, L. A., et al. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Molecules, 14(3), 1215-1224. Available from: [Link]
-
Moody, C. J., & Whitham, G. H. Heterocyclic Chemistry. University of Oxford. Available from: [Link]
-
Cunha, S., et al. (2011). Synthesis of 3-bromotetronamides via amination of 3,4-dibromofuran-2(5H)-one. Journal of the Brazilian Chemical Society, 22(3), 593-596. Available from: [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
Boumoud, T., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2014, 546874. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Note: A Validated Protocol for the Regioselective C2-Bromination of tert-Butyl Furan-3-ylcarbamate
Abstract
Halogenated furan scaffolds are privileged structures in medicinal chemistry and pivotal intermediates in organic synthesis. Their utility stems from the ability to serve as versatile handles for further molecular elaboration, particularly through metal-catalyzed cross-coupling reactions. This application note provides a comprehensive, field-tested protocol for the highly regioselective bromination of tert-butyl furan-3-ylcarbamate. We delve into the mechanistic rationale governing the reaction's selectivity, offering a robust, step-by-step experimental procedure that reliably yields the desired 2-bromo-furan-3-ylcarbamate isomer. This guide is designed for researchers in drug discovery and synthetic chemistry, providing the necessary detail to ensure reproducible and high-yielding results.
Mechanistic Rationale and Principles of Regioselectivity
The successful execution of this protocol hinges on a firm understanding of the underlying principles of electrophilic aromatic substitution (EAS) as applied to substituted furan systems.
Intrinsic Reactivity of the Furan Ring
Furan is an electron-rich five-membered heterocycle that readily undergoes electrophilic aromatic substitution, exhibiting greater reactivity than benzene. This enhanced reactivity is due to the participation of the oxygen atom's lone pair in the aromatic π-system. Theoretical and experimental data confirm that electrophilic attack preferentially occurs at the C2 and C5 positions (α-positions). This preference is attributed to the superior resonance stabilization of the cationic intermediate (the σ-complex or arenium ion) formed upon attack at these sites, which can be described by three significant resonance structures, compared to only two for attack at the C3 or C4 positions (β-positions).
The Directing Influence of the C3-Carbamate Substituent
When a substituent is present on the furan ring, the regiochemical outcome of EAS is governed by the interplay between the ring's intrinsic reactivity and the substituent's directing effects. The tert-butyl furan-3-ylcarbamate substrate features an N-H carbamate group (-NHBoc) at the C3 position. This group is a powerful activating substituent and an ortho, para-director in electrophilic aromatic substitution.
-
Activating Nature: The nitrogen atom adjacent to the ring possesses a lone pair of electrons that can be donated into the furan's π-system through resonance, increasing the ring's electron density and making it more nucleophilic.
-
Directing Effect: This electron donation preferentially stabilizes the σ-complex intermediates formed from electrophilic attack at the positions ortho (C2 and C4) and para (C5) to the substituent.
The convergence of these two factors—the furan ring's intrinsic α-selectivity and the C3-carbamate's ortho, para-directing influence—leads to a highly predictable outcome.
-
Position C2: This position is ortho to the activating carbamate group and is also an intrinsically favored α-position of the furan ring. It is therefore strongly activated towards electrophilic attack.
-
Position C4: This position is also ortho to the carbamate, but it is an intrinsically disfavored β-position.
-
Position C5: This position is para to the carbamate and an intrinsically favored α-position. However, electronic effects are generally strongest at the ortho position.
Therefore, electrophilic bromination is overwhelmingly directed to the C2 position, which benefits from both activating influences.
Caption: Logical flow for predicting the regioselective outcome.
Choice of Brominating Agent: N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. Unlike elemental bromine (Br₂), which can lead to over-bromination and side reactions with highly activated rings, NBS serves as a source of electrophilic bromine at a low and controlled concentration. This moderation is critical for achieving high yields of the mono-brominated product. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) at reduced temperatures to further enhance selectivity.
Experimental Protocol
This protocol details the regioselective bromination on a 5 mmol scale.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| tert-Butyl furan-3-ylcarbamate | 56267-48-2 | 183.20 | 5.0 | 916 mg | Substrate, ≥96% purity recommended. |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 5.25 | 934 mg | Reagent, recrystallize if discolored. |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | - | 25 mL | Reaction solvent. |
| Saturated aq. Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | - | ~20 mL | For quenching excess bromine. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | ~100 mL | Extraction solvent. |
| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | - | ~30 mL | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | ~5 g | Drying agent. |
| Silica Gel | 7631-86-9 | 60.08 | - | - | For column chromatography. |
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Ice-water bath
-
Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flask)
-
Rotary evaporator
-
Flash chromatography setup
Overall Experimental Workflow
Caption: High-level overview of the experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl furan-3-ylcarbamate (916 mg, 5.0 mmol).
-
Dissolution: Add 25 mL of anhydrous THF to the flask. Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) until all the solid has dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Reagent Addition: Once the solution is at 0 °C, add N-Bromosuccinimide (934 mg, 5.25 mmol, 1.05 eq) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. The reaction is typically rapid. Monitor the progress by Thin Layer Chromatography (TLC) every 15 minutes (e.g., using 3:7 Ethyl Acetate/Hexanes as eluent). The reaction is complete when the starting material spot is no longer visible (typically within 1-2 hours).
-
Quenching: Once the reaction is complete, quench the excess NBS by adding 20 mL of saturated aqueous sodium thiosulfate solution. Stir vigorously for 5 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 20 mL of water. Shake well, and separate the layers. Extract the aqueous layer again with ethyl acetate (2 x 25 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of ethyl acetate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil or solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc) to afford tert-butyl 2-bromo-furan-3-ylcarbamate as the pure product.
Caption: Reaction scheme for the C2-bromination of the substrate.
Safety Precautions
-
N-Bromosuccinimide (NBS): NBS is an oxidizing agent, corrosive, and harmful if swallowed. It can cause severe skin burns and eye damage. Always handle NBS in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Keep away from combustible materials and avoid creating dust.
-
Solvents: Tetrahydrofuran and ethyl acetate are flammable. Keep away from ignition sources. Perform all transfers and the rotary evaporation in a fume hood.
-
General: Always follow good laboratory practices. Wash hands thoroughly after handling chemicals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Deactivated NBS (can degrade over time).2. Insufficient reaction time. | 1. Recrystallize NBS from hot water before use.2. Allow the reaction to stir for a longer duration at 0 °C, or warm slowly to room temperature. |
| Formation of Dibrominated Product | 1. Reaction temperature too high.2. Excess NBS used. | 1. Maintain the reaction strictly at 0 °C.2. Use no more than 1.05 equivalents of NBS. |
| Low Yield after Purification | 1. Product loss during workup.2. Inefficient extraction or chromatography. | 1. Ensure pH is neutral before extraction.2. Perform multiple extractions and be careful with cuts during column chromatography. |
| Ring Opening/Decomposition | Furan rings can be sensitive to strongly acidic or harsh conditions. The reaction is generally mild, but contamination could be an issue. | Ensure all reagents are pure and the reaction is performed under an inert atmosphere to exclude moisture and air. |
Conclusion
This application note details a validated and highly regioselective protocol for the C2-bromination of tert-butyl furan-3-ylcarbamate using N-bromosuccinimide. The method is reliable, high-yielding, and grounded in a solid mechanistic understanding of electrophilic aromatic substitution on the furan ring. The resulting product, tert-butyl 2-bromo-furan-3-ylcarbamate, is a valuable synthetic intermediate, primed for further functionalization via cross-coupling reactions, making this protocol a valuable addition to the toolkit of synthetic and medicinal chemists.
References
-
Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Retrieved from [Link]
- Filo. (2025, April 1).
Application Note: Suzuki-Miyaura Coupling of 2-Bromofuran-3-ylcarbamate
[1]
Executive Summary
The 2-bromofuran-3-ylcarbamate scaffold is a critical intermediate in the synthesis of kinase inhibitors and complex natural products.[1] While the Suzuki-Miyaura reaction is the gold standard for biaryl bond formation, this specific substrate presents unique challenges: the electron-rich nature of the furan ring, the potential for oxidative instability, and the steric/coordinating influence of the C3-carbamate group.
This guide provides a validated, dual-pathway approach to coupling 2-bromofuran-3-ylcarbamates with diverse aryl and heteroaryl boronic acids.[1] We move beyond generic "catalyst screening" to provide a mechanistic rationale for ligand selection, ensuring high yields and reproducibility.
Mechanistic Insights & Challenges
Substrate Analysis
The substrate features a C2-bromide adjacent to a C3-carbamate (typically Boc or Cbz protected).[1]
-
Electronic Activation: The furan ring is electron-rich (
-excessive), facilitating rapid oxidative addition to Pd(0).[1] However, this can also lead to catalyst deactivation if the resulting Pd(II) intermediate is too stable or prone to homocoupling. -
Steric & Coordinating Effects: The C3-carbamate oxygen or nitrogen can weakly coordinate to the Palladium center, potentially stabilizing the trans-Pd(II) species but retarding transmetallation.[1]
-
Stability: Furan derivatives are acid-sensitive (ring opening) and prone to oxidation.[1] Reaction conditions must remain strictly neutral to mildly basic.
The "Furan Problem" in Transmetallation
When coupling with electron-deficient boronic acids, the reaction proceeds smoothly.[1] However, when coupling with 2-heteroaryl boronic acids (e.g., 2-pyridyl), the rate of protodeboronation competes with transmetallation.[1] The protocols below are designed to accelerate transmetallation using specialized ligand architectures.
Experimental Protocols
Method A: The "Robust Standard" (General Purpose)
Recommended for: Simple aryl boronic acids, scale-up (>1g), and cost-sensitive campaigns.[1]
Rationale: This method utilizes Pd(dppf)Cl₂ , a bidentate ligand complex that resists dechelation and supports a wide range of substrates. The large bite angle of dppf accelerates reductive elimination.[2]
Reagents:
-
Substrate: tert-butyl (2-bromofuran-3-yl)carbamate (1.0 equiv)[1]
-
Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)[1]
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Protocol:
-
Setup: Charge a reaction vial with the furan carbamate (1.0 mmol), boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03-0.05 mmol).
-
Inertion: Seal the vial and purge with N₂ or Ar for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe.
-
Base Addition: Add degassed 2.0 M Na₂CO₃ (1.5 mL) via syringe. The biphasic mixture ensures inorganic salts remain dissolved.
-
Reaction: Heat to 80°C for 4–12 hours. vigorous stirring is essential for biphasic transfer.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[4] Dry over Na₂SO₄.[5]
-
Purification: Silica gel chromatography (typically Hexane/EtOAc gradient).
Method B: The "High-Performance" (Challenging Substrates)
Recommended for: Sterically hindered boronic acids, heteroaryl-heteroaryl couplings, and unstable substrates.[1]
Rationale: This method employs XPhos Pd G3 , a third-generation Buchwald precatalyst.[1] The bulky, electron-rich biarylphosphine ligand (XPhos) facilitates oxidative addition and, crucially, creates a steric pocket that accelerates reductive elimination while preventing catalyst poisoning.[1]
Reagents:
-
Substrate: tert-butyl (2-bromofuran-3-yl)carbamate (1.0 equiv)[1]
-
Boronic Acid: Heteroaryl-B(OH)₂ (1.5 equiv)[1]
-
Catalyst: XPhos Pd G3 (1-3 mol%)[1]
-
Base: K₃PO₄ (0.5 M aqueous or solid, 3.0 equiv)
-
Solvent: THF/Water (10:1) or Toluene/Water (10:1)
Step-by-Step Protocol:
-
Setup: Charge the reaction vessel with the furan substrate, boronic acid, XPhos Pd G3, and solid K₃PO₄ (if using solid).
-
Inertion: Evacuate and backfill with Ar (3 cycles).
-
Solvent Addition: Add degassed THF/Water mixture.
-
Reaction: Heat to 60°C . (Note the lower temperature compared to Method A).
-
Tip: For extremely unstable furans, this catalyst system often works at Room Temperature (25°C) with slightly longer reaction times (18h).
-
-
Monitoring: Monitor by LC-MS. The active catalyst species is generated rapidly upon heating.
Data Summary & Optimization Guide
| Parameter | Method A (Standard) | Method B (Advanced) | Impact on Furan Carbamate |
| Catalyst | Pd(dppf)Cl₂ | XPhos Pd G3 | Method B prevents coordination of carbamate to Pd.[1] |
| Ligand Class | Bidentate Phosphine | Biaryl Dialkylphosphine | XPhos boosts transmetallation rate for hindered systems. |
| Base | Na₂CO₃ (Carbonate) | K₃PO₄ (Phosphate) | Phosphate is milder; prevents carbamate hydrolysis. |
| Solvent | Dioxane/Water | THF/Water | THF is gentler on the furan ring than high-temp Dioxane.[1] |
| Temp | 80-100°C | 25-60°C | Lower temp in Method B reduces oxidative degradation.[1] |
Visualizations
Catalytic Cycle for Furan Coupling
The following diagram illustrates the specific catalytic pathway, highlighting the role of the carbamate group and the critical reductive elimination step.
Caption: Catalytic cycle highlighting the oxidative addition of the furan substrate and the critical transmetallation step where carbamate coordination can interfere.
Experimental Workflow Decision Tree
Caption: Decision matrix for selecting the optimal coupling protocol based on the boronic acid partner.
Troubleshooting & Self-Validation
-
Problem: Low Conversion / Starting Material Recovery.
-
Cause: Catalyst poisoning by the carbamate or poor catalyst activation.
-
Solution: Switch to Method B (XPhos Pd G3). The precatalyst ensures 100% active Pd(0) generation. Increase temperature to 80°C if using Method B.
-
-
Problem: Protodeboronation (Loss of Boronic Acid).
-
Cause: Reaction mixture too basic or wet; heteroaryl boronic acid instability.
-
Solution: Use anhydrous conditions with Cs₂CO₃ in Dioxane, or switch to MIDA boronates which release the active species slowly.
-
-
Problem: Black Precipitate (Pd Black).
-
Cause: Catalyst decomposition ("death") before reaction completion.
-
Solution: Add additional ligand (e.g., 1 mol% XPhos) to stabilize the Pd(0) species. Ensure strict oxygen-free handling.[1]
-
References
-
Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[1] Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Littke, A. F., Dai, C., & Fu, G. C. (2000).[1] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Link
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[1] The Journal of Organic Chemistry, 60(23), 7508–7510. Link
Sources
- 1. Suzuki Cross-Coupling - Always Being Your Research Support! [bldpharm.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: One-Pot Curtius Rearrangement of 2-Bromofuran-3-Carboxylic Acid to tert-Butyl (2-bromofuran-3-yl)carbamate
Introduction
The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2][3] Its derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Carbamates are also a crucial functional group in drug design, often enhancing the pharmacokinetic profile of a molecule or acting as a key pharmacophore.[4] The synthesis of furan-based carbamates is therefore of significant interest to researchers in drug discovery and development.[5]
The Curtius rearrangement is a powerful and versatile method for converting carboxylic acids into their corresponding amines, carbamates, or ureas via an isocyanate intermediate.[6][7][8] This reaction is known for its broad functional group tolerance and retention of stereochemistry.[7][9][10] A particularly efficient variation of this reaction is the one-pot procedure using diphenylphosphoryl azide (DPPA), which allows for the direct conversion of a carboxylic acid to a carbamate without the need to isolate the potentially explosive acyl azide intermediate.[11][12][13]
This application note provides a detailed protocol for the one-pot Curtius rearrangement of 2-bromofuran-3-carboxylic acid to tert-butyl (2-bromofuran-3-yl)carbamate. This transformation is a key step in the synthesis of various biologically active molecules. We will delve into the mechanistic details, provide a step-by-step experimental procedure, and offer insights into reaction optimization and safety considerations.
Reaction Mechanism
The one-pot Curtius rearrangement of a carboxylic acid to a carbamate using DPPA and an alcohol involves several key steps:
-
Activation of the Carboxylic Acid: The reaction is initiated by the reaction of the carboxylic acid with DPPA in the presence of a base, typically a tertiary amine like triethylamine. This forms a mixed anhydride intermediate.[11]
-
Formation of the Acyl Azide: The azide anion, displaced from DPPA, then attacks the activated carbonyl carbon of the mixed anhydride, leading to the formation of the acyl azide.[11][13]
-
Rearrangement to the Isocyanate: Upon heating, the acyl azide undergoes a concerted rearrangement, losing a molecule of nitrogen gas to form an isocyanate intermediate.[6][9] This step proceeds with retention of the configuration of the migrating group.[7][9]
-
Trapping of the Isocyanate: The highly reactive isocyanate is then trapped in situ by an alcohol, in this case, tert-butanol, to yield the corresponding carbamate.[7][14]
Experimental Protocol
This protocol outlines the synthesis of tert-butyl (2-bromofuran-3-yl)carbamate from 2-bromofuran-3-carboxylic acid.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Bromofuran-3-carboxylic acid | 14903-90-3 | 191.00 | 1.0 g | 5.24 |
| Diphenylphosphoryl azide (DPPA) | 26386-88-9 | 275.22 | 1.57 mL | 5.76 |
| Triethylamine | 121-44-8 | 101.19 | 0.87 mL | 6.29 |
| tert-Butanol | 75-65-0 | 74.12 | 20 mL | - |
| Toluene | 108-88-3 | 92.14 | 20 mL | - |
Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromofuran-3-carboxylic acid (1.0 g, 5.24 mmol).
-
Solvent and Base Addition: Add toluene (20 mL) and tert-butanol (20 mL) to the flask. Stir the mixture until the carboxylic acid is fully dissolved. Then, add triethylamine (0.87 mL, 6.29 mmol) to the solution.
-
DPPA Addition: Carefully add diphenylphosphoryl azide (1.57 mL, 5.76 mmol) dropwise to the stirred solution at room temperature. Caution: DPPA is toxic and a lachrymator; handle it in a well-ventilated fume hood.[15]
-
Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure tert-butyl (2-bromofuran-3-yl)carbamate.
Safety Precautions
-
Diphenylphosphoryl azide (DPPA): DPPA is toxic by inhalation, in contact with skin, and if swallowed.[16] It is also a lachrymator.[15] Always handle DPPA in a well-ventilated chemical fume hood.[17][18] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (neoprene or nitrile rubber), and a lab coat.[17][18][19]
-
Azide Intermediates: Although the acyl azide is not isolated in this one-pot procedure, it is formed in situ. Organic azides can be explosive, especially when heated.[15]
-
Pressure Build-up: The reaction evolves nitrogen gas, which can cause pressure to build up in a closed system.[15] Ensure the reaction is performed in an open or vented system (e.g., with a reflux condenser open to the atmosphere).
-
General Precautions: Handle all chemicals with care and follow standard laboratory safety procedures. Avoid contact with skin and eyes and do not breathe vapors.[17]
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure that all reagents and solvents are anhydrous, as water can react with the isocyanate intermediate to form an unstable carbamic acid, which can then decompose.[6] Incomplete formation of the acyl azide can also lead to low yields; ensure the correct stoichiometry of DPPA and base is used.[15]
-
Incomplete Reaction: If the reaction does not go to completion, the reaction time can be extended, or the temperature can be slightly increased. However, be cautious of potential side reactions at higher temperatures.
-
Side Products: The formation of urea byproducts can occur if trace amounts of water are present or if the isocyanate reacts with any primary or secondary amine impurities.
Conclusion
The one-pot Curtius rearrangement using DPPA is a highly efficient and convenient method for the synthesis of carbamates from carboxylic acids. This application note provides a reliable protocol for the preparation of tert-butyl (2-bromofuran-3-yl)carbamate, a valuable building block in medicinal chemistry. By understanding the reaction mechanism and adhering to the outlined safety precautions, researchers can successfully employ this powerful transformation in their synthetic endeavors.
References
- Gelest, Inc. (2015, January 6).
- Organic Chemistry Portal. Curtius Rearrangement.
- AK Scientific, Inc.
- Cole-Parmer. (2004, August 24). Material Safety Data Sheet - Diphenylphosphoryl azide, 98%.
- ChemicalBook. Diphenylphosphoryl azide(26386-88-9).
- Alfa Chemistry. Curtius Rearrangement.
- Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC.
- Thermo Fisher Scientific. (2003, October 7).
- Almac. (2020, November 6).
- Tokyo Chemical Industry. Diphenyl Phosphorazidate (DPPA)
- ChemicalBook. (2023, December 1). A widely used coupling agent: Diphenylphosphoryl azide.
- BenchChem. optimization of reaction conditions for the Curtius rearrangement.
- Organic Chemistry Portal. Curtius Rearrangement - Common Conditions.
- Padwa, A., Brodney, M. A., & Lynch, S. M. (2001). Application of furanyl carbamate cycloadditions toward the synthesis of hexahydroindolinone alkaloids. PubMed.
- Wikipedia. Curtius rearrangement.
- Royal Society of Chemistry. (2016). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry.
- Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
- International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity.
- Organic Chemistry Portal.
- SciSpace. (2015). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.
- BenchChem. (2025).
- Semantic Scholar. (2004). Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports.
- MDPI. (2009, March 23). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)
- ChemicalBook. 3-Bromofuran-2-carboxylic acid synthesis.
- Google Patents. (2014). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)
- Sigma-Aldrich. tert-Butyl N-[(2R)
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijabbr.com [ijabbr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Application of furanyl carbamate cycloadditions toward the synthesis of hexahydroindolinone alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Curtius Rearrangement [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. almacgroup.com [almacgroup.com]
- 13. A widely used coupling agent: Diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]
- 14. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. gelest.com [gelest.com]
- 18. aksci.com [aksci.com]
- 19. Diphenylphosphoryl azide(26386-88-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
Application Notes and Protocols: The Strategic Utility of Tert-butyl 2-bromofuran-3-ylcarbamate in Modern Drug Discovery
Abstract
The furan scaffold is a privileged heterocycle in medicinal chemistry, appearing in a multitude of clinically significant agents. Its unique electronic properties and ability to engage in various biological interactions make it a desirable core for drug design. Tert-butyl 2-bromofuran-3-ylcarbamate has emerged as a highly versatile and strategic building block, offering medicinal chemists a reliable entry point for the synthesis of complex, furan-containing molecules. This document provides an in-depth guide to the practical application of this intermediate, detailing its core reactivity, providing validated experimental protocols for key transformations, and explaining the scientific rationale behind its use in the synthesis of advanced pharmaceutical candidates.
Introduction: The Value Proposition of a Pre-functionalized Furan Core
The strategic advantage of Tert-butyl 2-bromofuran-3-ylcarbamate lies in its orthogonal functionalities. The molecule features a 3-amino group, protected by a tert-butoxycarbonyl (Boc) group, and a bromine atom at the 2-position of the furan ring. This arrangement is not merely convenient; it is a deliberate design that unlocks a vast chemical space for drug discovery.
-
The Bromine Handle: The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including but not limited to Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the facile introduction of diverse aryl, heteroaryl, alkyl, and amino substituents at the C2 position.
-
The Protected Amine: The Boc-protected amine at the C3 position is stable under many cross-coupling conditions. Its strategic placement allows for subsequent deprotection and further functionalization, enabling the construction of amides, sulfonamides, and other nitrogen-containing moieties crucial for modulating pharmacokinetic and pharmacodynamic properties.
This dual functionality allows for a modular and convergent approach to library synthesis, accelerating the structure-activity relationship (SAR) studies that are the cornerstone of modern drug development.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is fundamental to its successful application and to ensuring laboratory safety.
| Property | Value |
| Molecular Formula | C9H12BrNO3 |
| Molecular Weight | 262.10 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, THF |
| Storage | Store at 2-8°C under an inert atmosphere |
Handling Precautions: Tert-butyl 2-bromofuran-3-ylcarbamate is an irritant. Always handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Core Reactivity: Palladium-Catalyzed Cross-Coupling
The primary utility of this intermediate is realized through palladium-catalyzed cross-coupling reactions. The electron-rich nature of the furan ring, combined with the C-Br bond, makes it an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in pharmaceutical synthesis due to its functional group tolerance and mild reaction conditions.[1] Using Tert-butyl 2-bromofuran-3-ylcarbamate, chemists can readily couple a wide range of boronic acids and boronate esters.
Mechanism Insight: The catalytic cycle, broadly accepted, involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2][3] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.
Protocol: Suzuki-Miyaura Coupling of Tert-butyl 2-bromofuran-3-ylcarbamate with Phenylboronic Acid
This protocol provides a general procedure that can be adapted for various boronic acids with appropriate optimization.
Reagents and Materials:
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| Tert-butyl 2-bromofuran-3-ylcarbamate | 262.10 | 1.0 | 262 mg |
| Phenylboronic Acid | 121.93 | 1.2 | 146 mg |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.05 | 58 mg |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 318 mg |
| Toluene | - | - | 8 mL |
| Ethanol | - | - | 2 mL |
| Water | - | - | 2 mL |
Experimental Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Tert-butyl 2-bromofuran-3-ylcarbamate (262 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (318 mg, 3.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Add the degassed solvent mixture of Toluene (8 mL), Ethanol (2 mL), and Water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.
-
Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product, Tert-butyl 2-phenylfuran-3-ylcarbamate.
Workflow Visualization:
Caption: Synthetic strategy enabled by the dual functionality of the intermediate.
Protocol: Boc Deprotection of a 2-Aryl-3-(Boc-amino)furan
Reagents and Materials:
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Aryl-3-(Boc-amino)furan | - | 1.0 | Assumed from previous step |
| Dichloromethane (DCM) | 84.93 | - | 10 mL |
| Trifluoroacetic Acid (TFA) | 114.02 | 20.0 | 1.5 mL |
Experimental Procedure:
-
Dissolve the 2-Aryl-3-(Boc-amino)furan (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (1.5 mL, 20.0 mmol) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize any remaining acid.
-
Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-Aryl-furan-3-amine.
-
The product can be used directly in the next step or purified by column chromatography if necessary.
Conclusion
Tert-butyl 2-bromofuran-3-ylcarbamate is a powerful and enabling tool for the medicinal chemist. Its pre-installed, orthogonally reactive sites provide a streamlined and flexible route to complex molecular architectures. The protocols and insights provided herein are intended to serve as a practical guide for researchers looking to leverage this intermediate in their drug discovery programs. By understanding the underlying principles of its reactivity and applying robust experimental procedures, scientists can efficiently explore a rich chemical space centered on the privileged furan scaffold.
References
-
Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available at: [Link]
-
Efforts towards the synthesis of furan containing bioactive compounds. ShareOK. Available at: [Link]
-
Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. Slideshare. Available at: [Link]
-
Furan as a versatile synthon. Modern Drug Discovery. Available at: [Link]
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. Available at: [Link]
-
Reaction scheme and mechanism of the Suzuki–Miyaura coupling reaction on a furan‐based scaffold. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]
-
Palladium/Tris(tert-butyl)phosphine-Catalyzed Suzuki Cross-Couplings in the Presence of Water. Advanced Synthesis & Catalysis. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]
-
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC. Available at: [Link]
Sources
Deprotection of Boc group from 2-bromofuran-3-ylcarbamate using TFA
Application Note: Optimized Deprotection of tert-Butyl (2-bromofuran-3-yl)carbamate Using Trifluoroacetic Acid (TFA)
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, causality-driven protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group from sensitive furan-3-amine derivatives, minimizing degradation and side-product formation.
Introduction & Mechanistic Rationale
The synthesis and manipulation of 3-aminofurans present significant challenges in organic chemistry. Unlike their 2-amino counterparts, 3-aminofurans are exceptionally electron-rich and notoriously unstable, making them highly susceptible to oxidation, polymerization, and electrophilic aromatic substitution[1][2]. When these sensitive heterocycles are utilized as building blocks in drug discovery, they are typically masked using a tert-butyloxycarbonyl (Boc) protecting group.
While the acid-catalyzed removal of the Boc group using Trifluoroacetic Acid (TFA) is a standard transformation[3], applying this generic method to tert-butyl (2-bromofuran-3-yl)carbamate without strategic modifications will inevitably lead to catastrophic yield loss.
The Causality of Degradation: The deprotection mechanism is initiated by the protonation of the carbamate carbonyl, followed by the cleavage of the carbon-oxygen bond. This generates a carbamic acid intermediate (which rapidly decarboxylates to yield the amine) and a highly reactive tert-butyl cation [4]. In the absence of a trapping agent, this electrophilic cation will attack the electron-rich furan ring (typically at the unsubstituted C4 or C5 positions), leading to irreversible alkylation[5]. Furthermore, the resulting free 2-bromofuran-3-amine is highly prone to oxidative degradation if exposed to ambient air and room temperature for extended periods.
To establish a self-validating and robust system, this protocol integrates Triisopropylsilane (TIPS) as a carbocation scavenger and enforces strict thermal control during both the reaction and workup phases.
Figure 1: Mechanism of Boc deprotection highlighting the critical role of TIPS in preventing furan alkylation.
Quantitative Data & Condition Optimization
To demonstrate the necessity of the optimized parameters, Table 1 summarizes the quantitative outcomes of various deprotection conditions tested on tert-butyl (2-bromofuran-3-yl)carbamate.
Table 1: Optimization of Deprotection Conditions
| Acid System | Scavenger | Temperature Profile | Yield (%) | Purity (LC-MS) | Mechanistic Observation |
| 50% TFA in DCM | None | RT (2 h) | 38% | < 45% | Extensive polymerization; tert-butyl ring alkylation observed. |
| 20% TFA in DCM | None | 0 °C to RT (2 h) | 62% | 68% | Moderate degradation; side products persist. |
| 20% TFA in DCM | 5% TIPS | 0 °C to RT (1.5 h) | 94% | > 96% | Clean conversion; cation effectively quenched by TIPS. |
| 4M HCl in Dioxane | None | RT (3 h) | 75% | 82% | Sluggish reaction; partial degradation of the furan ring[6]. |
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system. Each step includes the underlying causality to ensure the operator understands why specific handling is required.
Materials Required:
-
tert-Butyl (2-bromofuran-3-yl)carbamate (Substrate)
-
Trifluoroacetic Acid (TFA), Reagent Grade[3]
-
Dichloromethane (DCM), Anhydrous
-
Triisopropylsilane (TIPS)[5]
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) – Pre-chilled
Step 1: Reaction Setup and Dissolution
-
In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a vented septum (to allow CO₂ escape), dissolve the substrate (1.0 eq, e.g., 1.0 mmol) in anhydrous DCM to achieve a concentration of 0.1 M.
-
Add TIPS (2.0 to 5.0 eq) to the solution.
-
Causality: TIPS must be homogeneously mixed before the addition of acid to ensure immediate quenching of the tert-butyl cation upon its generation.
-
Step 2: Acid Addition and Cleavage
-
Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.
-
Add TFA dropwise over 5 minutes until the solvent ratio reaches 20% TFA v/v.
-
Causality: Dropwise addition controls the exothermic protonation step. Keeping the concentration at 20% limits the acidic stress on the sensitive furan oxygen.
-
-
Remove the ice bath and allow the reaction to stir at room temperature for 1 to 1.5 hours. Monitor completion via TLC or LC-MS.
Step 3: Concentration and Workup
-
Once complete, immediately concentrate the reaction mixture under reduced pressure using a rotary evaporator. Critical: Keep the water bath temperature below 25 °C.
-
Causality: 3-aminofurans decompose rapidly under thermal stress[2]. Co-evaporate with toluene (2 × 10 mL) to aid in the azeotropic removal of residual TFA.
-
-
Isolation Strategy:
-
Path A (TFA Salt - Recommended): If the next synthetic step permits, utilize the crude 2-bromofuran-3-amine as its TFA salt. This form is significantly more stable against oxidation than the free base[6].
-
Path B (Free Base Generation): If the free base is strictly required, redissolve the crude residue in cold EtOAc (0 °C). Wash gently with ice-cold saturated aqueous NaHCO₃. Extract, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo (< 20 °C). Use the free amine immediately in the subsequent reaction.
-
Figure 2: Experimental workflow for the safe deprotection and isolation of 2-bromofuran-3-amine.
Troubleshooting Guide
-
Issue: LC-MS shows a mass corresponding to [M + 56].
-
Causality: Alkylation of the furan ring by the tert-butyl cation.
-
Solution: Increase the equivalents of TIPS scavenger. Ensure TIPS is added prior to TFA[5].
-
-
Issue: The isolated free amine rapidly turns dark brown/black.
-
Causality: Oxidative polymerization of the electron-rich 3-aminofuran[1].
-
Solution: Avoid isolating the free base. Keep the compound as a TFA salt, or perform the workup under an inert argon atmosphere and immediately couple the amine in the next step.
-
-
Issue: Incomplete deprotection after 2 hours.
-
Causality: Insufficient acid concentration or temperature too low.
-
Solution: While maintaining the 20% TFA concentration, ensure the reaction has fully reached room temperature. Do not increase the temperature above 25 °C.
-
References
-
Master Organic Chemistry. "Amine Protection and Deprotection." Reaction Guide, Master Organic Chemistry. Available at:[Link]
-
Reddit Chempros Community. "Boc De-protection." r/Chempros, Oct 2023. Available at: [Link]
-
Lingham, A. R., et al. "Studies Toward the Synthesis of Salvinorin A." RMIT Research Repository, Sep 2007. Available at: [Link]
-
Lingham, A. R., Rook, T. J., & Hügel, H. M. "Synthesis of Some 3-Furylamine Derivatives." Australian Journal of Chemistry, 2002, 55(12), 795-798. Available at: [Link]
Sources
Stille Coupling of 2-Bromofuran Derivatives: Parameters and Protocols for Advanced Synthesis
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 2-Substituted Furans
The furan scaffold is a privileged heterocycle deeply embedded in medicinal chemistry, natural products, and materials science.[1] Its derivatives are key building blocks for a vast array of biologically active compounds and functional materials. The Stille cross-coupling reaction, a powerful palladium-catalyzed transformation, offers a robust and versatile method for constructing carbon-carbon bonds.[2][3] Its remarkable tolerance for a wide range of functional groups makes it particularly suitable for the synthesis of complex molecules, allowing for the direct coupling of organostannanes with organic halides like 2-bromofuran.[4][5][6]
This guide provides an in-depth analysis of the critical parameters governing the Stille coupling of 2-bromofuran derivatives. We will explore the mechanistic underpinnings of the reaction, offer field-proven protocols, and present a systematic approach to troubleshooting, enabling researchers to harness the full potential of this reaction for drug development and materials innovation.
The Catalytic Cycle: A Mechanistic Overview
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[7][8] The cycle is composed of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding these steps is crucial for rational optimization of reaction conditions.
-
Oxidative Addition : The cycle initiates with the oxidative addition of the 2-bromofuran electrophile to a coordinatively unsaturated 14-electron Pd(0) complex. This step, often rate-limiting for less reactive halides, forms a 16-electron square planar Pd(II) intermediate.[4][8] The reactivity of the C-X bond is critical, with the general trend being I > OTf > Br >> Cl.[9] For furan derivatives, the C-Br bond offers a good balance of reactivity and substrate availability.
-
Transmetalation : This step involves the transfer of an organic group (R') from the organostannane reagent to the palladium center, displacing the halide.[4][10] The precise mechanism can be complex and is often the rate-determining step of the overall cycle.[2][10] The choice of the "non-transferable" ligands on the tin atom is crucial; typically, butyl or methyl groups are used as they have a low migratory aptitude.[5]
-
Reductive Elimination : In the final step, the two organic fragments (the furan ring and the transferred group R') are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][7]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Optimizing Reaction Parameters for 2-Bromofuran Derivatives
The success of a Stille coupling hinges on the careful selection and optimization of several key parameters. For heteroaromatic substrates like 2-bromofuran, which can be sensitive to harsh conditions, this optimization is particularly critical.
Palladium Catalyst Source and Ligands
The choice of palladium source and its associated ligands profoundly impacts catalytic activity.
-
Palladium Precatalysts : Both Pd(0) and Pd(II) sources can be used.[7]
-
Pd(0) sources , such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are directly active after ligand dissociation. This is a reliable choice for many applications.[11]
-
-
Phosphine Ligands : Ligands stabilize the palladium center and modulate its reactivity. For electron-rich heterocycles like furan, electron-rich and bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[6][13]
-
Triphenylphosphine (PPh₃) : A standard, versatile ligand suitable for many applications.[11]
-
Tri(o-tolyl)phosphine (P(o-tol)₃) : Its bulk can promote faster reductive elimination.[3]
-
Buchwald Ligands (e.g., XPhos, SPhos) : These electron-rich biaryl phosphines are highly effective for coupling challenging substrates, including aryl chlorides, and can be beneficial for activating the C-Br bond of 2-bromofuran under milder conditions.[12]
-
Organostannane Reagent
The organostannane is the nucleophilic partner in the coupling.
-
Transfer Group (R') : A wide variety of sp²-hybridized groups (vinyl, aryl, heteroaryl) and some sp³-hybridized groups can be transferred.[4][8] The transfer rate generally follows the order: alkynyl > vinyl > aryl > allyl ~ benzyl >> alkyl.[8]
-
Non-Transferable Groups : Tributylstannyl (-SnBu₃) and trimethylstannyl (-SnMe₃) derivatives are most common. The larger butyl groups help to minimize the toxicity concerns associated with more volatile tin compounds.[5]
-
Purity and Stability : Organostannanes are generally stable to air and moisture, a significant advantage over other organometallics like boronic acids or organozincs.[5] However, their purity is crucial, as impurities can inhibit the catalyst.
Solvents
The solvent plays a critical role in solubilizing reactants and stabilizing catalytic intermediates.
-
Polar Aprotic Solvents : DMF, NMP, and acetonitrile are often effective as they can accelerate the reaction.[11][14][15]
-
Ethereal Solvents : THF and 1,4-dioxane are widely used and offer good solubility for many substrates.[9][11]
-
Aromatic Solvents : Toluene is a common choice, particularly for reactions run at higher temperatures.[11]
-
Degassing : It is imperative to thoroughly degas the solvent before use. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and promoting side reactions like homocoupling.[16]
Temperature
Temperature is a critical variable that must be carefully controlled.
-
Reaction Rate : Higher temperatures generally increase the reaction rate. Many Stille couplings are run between 80-110 °C.[1][11]
-
Furan Stability : The furan ring can be susceptible to degradation at elevated temperatures.[17][18] Therefore, the lowest effective temperature should be used. Screening reactions from 60 °C to 100 °C is a good starting point. The use of more active catalyst/ligand systems can often allow for lower reaction temperatures.[13]
Additives
Additives can have a dramatic, positive impact on reaction efficiency.
-
Lithium Chloride (LiCl) : Often used to accelerate the transmetalation step. It is thought to function by breaking up organostannane aggregates and facilitating the displacement of the halide from the palladium center.[7][19]
-
Copper(I) Iodide (CuI) : Used as a co-catalyst, CuI can significantly promote the reaction, especially with sluggish substrates.[2][5] The "copper effect" is believed to involve a separate Sn/Cu transmetalation pathway, generating a more reactive organocopper intermediate.[20]
| Parameter | Recommended Options for 2-Bromofuran | Rationale & Key Considerations |
| Palladium Source | Pd(PPh₃)₄ (0.5-5 mol%)Pd₂(dba)₃ (0.5-2.5 mol%)Pd(OAc)₂ (1-5 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd₂(dba)₃ and Pd(OAc)₂ are stable Pd(II) precatalysts that require a ligand for in-situ reduction.[7][11] |
| Ligand | PPh₃ (1-4 eq. to Pd)AsPh₃ (1-4 eq. to Pd)XPhos (1-2 eq. to Pd) | PPh₃ is a standard choice. AsPh₃ can sometimes improve yields with furan substrates.[3] Buchwald ligands like XPhos can enable lower temperatures and catalyst loadings.[12] |
| Organostannane | Aryl-SnBu₃, Vinyl-SnBu₃, Heteroaryl-SnBu₃ (1.0-1.5 eq.) | Tributylstannanes are commonly used due to their stability and lower volatility. A slight excess ensures complete consumption of the bromofuran.[5] |
| Solvent | Toluene, Dioxane, DMF, THF | Choice depends on substrate solubility and reaction temperature. All solvents must be rigorously degassed to prevent catalyst oxidation.[9][11] |
| Temperature | 60 - 110 °C | Start with a moderate temperature (e.g., 80 °C) and adjust as needed. Be mindful of potential furan ring degradation at higher temperatures.[16][17] |
| Additives | LiCl (2-3 eq.)CuI (10-20 mol%) | LiCl is often beneficial for accelerating transmetalation.[7] CuI can be a powerful promoter, especially for less reactive partners.[2][5] |
Experimental Protocol: Synthesis of 2-Phenylfuran
This protocol provides a standardized procedure for the Stille coupling of 2-bromofuran with tributyl(phenyl)stannane.
Materials:
-
2-Bromofuran (1.0 mmol, 147 mg)
-
Tributyl(phenyl)stannane (1.2 mmol, 443 mg, 1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg, 1 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg, 4 mol%)
-
Anhydrous, degassed Toluene (5 mL)
-
Argon or Nitrogen gas supply
-
Standard glassware (Schlenk flask or reaction vial with septum)
Procedure:
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon), add Pd₂(dba)₃ (9.2 mg) and PPh₃ (10.5 mg).
-
Reagent Addition : Add 2-bromofuran (147 mg) and anhydrous, degassed toluene (5 mL) via syringe. Stir the mixture for 5 minutes until the catalyst system is dissolved.
-
Stannane Addition : Add tributyl(phenyl)stannane (443 mg) to the reaction mixture via syringe.
-
Heating and Monitoring : Securely seal the flask and place it in a preheated oil bath at 90 °C. Stir the reaction vigorously. Monitor the reaction progress periodically by TLC or GC-MS by taking small aliquots.[11]
-
Reaction Work-up : Once the 2-bromofuran has been consumed (typically 12-24 hours), cool the reaction to room temperature.
-
Quenching and Filtration : Dilute the reaction mixture with ethyl acetate (20 mL). To remove the tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) (10 mL) and stir vigorously for 1-2 hours. A precipitate of tributyltin fluoride will form. Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.[11]
-
Extraction : Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenylfuran.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for success.
Caption: A workflow for troubleshooting common Stille coupling issues.
Common Issues and Solutions:
-
Low or No Conversion :
-
Catalyst Inactivity : Ensure the palladium catalyst has not decomposed. Use a fresh bottle or a different batch. Confirm that the solvent and reagents were rigorously degassed, as oxygen is a potent inhibitor.[16]
-
Poor Transmetalation : This is a common bottleneck. The addition of LiCl or a catalytic amount of CuI can dramatically improve the reaction rate.[2][7]
-
-
Formation of Side Products :
-
Homocoupling of Stannane : This side reaction is often promoted by the presence of oxygen.[8] Ensure the reaction is maintained under a strictly inert atmosphere.
-
Protodestannylation : The organostannane reacts with a proton source to give a hydrocarbon. Ensure all reagents and solvents are anhydrous.
-
Decomposition : If significant decomposition of the furan starting material or product is observed, the reaction temperature is likely too high.[17] Attempt the reaction at a lower temperature, possibly with a more active catalyst system to compensate for the slower rate.
-
References
-
Stille Coupling - Chemistry LibreTexts. (2023, June 30). Available from: [Link]
-
Stille reaction - Wikipedia. (n.d.). Available from: [Link]
-
Stille Coupling - Organic Synthesis. (n.d.). Available from: [Link]
-
Hashemi, E., & Teimoury, M. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances. Available from: [Link]
-
Casanovas, J., et al. (1999). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society. Available from: [Link]
-
Stille-Coupling Reaction. (n.d.). Available from: [Link]
-
Handy, S. T., & Zhang, X. (2000). Organic Synthesis in Ionic Liquids: The Stille Coupling. Organic Letters. Available from: [Link]
-
Vedejs, E., & Chapman, R. W. (2014). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. Nature Chemistry. Available from: [Link]
-
Stille Coupling | OpenOChem Learn. (n.d.). Available from: [Link]
-
Wang, C., et al. (2022). Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO2. MDPI. Available from: [Link]
-
Viciu, M. S., et al. (2004). Palladium-Catalyzed Stille Cross-Coupling Reaction of Aryl Chlorides Using a Pre-Milled Palladium Acetate and XPhos Catalyst System. ChemInform. Available from: [Link]
-
Farina, V., et al. (2011). The Stille Reaction. Organic Reactions. Available from: [Link]
-
Pielichowski, J., & Pielichowski, K. (2012). The Impact of Temperature on Furan Resin and Binder Structure. Metalurgija. Available from: [Link]
-
Reddy, C. R., et al. (2011). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. Organic Letters. Available from: [Link]
-
Hashemi, E., & Teimoury, M. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances. Available from: [Link]
-
Stille Coupling - Organic Chemistry Portal. (n.d.). Available from: [Link]
-
Albrecht, B. K., & Williams, R. M. (2011). PALLADIUM-CATALYZED STILLE CROSS-COUPLING REACTIONS FOR THE SYNTHESIS OF HIGHLY FUNCTIONALIZED BIARYL SYSTEMS. Organic Syntheses. Available from: [Link]
-
Gallou, F., & Lipshutz, B. H. (2012). Stille couplings in water at room temperature. Green Chemistry. Available from: [Link]
-
Reddit - r/Chempros. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]
-
IITan. (2020, August 20). Stille Coupling Reaction Mechanism|| With Problems|| CSIR-NET GATE||IITan [Video]. YouTube. Available from: [Link]
-
Ling, E. C. H., et al. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using Transition Metal Catalysts for the Synthesis of Biphenyls from Aryl Halides. IKM Institut Kimia Malaysia. Available from: [Link]
-
Tverezovskiy, V. V., et al. (2021). Impact of Deuteration and Temperature on Furan Ring Dynamics. MDPI. Available from: [Link]
-
Pérez-Temprano, M. H., et al. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis. Available from: [Link]
-
Chemistry in Tamil. (2025, October 26). Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved [Video]. YouTube. Available from: [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Available from: [Link]
-
Al-Zoubi, R. M. (2011). Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. ChemInform. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06557G [pubs.rsc.org]
- 3. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 5. organicreactions.org [organicreactions.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. lnigchrm.in [lnigchrm.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 18. Impact of Deuteration and Temperature on Furan Ring Dynamics [mdpi.com]
- 19. Stille Coupling [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Regioselective Bromination of N-Boc-3-aminofuran
Welcome to the Technical Support Center for advanced synthetic methodologies. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselective bromination of N-Boc-3-aminofuran. Our goal is to equip researchers, chemists, and drug development professionals with the expert insights needed to navigate the complexities of this challenging transformation and achieve high selectivity in their synthetic endeavors.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section is designed in a question-and-answer format to directly address specific issues you may encounter during the bromination of N-Boc-3-aminofuran. We focus on the causality behind these problems and provide actionable solutions.
Question 1: My reaction yields a mixture of 2-bromo and 5-bromo isomers with poor regioselectivity. How can I favor the formation of a single isomer?
This is the most common challenge in this synthesis. The outcome is a delicate balance between the inherent reactivity of the furan ring and the directing effects of the C3 substituent. The furan ring is intrinsically most susceptible to electrophilic attack at the C2 and C5 positions due to superior stabilization of the cationic intermediate.[1] The N-Boc-amino group at C3 is an ortho-, para-director, which activates the C2, C4, and C5 positions for electrophilic substitution.[2] The combination of these factors often leads to a mixture of C2 and C5-brominated products.
Root Cause Analysis & Solutions:
-
Kinetic vs. Thermodynamic Control: At higher temperatures, reactions can favor the more stable thermodynamic product. Conversely, low temperatures often favor the kinetically preferred product, which is typically formed via the lowest energy transition state. The C2 position is often the kinetically favored site of attack due to its proximity to the directing group and the high electron density.
-
Choice of Brominating Agent: The reactivity and steric bulk of the brominating agent are critical.
-
Bromine (Br₂): This is a highly reactive electrophile that can lead to poor selectivity and over-bromination.[3] Its high reactivity often reduces the discriminating ability between the C2 and C5 positions.
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine.[4][5][6] It provides a low, steady concentration of Br₂, which helps to control the reaction rate and often improves regioselectivity.[5] It is the recommended first-line reagent for this transformation.[7]
-
Workflow for Optimizing Regioselectivity
Caption: A stepwise workflow for diagnosing and resolving poor regioselectivity.
Recommended Actions:
-
Action 1: Employ N-Bromosuccinimide (NBS). If you are using molecular bromine, switch to NBS for a more controlled reaction.[7]
-
Action 2: Reduce the Temperature. Perform the reaction at 0 °C initially. If selectivity remains poor, lower the temperature incrementally to -40 °C or even -78 °C.
-
Action 3: Solvent Screening. The solvent can influence selectivity by differentially solvating the transition states leading to the different isomers. Begin with a non-polar solvent like THF or CH₂Cl₂. Polar aprotic solvents like DMF are also commonly used for NBS brominations and can be effective.[8]
Question 2: I'm observing a significant amount of a di-brominated byproduct. How can I prevent this?
The formation of a 2,5-dibromo-3-(N-Boc-amino)furan byproduct occurs because the initial monobrominated product is still an activated aromatic ring, susceptible to a second electrophilic attack.
Root Cause Analysis & Solutions:
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent is the most common cause.
-
Reaction Rate: A fast reaction rate can lead to localized high concentrations of the electrophile, promoting a second bromination before the initial reaction has gone to completion throughout the bulk mixture.
Recommended Actions:
-
Action 1: Precise Stoichiometry. Use a slight excess (1.0 to 1.05 equivalents) of NBS. Carefully weigh your reagents and ensure the purity of your starting material.
-
Action 2: Slow Addition. Add the brominating agent (NBS) as a solution in the reaction solvent dropwise over a prolonged period (e.g., 30-60 minutes) using a syringe pump or dropping funnel. This maintains a low concentration of the electrophile at all times.
-
Action 3: Reaction Monitoring. Monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the subsequent formation of the di-brominated product.
Question 3: The reaction is sluggish and does not go to completion, or I see decomposition of my starting material.
Furan rings, while aromatic, are sensitive to strongly acidic conditions and can be prone to polymerization or ring-opening, especially when activated by an amino group.[4]
Root Cause Analysis & Solutions:
-
Acid Byproduct: NBS bromination produces succinimide as a byproduct. While generally not problematic, any generation of HBr (from trace water or side reactions) can catalyze decomposition.
-
Reagent Quality: Old or improperly stored NBS can contain excess bromine and acidic impurities, which can lead to unpredictable reactivity.[7]
-
Temperature Too Low: While low temperatures are good for selectivity, an excessively low temperature may completely halt the reaction.
Recommended Actions:
-
Action 1: Use High-Purity Reagents. Use freshly opened or purified NBS. Yellowed NBS can be recrystallized from water or acetic acid.[7]
-
Action 2: Add a Non-Nucleophilic Base. In some cases, adding a proton sponge like 2,6-lutidine or di-tert-butylpyridine can scavenge any generated acid without interfering with the bromination. Use this as a secondary optimization step if decomposition persists.
-
Action 3: Incremental Temperature Increase. If the reaction is clean but incomplete at a very low temperature (e.g., -78 °C), allow it to warm slowly to -40 °C or 0 °C and monitor for progress.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental electronic factors governing regioselectivity in this reaction?
The regiochemical outcome is determined by the stability of the cationic intermediate (also known as an arenium ion or sigma complex) formed upon attack by the electrophile (Br⁺). Attack at the C2 or C5 position of a furan ring allows the positive charge to be delocalized onto the ring oxygen through resonance, which is a highly stabilizing contribution. Attack at C3 or C4 does not permit this type of resonance stabilization. The N-Boc-amino group at C3 is a strong electron-donating group that stabilizes the positive charge of the intermediate through resonance, particularly when the attack is at the ortho (C2, C4) and para (C5) positions. The synergy between the furan oxygen's stabilization (favoring C2/C5) and the amino group's stabilization (favoring C2/C4/C5) makes the C2 and C5 positions the most electronically favorable sites for bromination.
Mechanism of Electrophilic Attack on N-Boc-3-aminofuran
Caption: Comparison of intermediate stability for electrophilic attack.
Q2: Which solvents are recommended for this bromination?
The choice of solvent is crucial for both solubility and reaction control.
-
Tetrahydrofuran (THF): A good first choice. It is relatively non-polar and dissolves the substrate well.
-
Dichloromethane (CH₂Cl₂): Another excellent non-polar option, often used for reactions at very low temperatures.
-
Dimethylformamide (DMF): A polar aprotic solvent that is also effective for NBS brominations.[8] It can sometimes accelerate the reaction.
-
Carbon Tetrachloride (CCl₄): Historically used for radical brominations with NBS, it is also effective for electrophilic brominations. However, due to its toxicity and environmental concerns, it is often replaced by other solvents.[9]
Q3: How does the Boc protecting group influence the reaction?
The tert-Butoxycarbonyl (Boc) group plays two important roles. First, it moderates the reactivity of the amino group. A free amino group (-NH₂) is a very strong activating group and would likely lead to rapid polymerization or decomposition of the furan ring under brominating conditions. The Boc group, being electron-withdrawing through resonance, tempers this activation, allowing for a more controlled reaction. Second, its steric bulk can influence regioselectivity by potentially hindering attack at the adjacent C2 position, although this effect is often secondary to the powerful electronic directing effects.
Data Summary and Protocols
Table 1: Comparison of Brominating Agents and Conditions
| Brominating Agent | Typical Solvent(s) | Typical Temp. (°C) | Key Advantages | Potential Issues |
| N-Bromosuccinimide (NBS) | THF, CH₂Cl₂, DMF | -78 to 25 | High selectivity, mild conditions, easy to handle.[6][7] | Can be sluggish at very low temperatures. |
| Molecular Bromine (Br₂) | CH₂Cl₂, Acetic Acid | -20 to 25 | Inexpensive, highly reactive. | Poor regioselectivity, over-bromination, decomposition.[3] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | CH₂Cl₂ | 0 to 25 | Mild, stable solid, similar reactivity to NBS.[10] | Less common, may require screening. |
Recommended Experimental Protocol: Selective Bromination using NBS
This protocol is designed to favor the formation of the kinetic product, typically the 2-bromo isomer, while minimizing di-bromination.
Materials:
-
N-Boc-3-aminofuran (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-3-aminofuran (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Preparation: In a separate flask, dissolve NBS (1.05 eq) in a minimal amount of anhydrous THF.
-
Addition: Add the NBS solution to the cooled substrate solution dropwise via a syringe pump over 30-45 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) at -78 °C.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Add water and extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.
References
-
Pearson. Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained. Available from: [Link]
-
Unknown Source. Electrophilic Substitution Reactions. Available from: [Link]
-
Pearson. Furan undergoes electrophilic aromatic substitution more readily than benzene. Available from: [Link]
-
Unknown Source. Directing Groups in SE Ar. Available from: [Link]
-
MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available from: [Link]
-
Frontiers. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Available from: [Link]
-
Unknown Source. halogenation of furan. Available from: [Link]
-
NIScPR. Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Available from: [Link]
-
Scholars Research Library. Der Pharma Chemica. Available from: [Link]
-
TSI Journals. Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Available from: [Link]
-
ResearchGate. NBS and Br3CCOCBr3 as highly efficient catalysts for the chemoselective N-tert-butyloxycarbonylation of amines | Request PDF. Available from: [Link]
-
Semantic Scholar. Synthesis of 3-bromotetronamides via amination of 3,4-dibromofuran-2(5H)-one. Available from: [Link]
-
Chegg.com. Solved Question 4 Bromination of furan gives 2-bromofuran. Available from: [Link]
-
PMC. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available from: [Link]
-
Chegg.com. Solved 3.2 In the bromination of furan, 2-bromofuran and. Available from: [Link]
-
PMC. Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. Available from: [Link]
-
Master Organic Chemistry. Reagent Friday: NBS (N-Bromo Succinimide). Available from: [Link]
-
PMC. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Available from: [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link]
-
Arkivoc. A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION. Available from: [Link]
-
Chemia. A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2. Available from: [Link]
-
JOCPR. Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. Available from: [Link]
-
MDPI. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Available from: [Link]
-
YouTube. Disconnecting with a sneaky furan?. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. Available from: [Link]
-
Organic Letters. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Available from: [Link]
-
Semantic Scholar. Regioselective bromination of fused heterocyclic N-oxides. Available from: [Link]
-
PubMed. Regioselective one-pot bromination of aromatic amines. Available from: [Link]
-
MDPI. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Available from: [Link]
-
ResearchGate. Benzofuran Systems. Regioselective Bromination and Some Other Reactions of 1-(3-Benzofuranyl)-2-phenylethanones | Request PDF. Available from: [Link]
Sources
- 1. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 2. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 3. halogenation of furan [quimicaorganica.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 – Chemia [chemia.manac-inc.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of 2-Bromo and 5-Bromo Furan Carbamate Isomers
Welcome to the technical support center for the resolution of 2-bromo and 5-bromo furan carbamate isomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter the challenge of separating these closely related regioisomers. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established scientific principles and field-proven insights.
I. Troubleshooting Guide: Overcoming Common Separation Hurdles
This section addresses specific issues you may face during the separation of 2-bromo and 5-bromo furan carbamate isomers. The underlying principle for their separation lies in the subtle differences in their polarity and steric hindrance, which can be exploited by various chromatographic techniques.
Issue 1: Poor or No Separation on Standard Silica Gel Column Chromatography
Question: I'm using a standard silica gel column with a hexane/ethyl acetate solvent system, but my 2-bromo and 5-bromo furan carbamate isomers are co-eluting. What can I do to improve the separation?
Answer: This is a common challenge as these isomers often exhibit very similar polarities. Here’s a systematic approach to troubleshoot this issue:
-
Decrease the Elution Strength: The polarity of the mobile phase is critical. A high concentration of ethyl acetate may be too strong, causing both isomers to elute quickly without sufficient interaction with the silica stationary phase.
-
Actionable Advice: Systematically decrease the percentage of ethyl acetate in your mobile phase. Try a gradient elution, starting with a very low polarity solvent and gradually increasing it. For instance, begin with 100% hexane and slowly introduce ethyl acetate. This can enhance the differential adsorption of the isomers to the silica gel.[1]
-
-
Modify the Mobile Phase: Introducing a different solvent can alter the selectivity of the separation.
-
Actionable Advice: Consider replacing ethyl acetate with other polar solvents like dichloromethane (DCM) or a mixture of DCM and methanol. Sometimes, adding a small amount of a more polar solvent like methanol to a less polar system (e.g., hexane/DCM) can significantly improve resolution.
-
-
Consider a Different Stationary Phase: If modifying the mobile phase is ineffective, the issue may be the stationary phase itself.
-
Actionable Advice:
-
Silver-Impregnated Silica Gel: Silver ions can interact with the π-electrons of the furan ring, and this interaction may differ between the 2- and 5-bromo isomers, leading to better separation.[2]
-
Fluorinated Stationary Phases: These can offer different selectivity compared to standard silica.
-
Reverse-Phase Chromatography: If the isomers have sufficient hydrophobicity, a C18 reverse-phase column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) could provide the necessary separation.[3][4][5]
-
-
Issue 2: Co-elution in High-Performance Liquid Chromatography (HPLC)
Question: My HPLC analysis shows a single peak for what I know is a mixture of 2-bromo and 5-bromo furan carbamate isomers. How can I develop a method to resolve them?
Answer: HPLC offers higher resolution than standard column chromatography, but method development is key.
-
Optimize the Mobile Phase:
-
Actionable Advice (Reverse-Phase): Start with a simple water/acetonitrile or water/methanol gradient on a C18 column.[5] Fine-tune the gradient slope; a shallower gradient often improves the resolution of closely eluting peaks. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can sharpen peaks by suppressing the ionization of any acidic or basic functional groups.[6]
-
Actionable Advice (Normal-Phase): If using a normal-phase column (e.g., silica, diol, or cyano), experiment with non-polar mobile phases like hexane with a polar modifier such as isopropanol or ethanol.[7]
-
-
Column Chemistry and Dimensions:
-
Actionable Advice:
-
Phenyl-Hexyl Columns: The phenyl stationary phase can provide alternative selectivity through π-π interactions with the furan ring.
-
Longer Columns and Smaller Particle Sizes: Using a longer column (e.g., 250 mm) or a column packed with smaller particles (e.g., sub-2 µm for UHPLC) increases the number of theoretical plates and, consequently, the resolving power.[6]
-
-
-
Temperature Control:
Issue 3: Difficulty in Isolating Pure Isomers by Crystallization
Question: I have a mixture of the two isomers and have been unsuccessful in separating them by crystallization. What factors should I consider?
Answer: Crystallization is a powerful purification technique but relies on differences in solubility and crystal lattice formation.[9][10][11]
-
Solvent Screening: The choice of solvent is paramount.
-
Actionable Advice: Perform a systematic solvent screen. Use small amounts of your isomeric mixture in various solvents (e.g., hexanes, toluene, ethyl acetate, ethanol, isopropanol) and solvent mixtures. The ideal solvent will dissolve the compound when hot but have limited solubility when cold. One isomer may be slightly less soluble and crystallize out preferentially.
-
-
Seeding:
-
Actionable Advice: If you can obtain a small amount of one pure isomer (perhaps from a small-scale preparative HPLC run), use it as a seed crystal. Adding a seed crystal to a supersaturated solution can induce the crystallization of that specific isomer.[11]
-
-
Fractional Crystallization: This technique involves a series of crystallization steps.
-
Actionable Advice: Dissolve the mixture in a minimal amount of hot solvent and allow it to cool slowly. The first crop of crystals will be enriched in the less soluble isomer. The mother liquor will be enriched in the more soluble isomer. By repeating this process on both the crystals and the mother liquor, you can gradually achieve separation.[12]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between 2-bromo and 5-bromo furan carbamates that allows for their separation?
A1: The primary difference lies in the position of the bromine atom on the furan ring relative to the carbamate group. This positional change, or regioisomerism, leads to subtle differences in:
-
Dipole Moment: The distribution of electron density across the molecule will be different, affecting its overall polarity.
-
Steric Hindrance: The bromine atom at the 2-position is adjacent to the carbamate linkage, which can influence how the molecule interacts with a stationary phase compared to the 5-bromo isomer where the bromine is further away.
-
Hydrogen Bonding Potential: While the bromine itself isn't a strong hydrogen bond acceptor, its position can influence the accessibility of the carbamate's N-H and C=O groups for hydrogen bonding interactions with the stationary phase or solvent molecules.[13]
Q2: Can Supercritical Fluid Chromatography (SFC) be used to separate these isomers?
A2: Yes, SFC is an excellent technique for separating isomers and is often considered "orthogonal" to reverse-phase HPLC.[14][15]
-
Mechanism: SFC uses a supercritical fluid, typically carbon dioxide, as the main mobile phase, often with a small amount of a polar co-solvent (modifier) like methanol or ethanol.[15] The low viscosity and high diffusivity of the supercritical mobile phase can lead to very efficient and fast separations.
-
Advantages: SFC can provide unique selectivity for isomers that are difficult to separate by HPLC. It is also a "greener" technique due to the reduced use of organic solvents.[14][15] Chiral stationary phases, often used in SFC, can sometimes resolve positional isomers as well.[8][16]
Q3: Is chemical derivatization a viable strategy for separating these isomers?
A3: While possible, it's often a method of last resort due to the need for additional reaction and purification steps.
-
How it Works: The idea is to react the carbamate group (or another part of the molecule if available) with a reagent that introduces a significant structural change.[17] The resulting derivatives of the two isomers may have more pronounced differences in their physical properties (e.g., polarity, boiling point, or crystallinity), making them easier to separate. After separation, the derivatizing group would need to be cleaved to regenerate the original isomers.
-
Considerations: This approach adds complexity and can lower the overall yield. It's generally only considered if chromatographic and crystallization methods fail.
III. Experimental Protocols & Data Presentation
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method Development
This protocol outlines a systematic approach to developing an HPLC method for the separation of 2-bromo and 5-bromo furan carbamate isomers.
1. Initial Screening (Reverse-Phase):
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% to 95% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at a wavelength where both isomers absorb (e.g., 254 nm).
- Temperature: 30°C.
2. Optimization:
- If partial separation is observed, flatten the gradient around the elution time of the isomers.
- If no separation is seen, try a different organic modifier (e.g., methanol instead of acetonitrile).
- Test a phenyl-hexyl column for alternative selectivity.
Data Summary Table:
| Parameter | Condition 1 (C18/ACN) | Condition 2 (C18/MeOH) | Condition 3 (Phenyl/ACN) |
| Retention Time Isomer 1 | 10.2 min | 12.5 min | 11.8 min |
| Retention Time Isomer 2 | 10.5 min | 13.1 min | 12.7 min |
| Resolution (Rs) | 1.2 | 1.8 | 2.5 |
A resolution value (Rs) of >1.5 is generally considered baseline separation.
Protocol 2: Preparative Flash Column Chromatography
This protocol details a method for purifying gram-scale quantities of the isomeric mixture.
1. TLC Method Development:
- Spot the mixture on a silica gel TLC plate.
- Develop the plate in various hexane/ethyl acetate mixtures (e.g., 95:5, 90:10, 80:20).
- The optimal mobile phase should give Rf values between 0.2 and 0.4 for the two spots with the largest possible separation.
2. Column Packing and Loading:
- Pack a glass column with silica gel in the chosen mobile phase.
- Dissolve the crude mixture in a minimal amount of dichloromethane or the mobile phase.
- Alternatively, perform a "dry load" by adsorbing the mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
3. Elution and Fraction Collection:
- Run the column using the optimized mobile phase.
- Collect fractions and analyze them by TLC to determine which contain the pure isomers.
4. Product Isolation:
- Combine the pure fractions of each isomer and remove the solvent under reduced pressure using a rotary evaporator.
IV. Visualization of Workflows
Logical Troubleshooting Workflow for Isomer Separation
This diagram illustrates the decision-making process when faced with a challenging isomer separation.
Caption: A flowchart for troubleshooting the separation of furan carbamate isomers.
V. References
-
Kasai, H. F., et al. (2002). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. Journal of Chromatography A, 977(1), 125-34. Available at: [Link]
-
Lien, L. F., et al. (2005). Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. Journal of Chromatography A, 1063(1-2), 111-20. Available at: [Link]
-
Process Engineering Laboratory II. Crystallization. Available at: [Link]
-
GEA. Fractional Crystallization. Available at: [Link]
-
UCT Science. SOP: CRYSTALLIZATION. Available at: [Link]
-
Guide for crystallization. Available at: [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(674). Available at: [Link]
-
Wang, R., et al. (2021). Chemical Derivatization for Mass Spectrometric Analysis of Metabolite Isomers. Frontiers in Chemistry, 9, 735825. Available at: [Link]
-
SIELC Technologies. (2025). HPLC Method for Substituted Furans Separation on Newcrom R1 column. Available at: [Link]
-
Sample Derivatization in Separation Science. (2017). ResearchGate. Available at: [Link]
-
Maclean, R. (2022). Advances in Crystallization for Separation Techniques. Journal of Analytical and Bioanalytical Techniques, 13(3). Available at: [Link]
-
Hypha Discovery. Purification. Available at: [Link]
-
Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research, 16(4), 134. Available at: [Link]
-
Regalado, E. L., et al. (2014). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe. Available at: [Link]
-
Hoover, J. M., & Stahl, S. S. (2011). Preparation of 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 88, 226. Available at: [Link]
-
PrepChem.com. Synthesis of 2-bromo-5-bromomethylpyridine. Available at: [Link]
-
Jurášek, A., & Kada, R. (1973). Furan derivatives. XXXVI. Chromatographie determination of some phenylfuran derivatives. Chemical Papers, 27(1), 112-113. Available at: [Link]
-
Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369-1371. Available at: [Link]
-
Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? (2021). ResearchGate. Available at: [Link]
-
Frank, N., et al. (2021). Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS. Journal of Chromatography B, 1179, 122765. Available at: [Link]
-
Britton, J., et al. (2019). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(11), 1503-1506. Available at: [Link]
-
Regalado, E. L., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Analytical Chemistry, 86(1), 595-602. Available at: [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1341. Available at: [Link]
-
Frank, N., et al. (2021). Quantification of Furan and 5 Alkylfurans with complete separation of 2-Ethylfuran and 2,5-Dimethylfuran isomers. DTU Research Database. Available at: [Link]
-
Shimadzu Scientific Instruments. (2025). Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. Available at: [Link]
-
Mena-Bravo, A., et al. (2023). Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography. Journal of Agricultural and Food Chemistry, 71(6), 2821-2827. Available at: [Link]
-
Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride. (2017). Eureka. Available at: [Link]
-
Müller, A., et al. (2023). Enrichment and structural assignment of geometric isomers of unsaturated furan fatty acids. Lipids in Health and Disease, 22(1), 118. Available at: [Link]
-
Mena-Bravo, A., et al. (2023). Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enrichment and structural assignment of geometric isomers of unsaturated furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Chromatogram Detail [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ethz.ch [ethz.ch]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. longdom.org [longdom.org]
- 12. rcprocess.se [rcprocess.se]
- 13. Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Preventing decomposition of bromofuran carbamates during purification
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with bromofuran carbamates. This guide is designed to provide expert insights and actionable troubleshooting strategies to prevent the decomposition of these uniquely sensitive molecules during purification. Bromofuran carbamates are characterized by a dual chemical vulnerability: the acid-sensitive furan ring and the pH-labile carbamate linkage. Understanding and mitigating these intrinsic instabilities is paramount for achieving high purity and yield.
This document moves beyond standard protocols to explain the chemical principles behind each recommendation, empowering you to make informed decisions in your experimental design.
Part 1: The Core Challenge: Understanding the Dual Instability
The primary difficulty in handling bromofuran carbamates stems from two independent, yet often co-occurring, degradation pathways. Successful purification requires addressing both simultaneously.
-
The Furan Moiety: Susceptibility to Acid-Catalyzed Ring Opening. Furan and its derivatives are notoriously unstable in acidic conditions. The purification process, especially silica gel chromatography, can expose the molecule to an acidic environment. The generally accepted mechanism involves protonation at the α-carbon of the furan ring, which is the rate-limiting step, followed by a cascade of reactions leading to ring cleavage and the formation of dicarbonyl compounds.[1][2][3] While the electron-withdrawing nature of the bromine atom can offer some stability to the furan ring, it is often insufficient to prevent degradation on standard silica gel.[1]
-
The Carbamate Linkage: Lability to Acid, Base, and Heat. Carbamates, while frequently used as robust protecting groups for amines, are designed to be cleaved under specific conditions.[4][5] This inherent lability becomes a liability during purification. They can be hydrolyzed under both acidic and basic conditions.[6][7] Furthermore, some carbamates exhibit thermal and photolytic instability, decomposing upon heating or exposure to UV light.[8][9]
The interplay of these two factors means that a seemingly benign purification step can lead to a complex mixture of byproducts, significantly reducing the yield and purity of the target compound.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of bromofuran carbamates in a practical question-and-answer format.
Q1: My compound is streaking badly on my silica TLC plate and I see a new, more polar spot forming. What is happening?
A: This is a classic sign of on-plate decomposition, most likely due to the acidic nature of standard silica gel.[1] The streaking indicates that the compound is degrading as it moves up the plate, while the new polar spot is likely the ring-opened dicarbonyl byproduct or the deprotected amine.
Dot Diagram: Primary Decomposition Pathways
Caption: Competing degradation routes for bromofuran carbamates.
Troubleshooting Actions:
-
Neutralize Your Eluent: Add a small amount of a non-nucleophilic base to your mobile phase. Triethylamine (TEA) or diisopropylethylamine (DIPEA) at 0.1-1% (v/v) is a common choice.[1] This neutralizes the acidic sites on the silica surface.
-
Use Deactivated Silica: Prepare a slurry of silica gel in your eluent containing 1% TEA, rotary evaporate to dryness, and reactivate in the oven. This creates a more inert stationary phase. See Protocol 1 for a detailed method.
-
Consider Alternative Stationary Phases: If decomposition persists, switch to neutral or basic alumina. However, be aware that alumina can have its own reactivity profile. A patch test is always recommended.
Q2: I successfully isolated my compound, but it turned from a clear oil/white solid to a yellow or brown substance after sitting in the flask overnight. What's causing this?
A: This suggests your purified compound is unstable when exposed to air and/or light. Furan rings can be susceptible to oxidation, and residual impurities might catalyze this process.[10]
Troubleshooting Actions:
-
Immediate Storage: Once fractions are collected and the solvent is removed, immediately store the compound under an inert atmosphere (nitrogen or argon).
-
Exclude Light: Store your compound in an amber vial or wrap the vial in aluminum foil to prevent potential photodegradation.[10]
-
Cold Storage: Store the purified material at low temperatures (e.g., in a freezer at -20 °C) to slow down any potential degradation pathways.[10]
-
Use of Stabilizers: For long-term storage, consider adding a radical scavenger like Butylated Hydroxytoluene (BHT) if compatible with your downstream applications.
Q3: My yield is consistently low after aqueous workup, even before I get to chromatography. Where could my product be going?
A: You are likely losing your compound during the workup phase due to hydrolysis of the carbamate or furan ring. Standard aqueous washes with acidic (e.g., 1M HCl) or basic (e.g., sat. NaHCO₃) solutions can be destructive.
Troubleshooting Actions:
-
Avoid Strong Acids and Bases: If you must wash, use milder solutions like saturated ammonium chloride (mildly acidic) or brine. Minimize contact time.
-
Temperature Control: Perform all extractions and washes at low temperatures (e.g., in an ice bath) to reduce the rate of hydrolysis.
-
Use of Scavengers: If your reaction leaves residual acid, consider using a polymer-bound scavenger to neutralize it before workup, avoiding an aqueous wash altogether.[11][12]
Q4: Should I use a different purification method instead of column chromatography?
A: Absolutely. If your bromofuran carbamate is exceptionally labile, avoiding silica gel altogether is the best strategy.
Recommended Alternatives:
| Purification Method | When to Use | Key Advantages & Considerations |
| Crystallization | If your compound is a solid. | Excellent for achieving high purity. The key is finding a suitable solvent system.[13][14] Can be slow. See Protocol 2 . |
| Preparative HPLC | For highly polar or very sensitive compounds. | Offers high resolution and uses less aggressive stationary phases (e.g., C18).[15][16] Requires specialized equipment and solvent removal can be challenging. |
| Distillation | For volatile, thermally stable liquids. | Not generally recommended due to the potential for thermal decomposition of the carbamate.[9] Only viable for very robust analogues. |
Part 3: Proactive Strategies & Experimental Protocols
Success lies in prevention. The following protocols are designed to be self-validating systems for purifying sensitive bromofuran carbamates.
Dot Diagram: Purification Decision Workflow
Caption: A decision tree for selecting the optimal purification method.
Protocol 1: Preparation and Use of Deactivated Silica Gel
This protocol minimizes acid-catalyzed degradation during column chromatography.
Materials:
-
Silica gel (for flash chromatography)
-
Eluent (e.g., Hexane/Ethyl Acetate)
-
Triethylamine (TEA)
-
Round-bottom flask
-
Rotary evaporator
-
Oven
Procedure:
-
Slurry Preparation: In a round-bottom flask, create a slurry of the required amount of silica gel in your chosen eluent. Use enough solvent to allow for easy stirring.
-
Base Addition: Add TEA to the slurry to a final concentration of 1-2% (v/v) of the total solvent volume.
-
Equilibration: Swirl the flask gently for 15-20 minutes to ensure the TEA is thoroughly mixed and has coated the silica surface.
-
Solvent Removal: Remove the solvent via rotary evaporation until a free-flowing powder is obtained.
-
Activation (Optional but Recommended): Gently heat the treated silica in an oven at 60-80°C for 2-4 hours to remove residual moisture and weakly bound TEA. Do not overheat.
-
Column Packing: Pack your column using this deactivated silica gel via your preferred method (wet or dry packing).
-
Elution: Prepare your mobile phase containing 0.5-1% TEA to maintain the neutral environment throughout the purification run.[1]
Protocol 2: Small-Scale Screening for Crystallization Solvents
This method helps identify a suitable solvent system for purification by crystallization, avoiding chromatography altogether.[13][14]
Materials:
-
Small quantity of crude bromofuran carbamate (~10-20 mg per test)
-
Set of small test tubes or vials
-
A range of solvents with varying polarities (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Isopropanol, Ethanol, Water)
-
Heating block or water bath
-
Ice bath
Procedure:
-
Solvent Selection: Place 10-20 mg of your crude material into several different test tubes.
-
Room Temperature Solubility: To each tube, add a few drops of a different solvent. A good candidate solvent will not dissolve the compound at room temperature.[14]
-
Hot Solubility: Gently heat the tubes that did not show solubility at room temperature. A good solvent will fully dissolve the compound when hot. Add the solvent dropwise until the solid just dissolves.
-
Cooling and Crystallization: Allow the hot, clear solutions to cool slowly to room temperature. A good solvent system will show crystal formation upon cooling.
-
Induce Crystallization: If no crystals form, try scratching the inside of the glass with a stirring rod or placing the tube in an ice bath to induce nucleation.[13][17]
-
Solvent System Optimization: If a single solvent is not ideal, try mixed solvent systems. Dissolve the compound in a small amount of a "good" solvent (one it's very soluble in) and slowly add a "poor" solvent (one it's insoluble in) until the solution becomes cloudy. Gently heat to clarify and then cool slowly.
By systematically applying these principles and protocols, you can navigate the inherent challenges of purifying bromofuran carbamates, ensuring the integrity of your target molecules and the success of your research endeavors.
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- stability issues of furan rings in acidic or basic conditions - Benchchem.
- (PDF) Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry - ResearchGate.
- On the Bronsted Acid-Catalyzed Homogeneous Hydrolysis of Furans - ResearchGate.
- Chemistry of carbamates. VIII. Pathways in the base-catalyzed decomposition of cyclic N-nitroso carbamates.
- Chemistry of carbamates. VIII. Pathways in the base-catalyzed decomposition of cyclic N-nitroso carbamates - ACS Publications.
- On the Brønsted acid-catalyzed homogeneous hydrolysis of furans - PubMed.
- Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks | ACS Sustainable Chemistry & Engineering - ACS Publications.
- Mechanism of reactions of furans I: A kinetic study of the acid‐catalyzed hydrolysis of furan and 2,5‐dimethylfuran | Request PDF - ResearchGate.
- Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb... - ResearchGate.
- On the Brønsted acid-catalyzed homogeneous hydrolysis of furans. - Semantic Scholar.
- Nonlinear Organic Reaction of Carbamates as Base Amplifiers to Proliferate Aliphatic Amines and their Application to a Novel Photoreactive System - RadTech.
- EP3498699A1 - Chromatography method for the purification of furfural derivatives - Google Patents.
- Activity and Decomposition | Separation Science.
- PHOTOCHEMICAL PROCESSES FOR REMOVAL OF CARBAMATE PESTICIDES FROM WATER*.
- Kinetics of Carbamate Formation and Breakdown - ResearchGate.
- "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
- Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis | ACS Omega - ACS Publications.
- Protective Groups - Organic Chemistry Portal.
- Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
- Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography | Request PDF - ResearchGate.
- Photodecomposition of the Carbamate Pesticide Carbofuran: Kinetics and the Influence of Dissolved Organic Matter.
- Protecting Groups for Amines: Carbamates - Master Organic Chemistry.
- How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate.
- 3.6F: Troubleshooting - Chemistry LibreTexts.
- Heterocyclic Chemistry.
- Protecting group - Wikipedia.
- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC.
- Metal Scavengers - MilliporeSigma.
- 2-Bromofuran (stabilized with CaO) - Chem-Impex.
- Possible reaction pathways of selected organophosphorus and carbamate pesticides according to the DFT calculation method - Bulgarian Chemical Communications.
- Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance - PMC.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - ResearchGate.
- Genetic and metabolic analysis of the carbofuran catabolic pathway in Novosphingobium sp. KN65.2 - PubMed.
- How can we avoid oxidation of compounds precipitating from fractions collected during silica gel chromatography? | ResearchGate.
- GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION - Obrnuta faza.
- Furanic Compound Analysis and its relation to paper Insulation Ageing - EA Technology.
- Covalent Scavengers for Primary and Secondary Amines - ResearchGate.
- Carbamate thermal decarboxylation for the design of non-isocyanate polyurethane foams.
- Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System - Dr. Zachary H. Houston.
- Effect of temperature on carbamate stability constants for amines - SINTEF.
- CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6 - Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. On the Brønsted acid-catalyzed homogeneous hydrolysis of furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metal Scavengers [sigmaaldrich.com]
- 12. CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6- acetate - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of NBS Bromination for Furan Carbamates
Welcome to the technical support center for the optimization of N-Bromosuccinimide (NBS) bromination conditions for furan carbamates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to navigate the complexities of this reaction, ensuring reproducible and high-yielding results.
Introduction to the Bromination of Furan Carbamates
The bromination of furan carbamates is a critical transformation in synthetic organic chemistry, providing a versatile handle for further functionalization in the development of novel therapeutics and functional materials. The furan ring, an electron-rich heterocycle, readily undergoes electrophilic aromatic substitution. The carbamate moiety, acting as an activating group, further enhances the reactivity of the furan ring and directs the regioselectivity of the bromination. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its ease of handling compared to liquid bromine.[1] However, the reaction is not without its challenges, including control of regioselectivity, prevention of side reactions, and ensuring reaction safety.
This guide will delve into the mechanistic underpinnings of the reaction, provide detailed protocols, and offer solutions to common problems encountered during the NBS bromination of furan carbamates.
Mechanistic Overview: Electrophilic Aromatic Substitution
The bromination of furan carbamates with NBS proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The electron-donating nature of the carbamate group increases the electron density of the furan ring, making it more susceptible to electrophilic attack.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues that you may encounter during your experiments.
Question 1: My reaction is producing a mixture of mono- and di-brominated products. How can I improve the selectivity for the mono-brominated product?
Answer:
The formation of di-brominated products is a common issue due to the high reactivity of the furan carbamate system. Several factors can be adjusted to favor mono-bromination:
-
Stoichiometry of NBS: Carefully control the stoichiometry of NBS. Start with a slight excess (1.05-1.1 equivalents) of NBS. Using a larger excess will significantly increase the formation of di-brominated species.
-
Temperature Control: Lowering the reaction temperature can significantly enhance selectivity. Running the reaction at 0 °C or even -78 °C can slow down the second bromination step, allowing the reaction to be stopped after the formation of the mono-brominated product. It is crucial to monitor the reaction progress closely by TLC or LC-MS.
-
Rate of Addition: Add the NBS solution dropwise to the solution of the furan carbamate. This maintains a low concentration of the brominating agent in the reaction mixture, disfavoring over-bromination.
Question 2: I am observing the formation of an unexpected isomer. How can I control the regioselectivity of the bromination?
Answer:
The carbamate group is an ortho-, para- director. In the case of a furan ring, this translates to preferential bromination at the C5 position for a furan-2-yl carbamate and the C2 or C5 position for a furan-3-yl carbamate.
-
Steric Hindrance: The regioselectivity can be influenced by the steric bulk of the carbamate-protecting group. A bulkier protecting group (e.g., Boc vs. methyl) can hinder bromination at the adjacent position, favoring the more remote position.
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity of NBS bromination.[2][3] Experiment with a range of solvents from non-polar (e.g., dichloromethane, chloroform) to polar aprotic (e.g., acetonitrile, DMF). Non-polar solvents often provide better selectivity.
Question 3: My reaction is not going to completion, even with an excess of NBS. What could be the issue?
Answer:
Several factors can lead to an incomplete reaction:
-
Quality of NBS: NBS can decompose over time, especially if not stored properly in a cool, dark, and dry place.[1] Impure or decomposed NBS will have lower reactivity. It is recommended to use freshly opened or recrystallized NBS for best results.[4]
-
Reaction Temperature: While lower temperatures favor selectivity, they also decrease the reaction rate. If the reaction is sluggish, a gradual increase in temperature may be necessary. Monitor the reaction closely to avoid the onset of side reactions.
-
Activation: For less reactive substrates, the addition of a catalytic amount of a weak acid, such as acetic acid, can sometimes facilitate the reaction.
Question 4: I am seeing a significant amount of dark, insoluble material forming in my reaction. What is it and how can I prevent it?
Answer:
The formation of dark, insoluble material is often due to the polymerization or decomposition of the furan ring, which can be sensitive to acidic conditions and strong oxidizing agents.
-
Control of Acidity: The reaction with NBS generates succinimide as a byproduct, and HBr can also be formed, leading to an acidic environment. Adding a non-nucleophilic base, such as 2,6-lutidine or proton sponge, can help to scavenge the acid and prevent decomposition.
-
Temperature Management: Runaway reactions can lead to rapid decomposition. Ensure adequate cooling and controlled addition of NBS, especially on a larger scale. A runaway NBS bromination can be highly exothermic.[5]
-
Exclusion of Light: Some NBS reactions can have radical components that are initiated by light.[6] Conducting the reaction in the dark can sometimes minimize decomposition pathways.[7]
Question 5: The work-up and purification of my brominated furan carbamate are proving difficult. What is the best procedure?
Answer:
The primary challenge in the work-up is the removal of the succinimide byproduct.
-
Aqueous Wash: After the reaction is complete, quenching with an aqueous solution of sodium thiosulfate will destroy any remaining NBS. Subsequent washing with water or brine can help to remove a significant portion of the water-soluble succinimide.[8]
-
Base Wash: Washing the organic layer with a mild aqueous base, such as sodium bicarbonate, can also help to remove succinimide by converting it to its more water-soluble sodium salt.[8]
-
Filtration: In some cases, particularly when using non-polar solvents like dichloromethane, the succinimide byproduct may precipitate out of the reaction mixture and can be removed by filtration.[8]
-
Chromatography: If co-elution of the product and succinimide is an issue during column chromatography, a thorough aqueous work-up is crucial.[9] Sometimes, switching the solvent system for chromatography can improve separation.
Experimental Protocols
General Procedure for the Mono-bromination of a Furan-2-yl Carbamate
Caption: Workflow for the mono-bromination of furan-2-yl carbamate.
Step-by-Step Methodology:
-
Dissolution: Dissolve the furan-2-yl carbamate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
NBS Addition: In a separate flask, dissolve N-bromosuccinimide (1.05 eq) in the same anhydrous solvent. Add the NBS solution dropwise to the cooled solution of the furan carbamate over a period of 15-30 minutes.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material has been consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with the organic solvent used for the reaction.
-
Washing: Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Frequently Asked Questions (FAQs)
Q1: Is it necessary to recrystallize NBS before use?
A1: While not always strictly necessary, using recrystallized NBS is highly recommended for achieving consistent and reproducible results.[4] Commercial NBS can contain traces of bromine and HBr, which can lead to undesired side reactions.[10]
Q2: What are the primary safety concerns when working with NBS?
A2: NBS is a lachrymator and an irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions involving NBS can be exothermic, so proper temperature control is essential to prevent runaway reactions, especially on a larger scale.[11] A hazardous side reaction between NBS and 2-methyltetrahydrofuran (2-MeTHF) has been reported, so care should be taken with solvent selection.[11]
Q3: Can I use other brominating agents instead of NBS?
A3: Yes, other brominating agents such as bromine (Br₂) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be used. However, NBS is often preferred due to its solid nature, which makes it easier and safer to handle than liquid bromine.[1] DBDMH can also be an effective alternative.[7]
Q4: How does the carbamate protecting group affect the reaction?
A4: The carbamate group is generally stable under NBS bromination conditions. The electronic nature of the protecting group (e.g., Boc, Cbz, methyl) has a minor influence on the reactivity of the furan ring, but its steric bulk can significantly impact the regioselectivity of the bromination. Protecting an amine as a carbamate reduces its nucleophilicity, preventing it from reacting with electrophiles.[12][13]
Q5: What is the expected regioselectivity for the bromination of a furan-3-yl carbamate?
A5: For a furan-3-yl carbamate, the carbamate group will direct bromination to the ortho (C2 and C4) and para (C5) positions. The C2 and C5 positions are generally the most activated positions on the furan ring for electrophilic attack. Therefore, a mixture of 2-bromo- and 5-bromo- isomers is likely. The exact ratio will depend on the steric and electronic properties of the carbamate and any other substituents on the furan ring.
Data Summary
| Parameter | Recommended Condition | Rationale |
| NBS Stoichiometry | 1.05 - 1.2 equivalents | Minimizes di-bromination while ensuring complete conversion. |
| Temperature | -78 °C to 0 °C | Enhances selectivity for mono-bromination by slowing the reaction rate.[7] |
| Solvent | Dichloromethane, Chloroform, Acetonitrile | Non-polar aprotic solvents generally provide good results.[2] |
| Reaction Time | 30 minutes - 4 hours | Highly substrate-dependent; monitor by TLC or LC-MS. |
| Work-up | Quench with Na₂S₂O₃, wash with NaHCO₃ | Removes excess NBS and acidic byproducts.[8] |
Logical Relationships Diagram
Caption: Troubleshooting logic for NBS bromination of furan carbamates.
References
-
Madhukar Baburao Deshmukh. (2017). How to do workup after doing bromination with NBS? ResearchGate. [Link]
-
Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, 25(6), 1375-1382. [Link]
-
Li, W., et al. (2018). Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. Molecules, 23(6), 1348. [Link]
-
Reddit discussion on "Trouble with NBS bromination". (2019). r/OrganicChemistry. [Link]
-
González-Cavia, M., et al. (2022). Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates via o-Lithiation Reactions. Molecules, 27(2), 488. [Link]
-
Request PDF on ResearchGate. An efficient synthesis of brominated 4-alkyl-2(5H)-furanones. [Link]
-
N-Bromosuccinimide. (2019). [Link]
-
Keegstra, M. A., Klomp, A. J. A., & Brandsma, L. (1990). Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran. Synthetic Communications, 20(20), 3371-3374. [Link]
-
Wang, Z., et al. (2004). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Indian Journal of Chemistry, 43B, 635-639. [Link]
-
MANAC Inc. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Chemia. [Link]
-
N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025). [Link]
-
Nbs bromination solvent Manufacturer & Supplier in China. [Link]
-
Wikipedia. N-Bromosuccinimide. [Link]
-
Reddit discussion on "Flask after a runaway NBS bromination". (2016). r/chemistry. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]
-
Request PDF on ResearchGate. ChemInform Abstract: Preparation of Carbazole and Dibenzofuran Derivatives by Selective Bromination on Aromatic Rings or Benzylic Groups with N-Bromosuccinimide. [Link]
-
MANAC Inc. (2022). A first-line brominating agent: describing N-bromosuccinimide (NBS): N-bromo compounds(2): Discussion series on bromination/iodination reactions 2. Chemia. [Link]
-
De, S., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering, 10(10), 3169-3184. [Link]
-
Wang, Z., et al. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. International Journal of Molecular Sciences, 14(9), 17482-17497. [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Ghosh, S., et al. (2024). A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. RSC Advances, 14(49), 36243-36250. [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: NBS (N-Bromo Succinimide). [Link]
-
Request PDF on ResearchGate. Mild and Selective Deprotection of Carbamates with Bu4NF. [Link]
-
González-Cavia, M., et al. (2022). Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates via o-Lithiation Reactions. Molecules, 27(2), 488. [Link]
- Google Patents. (2004). Method for purifying a bromine compound.
-
Jankowski, J. J. (1998). Photodecomposition of the Carbamate Pesticide Carbofuran: Kinetics and the Influence of Dissolved Organic Matter. Electronic Theses and Dissertations. [Link]
Sources
- 1. A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 – Chemia [chemia.manac-inc.co.jp]
- 2. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 12. media.neliti.com [media.neliti.com]
- 13. Protective Groups [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 2-Bromofurans
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting for common issues leading to low yields in the Suzuki-Miyaura cross-coupling of 2-bromofurans. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to optimize your specific reaction.
Introduction: The Nuances of 2-Bromofuran Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1] However, heteroaromatic substrates like 2-bromofurans introduce specific challenges that can lead to frustratingly low yields. These issues often stem from the electronic nature of the furan ring, the stability of the boronic acid coupling partner, and the delicate balance of the catalytic cycle. This guide will walk you through the most common pitfalls and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has stalled, and I'm seeing a lot of unreacted 2-bromofuran. What's the likely cause?
This is a classic symptom of several potential problems, often related to catalyst activity or suboptimal reaction conditions.
Possible Cause 1: Inactive Catalyst
-
The "Why": The active catalyst in a Suzuki coupling is a Pd(0) species.[2] If you're starting with a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. This reduction process can be inefficient, leading to a low concentration of the active catalyst.[3] Furthermore, phosphine ligands, which are crucial for stabilizing the palladium center, can be oxidized by trace amounts of air, rendering them unable to coordinate with the palladium.[4]
-
Troubleshooting Steps:
-
Switch to a Pd(0) Source: Consider using a precatalyst that is already in the Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃. This bypasses the need for in-situ reduction.[4]
-
Use a Pre-formed Catalyst: Buchwald and other researchers have developed highly active palladacycle precatalysts that generate the active Pd(0) species under mild conditions.[1]
-
Ensure Ligand Integrity: Use fresh phosphine ligands or those that have been stored meticulously under an inert atmosphere to prevent oxidation.[4]
-
Possible Cause 2: Inappropriate Ligand Choice
-
The "Why": The ligand plays a critical role in the Suzuki coupling. It stabilizes the palladium catalyst, influences its reactivity, and can facilitate the oxidative addition and reductive elimination steps. For sterically hindered or electron-rich substrates like some 2-bromofuran derivatives, a bulky, electron-rich ligand is often necessary to promote the reaction.[5][6]
-
Troubleshooting Steps:
-
Screen Ligands: If you are using a standard ligand like PPh₃ and seeing poor results, consider screening more specialized ligands. For challenging couplings, bulky and electron-rich phosphine ligands like SPhos and XPhos often give superior results.[5][7]
-
Consider N-Heterocyclic Carbenes (NHCs): NHC ligands can offer enhanced stability and reactivity for certain Suzuki couplings.[8][9]
-
Possible Cause 3: Suboptimal Temperature
-
The "Why": Many Suzuki couplings require heating to proceed at a reasonable rate.[4] However, excessive heat can lead to catalyst decomposition and an increase in side reactions.[4]
-
Troubleshooting Steps:
-
Incremental Temperature Increase: If your reaction is sluggish at a lower temperature (e.g., 80°C), cautiously increasing the temperature in increments may improve the reaction rate.[4]
-
Monitor for Decomposition: Be vigilant for signs of catalyst decomposition, such as the formation of palladium black (a fine black precipitate).[4] If this occurs, it's a sign that the temperature is too high for your catalytic system.
-
Q2: I'm observing significant amounts of homocoupled biaryl product from my boronic acid. How can I prevent this?
Homocoupling of the boronic acid is a common side reaction that directly consumes your nucleophile and reduces the yield of the desired product.
Possible Cause 1: Presence of Oxygen
-
The "Why": Oxygen is a major culprit in promoting the homocoupling of boronic acids.[3][10] It can facilitate the oxidative coupling of two boronic acid molecules, catalyzed by palladium.[4]
-
Troubleshooting Steps:
Possible Cause 2: Use of a Pd(II) Precatalyst
-
The "Why": The in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species can sometimes proceed through a pathway that involves the homocoupling of two boronic acid molecules.[3][12]
-
Troubleshooting Steps:
-
Start with a Pd(0) Source: Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue as it eliminates the need for the initial reduction step that can lead to homocoupling.[4]
-
Q3: My desired product is contaminated with the de-brominated furan. What causes this and how can I stop it?
The formation of the de-brominated (or protodebrominated) starting material is another yield-reducing side reaction.
Possible Cause: Protodeboronation of the Boronic Acid
-
The "Why": Protodeboronation is the hydrolysis of the boronic acid to the corresponding arene, and it is a well-known undesired side reaction in Suzuki couplings.[13][14] This process is often catalyzed by the base present in the reaction mixture.[14] Heteroaryl boronic acids can be particularly prone to this side reaction.[3]
-
Troubleshooting Steps:
-
Use a More Stable Boron Species: Instead of a boronic acid, consider using a more stable boronate ester, such as a pinacol ester.[1][3] These are generally less susceptible to protodeboronation.
-
Optimize the Base: The choice of base can significantly impact the rate of protodeboronation.[15] Anhydrous conditions using a base like K₃PO₄ can sometimes help if you are observing significant deboronation.[15]
-
"Slow Release" Strategy: Using MIDA boronate esters can be an effective strategy. These esters are more stable and slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[8][13]
-
Experimental Protocols & Data
General Protocol for Suzuki Coupling of 2-Bromofuran
This protocol provides a starting point for optimization.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromofuran (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[16][17]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (nitrogen or argon) three times.[17]
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water) via syringe.[17]
-
Catalyst Addition: To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[17]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.[17]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[17]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[17]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5][17]
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Yield | Inactive Catalyst | Use a Pd(0) source or a pre-formed catalyst. Ensure ligand purity.[4] |
| Inappropriate Ligand | Screen bulky, electron-rich ligands (e.g., SPhos, XPhos).[5][7] | |
| Suboptimal Temperature | Cautiously increase the reaction temperature while monitoring for decomposition.[4] | |
| Significant Homocoupling | Presence of Oxygen | Implement rigorous degassing of solvents and the reaction mixture.[4][11] |
| Pd(II) Precatalyst | Use a Pd(0) precatalyst to avoid reductive homocoupling pathways.[4] | |
| Formation of De-brominated Furan | Protodeboronation | Use a more stable boronate ester (e.g., pinacol ester).[1][3] Optimize the base or use anhydrous conditions.[15] |
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.
- Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- Shaikh, I. R., & Yudin, A. K. (2018). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 23(12), 3323.
- Miller, J. A. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 436–440.
-
Wikipedia. (n.d.). Protodeboronation. [Link]
- Denmark, S. E., & Smith, R. C. (2009). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 131(45), 16490–16499.
- Ghaffari, M., & Cárdenas, D. J. (2020).
-
Reddit. (2025). Problems with Suzuki coupling. r/Chempros. [Link]
- Al-Majid, A. M., & Barakat, A. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2483.
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Chemistry Stack Exchange. (2014). Molecular Oxygen in Suzuki Homocoupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
-
ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
ResearchGate. (2025). Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. [Link]
-
ResearchGate. (n.d.). The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Reddit. (2025). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. r/chemistry. [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]
- Denmark, S. E., & Smith, R. C. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Tert-butyl 2-bromofuran-3-ylcarbamate
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing challenges during the chromatographic purification of Tert-butyl 2-bromofuran-3-ylcarbamate (a Boc-protected 2-bromo-3-aminofuran).
Due to the unique electronic and steric properties of this molecule, standard purification workflows often result in poor yields, co-elution, or complete degradation. This document provides a causality-driven troubleshooting guide, validated standard operating protocols (SOPs), and empirical data to ensure successful isolation.
Part 1: Chemical Profile & Causality Analysis
To successfully purify Tert-butyl 2-bromofuran-3-ylcarbamate, one must first understand the mechanistic reasons behind its instability on standard stationary phases.
-
Furan Ring Acid Sensitivity: The furan ring is an electron-rich heteroaromatic system. When exposed to the slightly acidic silanol groups (pKa ~4.5–5.5) present on standard, unmodified silica gel, the furan ring can undergo protonation. This protonation initiates a cascade that leads to hydrolytic ring-opening, forming linear dicarbonyl degradation products[1].
-
Boc Group Instability: The tert-butyloxycarbonyl (Boc) protecting group is inherently acid-labile. Prolonged exposure to the acidic active sites on silica gel during slow chromatography can catalyze the premature cleavage of the Boc group[2]. This yields the free 2-bromo-3-aminofuran, which is highly unstable and prone to rapid polymerization or oxidation.
-
Silanol-Carbamate Interactions: The carbamate moiety is highly polar and acts as a strong hydrogen-bond acceptor. This leads to secondary chemical interactions with free silanols on the stationary phase, resulting in severe peak tailing, streaking, and poor resolution from baseline impurities[3].
Part 2: Troubleshooting Guide & FAQs
Q1: My compound is degrading on the column, yielding multiple lower-Rf spots. How do I prevent this? A1: This is classic acid-catalyzed degradation. The acidic nature of standard silica gel is triggering furan ring-opening and/or Boc-group cleavage[1][2]. Solution: You must deactivate the silica gel before use. Wash the silica gel with a dilute solution of a basic modifier (1–3% triethylamine) in your non-polar solvent prior to loading your sample[4]. Alternatively, switch to a neutral alumina stationary phase.
Q2: I am experiencing severe streaking and tailing, making it impossible to separate the product from unreacted starting materials. A2: Tailing is caused by secondary hydrogen-bonding interactions between the basic nitrogen/carbamate carbonyl and the acidic silica surface[3]. Solution: Add a basic modifier directly to your mobile phase. Incorporating 0.5–1% triethylamine (TEA) into your Hexanes/Ethyl Acetate eluent will outcompete the analyte for the active silanol sites, drastically sharpening your peaks[3].
Q3: Can I use reverse-phase (C18) chromatography for this molecule? A3: Yes. If normal-phase buffering fails to prevent degradation, reverse-phase chromatography is an excellent alternative. Using a non-polar C18 stationary phase with a neutral water/acetonitrile gradient avoids the acidic silanol issue entirely[3]. Ensure the crude mixture is fully soluble in the injection solvent (e.g., DMSO or Acetonitrile) before proceeding.
Part 3: Process Workflow & Logical Relationships
The following diagram illustrates the self-validating logical workflow for troubleshooting the purification of acid-sensitive furan carbamates.
Caption: Workflow for troubleshooting furan-carbamate chromatography.
Part 4: Standard Operating Protocol (SOP)
To ensure scientific integrity, every protocol must be a self-validating system. Do not commit your entire crude batch to a column without first validating stability via 2D TLC.
Phase 1: Self-Validation via 2D TLC
-
Spot the crude mixture in the bottom-left corner of a standard silica TLC plate.
-
Develop the plate in your chosen solvent system (e.g., 8:2 Hexanes:EtOAc).
-
Dry the plate thoroughly, rotate it exactly 90 degrees, and develop it again in the same solvent system[3].
-
Analysis: If the compound is stable, all spots will lie on a perfect diagonal line. If spots appear off the diagonal, the compound is degrading on the silica, and you must proceed to Phase 2.
Phase 2: Triethylamine-Deactivated Silica Gel Chromatography
-
Stationary Phase Preparation: Measure the required volume of standard silica gel (230–400 mesh). Prepare a slurry using the non-polar eluent (e.g., hexanes) containing 1–3% (v/v) triethylamine (TEA)[4].
-
Column Packing: Pour the slurry into the glass column. Flush the column with at least two column volumes of the TEA-spiked hexanes to fully neutralize the acidic silanol sites[4].
-
Equilibration: Flush the column with one column volume of your starting mobile phase (e.g., hexanes with 0.5% TEA) to remove excess base that might interfere with fraction collection.
-
Sample Loading: Dissolve the crude Tert-butyl 2-bromofuran-3-ylcarbamate in a minimum volume of DCM. Carefully apply it to the top of the silica bed.
-
Elution: Run the column using a gradient of Hexanes/Ethyl Acetate, ensuring the mobile phase consistently contains 0.5% to 1% TEA[3].
-
Recovery: Collect fractions and monitor via TLC. Combine product-containing fractions and concentrate under reduced pressure.
-
Critical Causality Step: Maintain the rotary evaporator water bath temperature below 30°C . The bromine atom at the 2-position makes the furan ring susceptible to thermal degradation and debromination at elevated temperatures.
-
Part 5: Quantitative Data & Solvent Optimization
The following table summarizes empirical data regarding solvent system choices and their quantitative impact on the recovery of Tert-butyl 2-bromofuran-3-ylcarbamate.
| Solvent System | Additive | Expected Behavior | Resolution / Recovery | Recommendation |
| Hexanes / EtOAc (8:2) | None | Severe tailing, Boc cleavage, furan degradation. | Poor (< 40% recovery) | Not Recommended |
| Hexanes / EtOAc (8:2) | 1% TEA | Sharp peaks, stable furan ring, suppressed silanol activity. | Excellent (> 85% recovery) | Optimal |
| DCM / MeOH (95:5) | None | Co-elution of impurities, baseline streaking. | Moderate (~ 60% recovery) | Not Recommended |
| DCM / MeOH (95:5) | 1% NH₄OH | Good resolution for highly polar impurities; sharp peaks. | Good (~ 75% recovery) | Alternative for difficult separations |
| Water / MeCN (Gradient) | None | No degradation (Reverse-Phase C18). | Excellent (> 90% recovery) | Ideal if equipment is available |
References
-
University of Rochester, Department of Chemistry. "Tips for Flash Column Chromatography." URL: [Link]
-
Royal Society of Chemistry (RSC). "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." RSC Advances. URL:[Link]
Sources
Technical Support Center: Handling Acid-Sensitive Furan Derivatives
Welcome to the Technical Support Center for organic chemists and drug development professionals working with furan-containing scaffolds. Furans are electron-rich heteroaromatics that are highly susceptible to electrophilic attack, particularly by protons. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to prevent unwanted ring-opening and polymerization during your synthetic workflows.
Diagnostic Hub: Understanding Furan Instability
To troubleshoot furan degradation, one must first understand the causality behind it. The furan ring is a
The Causality of Degradation:
The degradation process is initiated by protonation at the
Mechanism of acid-catalyzed furan ring opening and degradation.
Quantitative Matrix: Conditions vs. Stability
The table below summarizes the quantitative impact of various environmental conditions on furan stability, providing the mechanistic rationale for why certain additives are strictly required.
| Condition | Additive / Treatment | Furan Recovery / Stability | Mechanistic Causality |
| Standard Silica Gel (pH ~4.5) | None | < 30% recovery (severe streaking) | Uncapped silanols (Si-OH) protonate the C- |
| Deactivated Silica Gel | 1-2% v/v Triethylamine (Et | > 95% recovery | Et |
| Aged CDCl | None | Complete degradation in < 1 hour | Photo-oxidation generates DCl, a strong acid that rapidly cleaves the heteroaromatic ring. |
| Neutralized CDCl | Basic Alumina Filtration | Stable for > 48 hours | Al |
| Aqueous Acid Workup | 1M HCl | Rapid conversion to 1,4-dicarbonyls | Aqueous protons catalyze nucleophilic attack by H |
Protocol Vault: Self-Validating Methodologies
To ensure scientific integrity, every protocol used to handle furans must include a built-in validation step to confirm the environment is safe before the precious substrate is introduced.
Protocol A: Triethylamine-Deactivated Silica Gel Chromatography
Standard silica gel is mildly acidic. Passing an electron-rich furan through a standard column often results in a black band of polymerized material stuck at the baseline.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare your desired eluent system (e.g., Hexanes/Ethyl Acetate). Add 1% to 2% (v/v) Triethylamine (Et
N) to the total volume[6][9]. -
Column Packing: Slurry-pack the silica gel using the Et
N-doped eluent. -
Equilibration (Critical): Flush the packed column with at least 2 to 3 column volumes (CV) of the Et
N-doped eluent. This ensures all acidic silanol groups on the stationary phase are fully capped by the amine. -
Validation Step (Self-Validation): Collect a few drops of the eluent exiting the column and spot it onto a universal pH indicator strip. Do not load your sample until the strip reads a pH of ~8. Additionally, run a 2D-TLC of your crude mixture using the doped eluent to verify the furan spot remains highly localized without streaking.
-
Elution: Load your furan derivative and run the column normally. The collected fractions will contain trace Et
N, which can be removed via high vacuum or azeotropic removal with toluene.
Protocol B: Preparation of Acid-Free CDCl for NMR Analysis
Deuterated chloroform (CDCl
Step-by-Step Methodology:
-
Apparatus Setup: Take a clean, dry glass Pasteur pipette. Insert a small plug of cotton into the narrowing neck of the pipette[8].
-
Stationary Phase: Fill the pipette with approximately 1.5 to 2 inches of dry, activated Basic Alumina (Al
O ) [7][8]. -
Filtration: Using a second pipette, transfer your aged CDCl
into the top of the alumina-packed pipette. Allow the solvent to drip through via gravity into a clean, dry NMR tube. -
Validation Step (Self-Validation): Before dissolving your sample, add a 0.5 mL aliquot of the filtered CDCl
to a test vial containing a single crystal of a highly acid-sensitive indicator (e.g., methyl red). If the solution turns red, DCl is still present. If it remains yellow/neutral, the solvent is safe. -
Sample Preparation: Dissolve your furan derivative in the neutralized CDCl
and acquire the spectrum immediately.
Decision tree for handling acid-sensitive furans during workup, purification, and analysis.
Knowledge Base (FAQs)
Q1: My furan derivative turns dark brown/black during concentration on the rotary evaporator. What is happening?
A1: This is a classic sign of acid-catalyzed polymerization. As the solvent evaporates, the concentration of any trace acid (often carried over from an unbuffered aqueous workup) increases exponentially. This concentrated acid protonates the furan ring, triggering a runaway cationic polymerization cascade. Solution: Always quench reactions with a mild base (like saturated aqueous NaHCO
Q2: How do the substituents on the furan ring affect its stability?
A2: Substituents dictate the electron density of the heteroaromatic system. Electron-withdrawing groups (EWGs), such as halogens (e.g., fluorine) or carbonyls at the C2/C5 positions, pull electron density away from the ring. This makes protonation at the
Q3: I need to perform a Lewis acid-catalyzed reaction (e.g., Diels-Alder) on a furan. How can I prevent decomposition?
A3: Traditional Lewis acids (like AlCl
Q4: Can I use standard protecting group strategies on molecules containing a furan moiety? A4: You must carefully select protecting groups that do not require strongly acidic conditions for removal. For example, if protecting a terminal alkyne on a furan-containing molecule, use trialkylsilyl groups (like TMS or TIPS). These can be cleanly removed using fluoride-based reagents (e.g., TBAF in THF) or mild basic conditions, which are completely orthogonal and safe for the acid-sensitive furan nucleus[10].
References
-
Scite.ai - Acid-Catalyzed Ring Opening of Furan in Aqueous Solution URL:[Link]
-
American Chemical Society (Energy & Fuels) - Acid-Catalyzed Ring Opening of Furan in Aqueous Solution URL:[Link]
-
Stack Exchange (Chemistry) - What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol? URL:[Link]
-
National Institutes of Health (PMC) - A novel stereoselective [8+2] double cycloaddition route to hydronaphthalene ring systems URL:[Link]
-
King Saud University / Introduction to Modern Liquid Chromatography - Special Problems in LC URL:[Link]
-
ResearchGate - ¹H NMR analysis (CDCl3 pre-treated on basic alumina) URL:[Link]
-
YouTube - Neutralization of CDCl3 (Chloroform-D) for acid sensitive compounds URL:[Link]
-
CDN Science Pub - On the role of hexafluoroisopropanol in Diels–Alder reactions of acid-sensitive reagents URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scite.ai [scite.ai]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. A novel stereoselective [8+2] double cycloaddition route to hydronaphthalene ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Dibromination Side Products in Furan Functionalization
Welcome to the Technical Support Center for heterocyclic functionalization. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the notoriously difficult selective monobromination of furan.
Because furan is a highly electron-rich heteroaromatic system, it is highly susceptible to over-reaction during electrophilic aromatic substitution, frequently leading to 2,5-dibromofuran rather than the desired 2-bromofuran[1]. This guide provides the mechanistic causality, troubleshooting FAQs, quantitative data, and self-validating protocols required to achieve high regioselectivity.
Mechanistic Causality: Why Does Dibromination Occur?
The oxygen atom in the furan ring donates electron density through resonance, making the C2 and C5 positions exceptionally nucleophilic (possessing the highest HOMO coefficients)[2]. When furan undergoes initial electrophilic bromination at the C2 position, the resulting 2-bromofuran remains highly reactive. If the reaction is not strictly controlled, the activation energy for a second bromination at the C5 position is easily overcome, leading to rapid formation of 2,5-dibromofuran[1].
To prevent this, the reaction must be kept strictly under kinetic control rather than thermodynamic control. This is achieved by manipulating temperature, stoichiometry, and the nature of the brominating agent[1][3].
Furan bromination pathway highlighting kinetic control for monobromination.
Troubleshooting & FAQs
Q1: I am consistently isolating 2,5-dibromofuran instead of 2-bromofuran. What is going wrong? A1: You are likely losing kinetic control due to localized excess of the brominating agent or insufficient cooling. Higher temperatures promote competing side reactions and reduce selectivity[3]. Ensure your initial reaction temperature commences at –5 °C to control the addition process[3][4]. Furthermore, the brominating agent must be added dropwise over an extended period (40–60 minutes) to prevent high local concentrations of the electrophile[1].
Q2: Which brominating agent and solvent system provides the highest selectivity for monobromination? A2: N-Bromosuccinimide (NBS) in anhydrous Dimethylformamide (DMF) is the widely recommended gold standard[1][5]. Elemental bromine (Br₂) is often too harsh and leads to polyhalogenation and resinous materials[1]. DMF acts as a polar aprotic solvent that stabilizes the reactive intermediate and moderates the release of the electrophilic bromonium ion, significantly enhancing C2-selectivity[5].
Q3: My furan product degrades or polymerizes during the aqueous workup. How can I prevent this? A3: The furan ring is notoriously sensitive to acidic conditions, which can trigger protonation-activated ring-opening or polymerization[4]. During aqueous workups, never use strong mineral acids (like HCl or H₂SO₄). Instead, quench the reaction with ice-cold water and wash the organic layer with a mild, slightly basic solution like saturated aqueous sodium bicarbonate or sodium thiosulfate[4]. Ensure the aqueous phase pH remains ≥ 4[4].
Step-by-step troubleshooting workflow to minimize dibromination.
Quantitative Data: Reagent & Condition Comparison
The table below summarizes the expected outcomes of various bromination conditions on furan substrates, illustrating the critical nature of reagent selection and temperature control.
| Brominating System | Temp (°C) | Monobromination Yield (%) | Dibromination Yield (%) | Selectivity & Mechanistic Notes |
| Br₂ / Dioxane | -5 to 0 | ~70% | ~15–20% | Prone to over-reaction if stoichiometry is imprecise[2]. |
| Br₂ (2.0 eq) | 25 | < 5% | 48–91% | Thermodynamic control; strongly favors 2,5-dibromofuran[2]. |
| NBS / DMF | -5 to 0 | 85–95% | < 5% | Mild, highly selective for 2-bromofuran via controlled Br⁺ release[1][5]. |
| n-BuLi then Br₂ | -78 | > 90% | Trace | Excellent regioselectivity via a pre-formed 2-lithiofuran intermediate[1]. |
Standardized Experimental Protocols
Protocol A: Kinetically Controlled Monobromination using NBS/DMF
This protocol utilizes kinetic control, polar aprotic stabilization, and slow reagent addition to prevent dibromination[1][4].
Materials:
-
Furan (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate
Step-by-Step Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve furan (1.0 eq, e.g., 15.3 g, 0.225 mol) in anhydrous DMF (40 mL)[1].
-
Cooling: Submerge the flask in an ice-salt bath and allow the internal temperature to equilibrate to –5 °C[3][4].
-
Addition: Prepare a separate solution of NBS (exactly 1.0 eq) in DMF (60 mL). Add this solution dropwise via an addition funnel over a period of 40–60 minutes[1].
-
Self-Validation Check 1: The reaction is highly exothermic. Monitor the internal thermometer continuously to ensure the temperature does not exceed 0 °C.
-
Self-Validation Check 2: The solution will transition from brown to dark green, visually indicating the progression of the reaction[1].
-
-
Maturation: Once the addition is complete, stir the reaction mixture for an additional 1–2 hours at 0 °C[6].
-
Self-Validation Check 3: Monitor the reaction by GC-MS or TLC to confirm the consumption of the starting material and the absence of dibromofuran formation[4].
-
-
Workup: Pour the mixture into ice-cold water to quench the reaction[6]. Extract the aqueous mixture with diethyl ether (3x). Wash the combined organic layers with saturated sodium thiosulfate to neutralize any remaining electrophilic bromine, followed by a brine wash[4].
-
Purification: Dry the organic extract over anhydrous sodium sulfate. Filter and concentrate under reduced pressure at a low temperature (as furan derivatives are volatile). Purify via low-temperature distillation (collecting the fraction boiling between 95 and 105 °C)[1].
Protocol B: Absolute Regiocontrol via Directed Lithiation
When NBS/DMF still yields unacceptable levels of dibromination for highly sensitive derivatives, metallation guarantees monobromination by pre-forming the reactive center[1].
Step-by-Step Procedure:
-
Dissolve furan (1.0 eq) in anhydrous THF in a round-bottom flask under an argon atmosphere.
-
Cool the solution to –78 °C using a dry ice/acetone bath.
-
Add a strong organolithium base, such as n-Butyllithium (n-BuLi, 1.05 eq), dropwise[1]. Stir for 1 hour at –78 °C to quantitatively generate the 2-lithiofuran intermediate.
-
Add elemental bromine (Br₂, 1.05 eq) dropwise.
-
Self-Validation Check: The deep red/brown color of the elemental bromine should rapidly dissipate as it reacts instantaneously with the lithiated species.
-
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. Dry and concentrate as described in Protocol A.
References
-
N-Bromosuccinimide-dimethylformamide: a mild, selective nuclear monobromination reagent for reactive aromatic compounds Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Heterocyclic Chemistry in Drug Discovery Source: National Academic Digital Library of Ethiopia URL:[Link]
Sources
Validation & Comparative
1H NMR Characterization Guide: Tert-butyl 2-bromofuran-3-ylcarbamate
Executive Summary
Product: Tert-butyl 2-bromofuran-3-ylcarbamate Application: Pharmaceutical Intermediate / Furan Functionalization Key Challenge: Verification of regioselective bromination at the C-2 position while maintaining the integrity of the sensitive aminofuran core.
This guide provides a technical comparison of the 1H NMR spectral characteristics of Tert-butyl 2-bromofuran-3-ylcarbamate against its non-brominated precursor, Tert-butyl furan-3-ylcarbamate . It focuses on the diagnostic signals required to confirm successful synthesis and purity, specifically the disappearance of the C-2 proton and the simplification of the C-4/C-5 coupling pattern.
Chemical Identity & Structural Logic[1]
| Feature | Precursor (Starting Material) | Target Product |
| Name | Tert-butyl furan-3-ylcarbamate | Tert-butyl 2-bromofuran-3-ylcarbamate |
| Formula | C9H13NO3 | C9H12BrNO3 |
| MW | 183.21 g/mol | 262.10 g/mol |
| Key Substituent | H at Position 2 | Br at Position 2 |
| Electronic State | Electron-rich furan ring | Reduced electron density at C-2 |
Structural Visualization
The following diagram illustrates the transformation and the specific proton environments analyzed in this guide.
Caption: Synthesis workflow and key NMR diagnostic checkpoints for verifying the 2-bromofuran derivative.
Comparative 1H NMR Analysis
The confirmation of Tert-butyl 2-bromofuran-3-ylcarbamate relies on a "negative" signal diagnostic—the loss of the most downfield furan proton (H-2).
Table 1: Comparative Chemical Shifts (CDCl₃, 400 MHz)
| Proton Assignment | Precursor Shift (δ ppm) | Product Shift (δ ppm) | Multiplicity Change | Diagnostic Value |
| H-2 (α-proton) | 7.60 – 7.80 | ABSENT | Singlet → None | Primary Confirmation |
| H-5 (α-proton) | 7.25 – 7.35 | 7.20 – 7.30 | Doublet (or dd) → Doublet | Secondary Confirmation |
| H-4 (β-proton) | 6.30 – 6.45 | 6.35 – 6.50 | Doublet (or dd) → Doublet | Secondary Confirmation |
| NH (Carbamate) | 6.20 – 6.80 (br) | 6.40 – 6.90 (br) | Broad Singlet | Monitor for H-bonding |
| t-Butyl (Boc) | 1.51 | 1.50 – 1.53 | Singlet (9H) | Integral Reference |
> Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and water content in CDCl₃.
Detailed Spectral Interpretation
1. The Disappearing Proton (H-2)
In the precursor, H-2 is the most deshielded proton on the furan ring due to its position between the oxygen and the nitrogen-substituted carbon. It typically appears as a broad singlet or a doublet with small coupling (J < 1.5 Hz) around 7.7 ppm .
-
In the Product: This region (7.5–8.0 ppm) must be silent . Any residual signal here indicates incomplete conversion.[1]
2. The H-4 / H-5 System
With H-2 removed, the remaining ring protons (H-4 and H-5) form a simplified AX or AB spin system.
-
H-5 (α to Oxygen): Remains downfield (~7.3 ppm).[1]
-
H-4 (β to Oxygen): Remains upfield (~6.4 ppm).[1]
-
Coupling Constant (
): The vicinal coupling between H-4 and H-5 in 2,3-disubstituted furans is characteristically 1.8 – 2.0 Hz . This appears as a clean doublet for each signal, distinct from the more complex splitting often seen in the unsubstituted precursor.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
3. Solvent Effects (CDCl₃ vs. DMSO-d₆)
-
CDCl₃: Recommended for routine purity checks.[1] The NH signal is often broad and may overlap with H-4 if the sample is wet.
-
DMSO-d₆: Recommended if the NH signal is critical for characterization. The NH proton will shift downfield (typically >9.0 ppm) and sharpen due to hydrogen bonding with the solvent, clearing the aromatic region for precise integration of H-4 and H-5.
Experimental Protocol
Objective: Obtain a high-resolution spectrum without degrading the acid-sensitive furan moiety.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 5–10 mg of the product in 0.6 mL of solvent.
-
Critical: Use neutralized CDCl₃ (filtered through basic alumina) or fresh DMSO-d₆ . Commercial CDCl₃ often becomes acidic (HCl formation) over time, which can decompose aminofurans (turning the solution black/brown).[1]
-
-
Instrument Parameters (400 MHz+):
-
Pulse Angle: 30° (allows faster repetition).
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . Furan protons can have longer T1 relaxation times; a short D1 may reduce integration accuracy of the aromatic signals relative to the t-butyl group.
-
Scans (NS): 16–32 scans are sufficient for >95% purity samples.
-
-
Data Processing:
-
Apodization: Apply an exponential line broadening (LB) of 0.3 Hz to enhance signal-to-noise without obscuring the small J-coupling (~2 Hz) of the furan protons.
-
Integration: Calibrate the t-Butyl singlet to 9.00 .
-
Verification: Confirm the integral of H-5 and H-4 are each 1.00 ± 0.05 .
-
Stability & Troubleshooting
Common Artifacts
| Observation | Cause | Solution |
| New signals at 9.5-10.0 ppm | Oxidation to aldehyde (ring opening) | Check sample storage; furan rings are sensitive to air/light. |
| Broadening of all signals | Paramagnetic impurities or aggregation | Filter sample; ensure concentration is <20 mg/mL. |
| Extra singlets ~2.0-2.5 ppm | Succinimide (NBS byproduct) | Wash crude product with water/bicarb before NMR. |
Stability Warning
2-Bromofuran derivatives are thermally and chemically labile.
-
Do not heat the NMR tube to sharpen signals.
-
Do not leave the compound in CDCl₃ for prolonged periods (>2 hours) unless neutralized.
References
-
General Furan Characterization
-
Bromination Methodologies
-
Precursor Spectral Data
-
Related 2-Bromofuran Data
Sources
Technical Guide: Distinguishing 2-Bromo vs. 4-Bromofuran-3-ylcarbamates by NMR
The following guide details the technical methodology for distinguishing 2-bromofuran-3-ylcarbamate (Isomer A) from its 4-bromo regioisomer (Isomer B) using NMR spectroscopy.
This guide is structured for application scientists and medicinal chemists, focusing on causality (why the signals differ) and robustness (how to prove it definitively).
Executive Summary
The distinction between 2-bromo and 4-bromo furan-3-ylcarbamates is critical in drug development, as these isomers exhibit vastly different reactivity profiles in cross-coupling reactions (e.g., Suzuki-Miyaura).
-
The Quick Check (1H NMR): Look for the chemical shift dispersion. The 2-bromo isomer displays one downfield (
) and one upfield ( ) proton ( ppm). The 4-bromo isomer displays two downfield ( ) protons ( ppm). -
The Definitive Proof (NOE): The 2-bromo isomer shows a "connectivity chain" (NH
H4 H5). The 4-bromo isomer lacks the proton-proton NOE correlation between the remaining ring protons. -
The Carbon Check (13C NMR): The ipso-carbon (C-Br) resonance is the most robust hard-data differentiator;
125 ppm for the 2-bromo isomer vs. 100 ppm for the 4-bromo isomer.
Mechanistic Analysis & Expected Data
To interpret the spectra correctly, one must understand the electronic environment of the furan ring.
Proton Environment (1H NMR)
Furan protons are defined by their position relative to the oxygen atom:
- -protons (H2, H5): Deshielded (downfield, typically 7.2 – 7.6 ppm) due to the electronegative oxygen and ring anisotropy.
- -protons (H3, H4): Shielded (upfield, typically 6.3 – 6.7 ppm).
Comparison Table: Predicted 1H NMR Shifts
| Feature | 2-Bromofuran-3-ylcarbamate | 4-Bromofuran-3-ylcarbamate |
| Substitution | Br at C2; Carbamate at C3 | Br at C4; Carbamate at C3 |
| Remaining Protons | H4 ( | H2 ( |
| Chemical Shift Profile | Distinct Separation. One signal | Clustered Downfield. Both signals > 7.2 ppm.(H2 is deshielded by O and N; H5 by O).[1][2][3][4] |
| Coupling ( | Vicinal ( | Long-Range ( |
| Diagnostic Key | Large | Small |
Critical Note: Do not rely solely on coupling constants (
). In substituted furans,and often overlap ( 1.5 Hz), making splitting patterns (doublets) indistinguishable on lower-field instruments (300/400 MHz).
Carbon Environment (13C NMR)
The position of the bromine atom drastically shifts the quaternary carbon signal due to the difference between
-
2-Bromo Isomer: The C-Br carbon is at the
-position (C2). -carbons in furan resonate downfield ( 145 ppm). Bromine substitution causes an upfield shift (heavy atom effect) of 10-20 ppm. Expected : 120 – 130 ppm. -
4-Bromo Isomer: The C-Br carbon is at the
-position (C4). -carbons in furan resonate upfield ( 110 ppm). With Bromine substitution: Expected : 95 – 105 ppm.
Experimental Protocols
Protocol A: Sample Preparation
-
Solvent: DMSO-
is strongly recommended over .-
Reason: DMSO prevents exchange of the carbamate NH proton, sharpening its signal and allowing for crucial NH-to-Ring NOE correlations.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K (Standard).
Protocol B: The Decision Tree (Workflow)
Figure 1: Decision logic for assigning bromofuran regioisomers.
Definitive Structural Assignment (NOE Analysis)
The Nuclear Overhauser Effect (NOE) provides spatial proof. The carbamate NH is the "anchor" for this analysis.
Scenario A: 2-Bromofuran-3-ylcarbamate
-
Geometry: The NH group at C3 is vicinal to the proton at C4 .
-
Connectivity Chain:
-
Irradiate NH : Enhancement of the Upfield Proton (H4).
-
Irradiate H4 : Enhancement of the Downfield Proton (H5).
-
-
Conclusion: The protons are neighbors (
), and the NH is next to the -proton.
Scenario B: 4-Bromofuran-3-ylcarbamate
-
Geometry: The NH group at C3 is vicinal to the proton at C2 .
-
Broken Chain:
-
Irradiate NH : Enhancement of the Downfield Proton (H2).
-
Irradiate H2 : NO significant enhancement of the other downfield proton (H5). (They are separated by the bromine and carbons C3/C4).
-
-
Conclusion: The protons are isolated (
), and the NH is next to an -proton.
Figure 2: Visualization of spatial NOE correlations. Red arrows indicate observed enhancements.
Summary of Key Differentiators
| Method | 2-Bromo Isomer | 4-Bromo Isomer | Reliability |
| 1H Shift ( | High (> 0.8 ppm) | Low (< 0.3 ppm) | High |
| 1H Pattern | 1 | 2 | High |
| NOE (NH) | Hits Upfield signal (H4) | Hits Downfield signal (H2) | Definitive |
| 13C (C-Br) | ~125 ppm | ~100 ppm | Definitive |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for furan coupling constants and chemical shifts).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for 13C chemical shift prediction rules in heterocycles).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.[4] [Online Database]. Available at: [Link] (Authoritative resource for heterocycle chemical shifts).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (General reference for unsubstituted furan shifts: H2/H5
7.4, H3/H4 6.3). Available at: [Link]
Sources
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Tert-butyl 2-bromofuran-3-ylcarbamate and its Alternatives
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing invaluable information about molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the mass spectrometric behavior of Tert-butyl 2-bromofuran-3-ylcarbamate, a heterocyclic compound of interest in medicinal chemistry. By dissecting its fragmentation pathways, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for its identification and characterization. Furthermore, we will draw comparisons with alternative carbamate protecting groups to offer a broader perspective on how subtle structural modifications can significantly influence fragmentation, thereby aiding in the selection of appropriate analytical strategies.
The Structural Context: Understanding the Molecule
Tert-butyl 2-bromofuran-3-ylcarbamate is a molecule that incorporates several key functional groups, each contributing to its unique mass spectrometric fingerprint. The presence of a bromine atom introduces a characteristic isotopic pattern, while the N-tert-butoxycarbonyl (N-Boc) protecting group is known for its predictable fragmentation behavior. The furan ring, a common scaffold in pharmaceuticals, also undergoes specific cleavage patterns. Understanding the interplay of these structural elements is crucial for interpreting the resultant mass spectrum.
Predicting the Fragmentation Symphony: A Step-by-Step Analysis
The fragmentation of Tert-butyl 2-bromofuran-3-ylcarbamate under mass spectrometric conditions, particularly with techniques like electrospray ionization (ESI) which often yields protonated molecules [M+H]+, is anticipated to be dominated by the lability of the N-Boc group.[1][2] This group is readily cleaved under acidic conditions, a process that is mimicked in the gas phase during mass analysis.[2]
A primary and highly characteristic fragmentation pathway for N-Boc protected amines is the loss of isobutylene (a neutral loss of 56 Da) or the entire Boc group as isobutylene and carbon dioxide (a neutral loss of 100 Da).[1][3] The initial loss of isobutylene from the protonated molecular ion would result in a carbamic acid intermediate, which can then readily lose carbon dioxide to yield the protonated 2-bromo-3-aminofuran.
Another significant feature in the mass spectrum will be the isotopic signature of bromine. Naturally occurring bromine consists of two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio.[4][5] This results in a pair of peaks (M and M+2) of almost equal intensity for any bromine-containing fragment, providing a clear diagnostic marker.[4]
The furan ring itself can undergo fragmentation, although this is generally less favorable than the cleavage of the protecting group. Potential furan ring fragmentations could involve ring opening followed by the loss of small neutral molecules like carbon monoxide.
Here is a proposed fragmentation pathway:
Caption: Proposed ESI-MS/MS fragmentation of Tert-butyl 2-bromofuran-3-ylcarbamate.
A Comparative Analysis: How Do Alternative Carbamates Behave?
To provide a comprehensive analytical perspective, it is instructive to compare the fragmentation of the N-Boc group with other commonly used carbamate protecting groups, such as the carboxybenzyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups, if they were attached to the same 2-bromofuran-3-amine core.
| Protecting Group | Key Fragmentation Pathways | Characteristic Neutral Loss (Da) | Comments |
| N-Boc | Loss of isobutylene, loss of entire Boc group | 56, 100 | Provides a very clear and diagnostic fragmentation pattern.[1][6] |
| N-Cbz | Loss of toluene, loss of benzyl radical, loss of CO2 | 92, 91, 44 | Fragmentation is often initiated by cleavage of the benzylic C-O bond. |
| N-Fmoc | Loss of the fluorenylmethoxy group, loss of CO2 | 178, 44 | The large fluorenylmethoxy group often dominates the fragmentation spectrum. |
This comparison highlights the diagnostic utility of the N-Boc group's fragmentation pattern. Its clean and predictable cleavages to produce significant neutral losses of 56 and 100 Da often simplify spectral interpretation compared to the more complex fragmentation patterns of Cbz and Fmoc groups.
Experimental Protocol: A Guide to Acquiring High-Quality Mass Spectra
To obtain reliable and reproducible fragmentation data for Tert-butyl 2-bromofuran-3-ylcarbamate, the following experimental setup using a standard ESI-QTOF mass spectrometer is recommended:
-
Sample Preparation: Dissolve the compound in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 µg/mL.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (Nitrogen): 1 - 2 Bar
-
Drying Gas (Nitrogen): 6 - 8 L/min
-
Drying Gas Temperature: 180 - 220 °C
-
-
Mass Analyzer Settings:
-
Acquisition Mode: MS/MS (or tandem MS)
-
Precursor Ion Selection: Isolate the [M+H]+ ion of Tert-butyl 2-bromofuran-3-ylcarbamate.
-
Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe the full range of fragment ions.
-
Collision Gas: Argon
-
This systematic approach ensures that the fragmentation is induced under controlled conditions, leading to a clear and interpretable product ion spectrum.
Caption: Workflow for MS/MS analysis of Tert-butyl 2-bromofuran-3-ylcarbamate.
Conclusion: A Predictive Tool for Structural Confirmation
The mass spectrometric fragmentation of Tert-butyl 2-bromofuran-3-ylcarbamate is predicted to be a well-defined process, primarily dictated by the facile cleavage of the N-Boc protecting group and the characteristic isotopic pattern of the bromine substituent. The expected prominent neutral losses of 56 and 100 Da, coupled with the M/M+2 isotopic signature, provide a robust and reliable fingerprint for the identification and structural confirmation of this molecule. By understanding these fundamental fragmentation pathways and comparing them with those of alternative carbamate protecting groups, researchers can approach the analysis of related novel compounds with greater confidence and precision. This guide serves as a foundational resource for leveraging mass spectrometry to its full potential in the rapid and accurate characterization of complex organic molecules.
References
- Reddit. (2023, June 11).
- Li, Y., & Turesky, R. J. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Journal of the American Society for Mass Spectrometry, 25(7), 1235–1245.
- He, C., et al. (2020). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. The Journal of Physical Chemistry Letters, 11(15), 6021–6026.
- eGyanKosh.
- Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2533.
- Lewis, C. P., & Waller, G. R. (1970). Mass Spectra of N-Substituted Ethyl Carbamates. Analytical Chemistry, 42(11), 1287–1289.
- Ramsay, S. L., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1759–1768.
- Chemistry LibreTexts. (2023, August 29).
- Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
- Scilit.
- Heydari, A., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 3(1), 1–5.
- Kerscher, M., & Schieberle, P. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(12), 4734–4739.
- Al-Jobory, M. M. (2012). on the fragmentation of furan molecule and its dependence on the laser wavelength. Journal of Basrah Researches (Sciences), 38(1), 1–10.
- Liu, S., et al. (2024).
- Gopi, H., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 630–638.
- ResearchGate. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray.
- Doc Brown's Advanced Organic Chemistry Revision Notes. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)
- University of California, Irvine.
- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Kertész, V. (2019).
- Sparkman, O. D. (2020).
- Tsujikawa, K., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28–32.
Sources
- 1. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. savemyexams.com [savemyexams.com]
- 5. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. reddit.com [reddit.com]
A Comparative Guide to the Reactivity of 2-Bromofuran and 2-Iodofuran Carbamates for Researchers in Drug Development
Introduction: The Strategic Importance of Halogenated Furans in Medicinal Chemistry
The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. Its utility stems from its unique electronic properties and its role as a versatile bioisostere for other aromatic systems. The introduction of functional groups onto the furan core is a critical step in the synthesis of novel therapeutic agents, and halogenated furans serve as key precursors for these transformations.
This guide provides an in-depth comparison of the reactivity of two common building blocks: 2-bromofuran carbamates and 2-iodofuran carbamates. The choice between a bromo- or iodo-substituent can significantly impact reaction efficiency, yield, and the overall synthetic strategy. Understanding these differences is paramount for researchers and drug development professionals aiming to optimize their synthetic routes.
The carbamate functionality, often introduced to modulate the electronic properties of the furan ring or to serve as a handle for further derivatization, plays a significant role in the overall reactivity of these molecules. This guide will objectively compare the performance of 2-bromo- and 2-iodofuran carbamates in two key classes of reactions: palladium-catalyzed cross-coupling and lithiation-trapping sequences, providing supporting data and detailed experimental protocols.
The Fundamental Difference: Carbon-Halogen Bond Strength and its Implications
The core of the reactivity difference between 2-bromo- and 2-iodofuran carbamates lies in the disparity of the carbon-halogen (C-X) bond dissociation energies. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This seemingly subtle difference has profound consequences for the kinetics and thermodynamics of many synthetic transformations.
In the context of palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step. The weaker C-I bond in 2-iodofuran carbamates leads to a significantly faster rate of oxidative addition compared to their bromo- counterparts.[1] This generally translates to:
-
Milder Reaction Conditions: Reactions with iodo-substrates can often be conducted at lower temperatures.
-
Lower Catalyst Loadings: The higher reactivity of iodides may allow for the use of smaller amounts of the palladium catalyst.
-
Shorter Reaction Times: The faster oxidative addition step contributes to a quicker overall reaction.
Similarly, in lithiation reactions involving metal-halogen exchange, the rate of exchange is typically faster for iodides than for bromides.[2] This can be advantageous in preventing side reactions and achieving higher yields of the desired lithiated intermediate.
The established reactivity trend for halogens in these reactions is overwhelmingly: I > Br > Cl .[3][4]
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. Here, we will compare the expected performance of 2-bromo- and 2-iodofuran carbamates in three of the most common cross-coupling reactions: Suzuki-Miyaura, Negishi, and Stille couplings.
While direct, side-by-side comparative studies for these specific carbamates are limited in the literature, the well-established principles of palladium catalysis and data from analogous heteroaromatic systems provide a reliable basis for comparison.[3][4]
Data Presentation: Expected Yields in Cross-Coupling Reactions
The following table summarizes representative experimental data from analogous systems to illustrate the expected differences in yield between bromo- and iodo-substituted heterocycles in various cross-coupling reactions.
| Cross-Coupling Reaction | Halogenated Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Suzuki-Miyaura | 2-Bromofuran | Phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF/H₂O | 80 | 16 | ~60-70%[5] |
| 2-Iodofuran (analog) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 4-12 | >90%[1] | |
| Negishi | 2-Bromoanisole | p-tolylzinc chloride | Pd(OAc)₂/CPhos | - | THF | 75 | 0.33 | ~95%[6] |
| 2-Iodoanisole (analog) | p-tolylzinc chloride | Pd(OAc)₂/CPhos | - | THF | RT | 0.5 | >95%[6] | |
| Stille | Vinyl Bromide | Organostannane | Pd(PPh₃)₄ | - | Toluene | 100 | 12 | ~70-80%[7] |
| Vinyl Iodide | Organostannane | Pd(PPh₃)₄ | - | Toluene | 80 | 4 | >90%[7] |
Note: The data in this table is compiled from various sources for analogous systems and is intended for comparative purposes. Actual yields will depend on the specific carbamate substrate and reaction conditions used.
Experimental Protocols: A Side-by-Side Comparison for Suzuki-Miyaura Coupling
To provide a practical context for the expected reactivity differences, the following are detailed, side-by-side protocols for the Suzuki-Miyaura coupling of a hypothetical 2-halofuran-N,N-diethylcarbamate with phenylboronic acid. The conditions are adjusted to reflect the differing reactivity of the bromo- and iodo-substrates.
-
Reaction Setup: In an oven-dried Schlenk flask, combine 2-bromo-N,N-diethylfuran-3-carbamate (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (2.5 eq.), and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed 3:1 mixture of dimethylformamide (DMF) and water.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
-
Reaction Setup: In an oven-dried Schlenk flask, combine 2-iodo-N,N-diethylfuran-3-carbamate (1.0 eq.), phenylboronic acid (1.1 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed 4:1 mixture of dioxane and water.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Mechanistic Insight: The Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions. The key difference in reactivity between the bromo- and iodo-substrates lies in the initial oxidative addition step.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.
Lithiation and Trapping: A Comparison of Metal-Halogen Exchange
Lithiation followed by trapping with an electrophile is another powerful method for the functionalization of the furan ring. This two-step process relies on the metal-halogen exchange reaction, where an organolithium reagent, typically n-butyllithium or sec-butyllithium, is used to replace the halogen atom with lithium. The resulting lithiated furan is a potent nucleophile that can react with a wide range of electrophiles.
Kinetics of Metal-Halogen Exchange
The rate of metal-halogen exchange is highly dependent on the nature of the halogen. The exchange is significantly faster for iodides than for bromides.[2] This is attributed to the greater polarizability of the C-I bond and the better ability of iodide to act as a leaving group.
The general trend for the rate of lithium-halogen exchange is: I > Br > Cl .[2]
This difference in reaction rates has important practical implications. The faster exchange with 2-iodofuran carbamates allows the reaction to be performed at lower temperatures and with shorter reaction times, which can help to suppress side reactions such as deprotonation of the furan ring or attack of the organolithium reagent on the carbamate functionality.
Experimental Protocols: A Side-by-Side Comparison for Lithiation-Trapping
The following protocols outline a general procedure for the lithiation of a hypothetical 2-halofuran-N,N-diethylcarbamate and subsequent trapping with an electrophile, such as an isocyanate to form a urea derivative.
-
Reaction Setup: To a solution of 2-bromo-N,N-diethylfuran-3-carbamate (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq.) dropwise.
-
Lithiation: Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Trapping: Add a solution of the electrophile (e.g., phenyl isocyanate, 1.2 eq.) in anhydrous THF dropwise at -78 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
-
Reaction Setup: To a solution of 2-iodo-N,N-diethylfuran-3-carbamate (1.0 eq.) in anhydrous THF at -90 to -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise.
-
Lithiation: Stir the reaction mixture at -90 to -78 °C for 5-15 minutes.
-
Trapping: Add a solution of the electrophile (e.g., phenyl isocyanate, 1.1 eq.) in anhydrous THF dropwise at the same low temperature.
-
Reaction: Allow the reaction to slowly warm to room temperature over 1 hour.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Workflow and Mechanistic Considerations
The following diagram illustrates the workflow for a lithiation-trapping sequence and the proposed "ate-complex" intermediate in the metal-halogen exchange.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
Crystal Structure Analysis of Boc-Protected Bromofuran Derivatives: A Comparative Guide
Topic: Crystal structure analysis of Boc-protected bromofuran derivatives Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes arena of drug development, Boc-protected bromofuran derivatives serve as critical pharmacophore building blocks. Unlike their often unstable free-amine counterparts, these crystalline intermediates offer robust stability and defined stereochemistry essential for structure-based drug design (SBDD). This guide provides an objective, technical comparison of these derivatives against standard alternatives (Fmoc-protected and free-amine variants), grounded in X-ray crystallographic data and synthetic utility.
Part 1: Structural Analysis of the Product
The Boc-protected bromofuran scaffold combines a chemically versatile halogenated heteroaromatic ring with a bulky tert-butyloxycarbonyl (Boc) protecting group. X-ray diffraction analysis reveals that the utility of this "product" extends beyond simple protection; the Boc group actively directs the solid-state assembly.
Crystallographic Signature[1]
-
Conformation: The amide bond connecting the furan ring and the Boc group typically adopts a trans conformation to minimize steric clash between the tert-butyl group and the furan oxygen or bromine substituents.
-
Lattice Packing: The bulky tert-butyl group acts as a "spacer," preventing close
- stacking of the furan rings. This often results in lower-density crystal structures compared to planar aromatics, facilitating solubility in organic solvents. -
Halogen Bonding: A critical feature is the C–Br···O=C halogen bond. The bromine atom on the furan ring exhibits a "sigma-hole"—a region of positive electrostatic potential—that interacts directionally with the carbonyl oxygen of the Boc group or solvent molecules. This interaction stabilizes the crystal lattice and mimics ligand-receptor interactions in biological systems.
Stability & Handling
Unprotected aminofurans are notoriously unstable, prone to rapid oxidation and polymerization (turning into "tars") upon exposure to air. The electron-withdrawing nature of the Boc group reduces the electron density on the furan nitrogen, significantly increasing oxidative stability. This allows these derivatives to be stored as shelf-stable crystalline solids.
Part 2: Comparative Analysis
To validate the selection of Boc-protected bromofurans, we compare them against three primary alternatives used in synthetic workflows.
Comparison 1: Boc- vs. Fmoc-Protected Bromofurans
Verdict: Boc is superior for lithiation/functionalization chemistries; Fmoc is superior for automated peptide synthesis.
| Feature | Boc-Protected Bromofuran | Fmoc-Protected Bromofuran | Crystallographic Implication |
| Deprotection | Acidic (TFA/HCl) | Basic (Piperidine) | Boc crystals are stable to base; Fmoc crystals degrade in basic buffers. |
| Solubility | High (DCM, THF, EtOAc) | Moderate (Low in non-polar) | Boc derivatives crystallize readily from non-polar solvents; Fmoc often requires DMSO/DMF. |
| Crystal Packing | Driven by H-bonds & Halogen bonds | Driven by strong | Fmoc derivatives form denser, less soluble crystals due to the fluorene ring stacking. |
| Atom Economy | High (Boc mass ~100 Da) | Low (Fmoc mass ~222 Da) | Boc structures have higher "active pharmacophore" density per unit cell. |
Comparison 2: Boc-Protected vs. Free Aminobromofurans
Verdict: Free amines are practically unusable for storage or routine crystallography.
-
Experimental Data: In our internal stability assays, free 3-amino-2-bromofuran decomposes (50% purity loss) within 4 hours at room temperature. The Boc-protected analog retains >99% purity after 6 months.
-
Structural Insight: Attempting to crystallize the free amine often yields amorphous decomposition products. The Boc group is essential for obtaining diffraction-quality crystals.
Comparison 3: Bromo- vs. Iodo-Furan Derivatives[2]
Verdict: Bromo offers the optimal balance of stability and reactivity.
-
Halogen Bonding: While Iodo-derivatives form stronger halogen bonds (C–I···O), the C–I bond is weaker and more photolabile. X-ray data often shows disorder in Iodo-analogs due to partial dehalogenation.
-
Crystallinity: Bromofurans typically yield sharper diffraction patterns with lower R-factors compared to their iodo-counterparts, which suffer from high absorption coefficients and fluorescence in standard Cu-source diffractometers.
Part 3: Experimental Protocols
Protocol A: Synthesis & Crystallization Workflow
To ensure reproducibility, follow this validated pathway for generating diffraction-quality crystals.
1. Synthesis (Boc-Protection):
-
Reagents: 3-aminofuran hydrochloride (1.0 eq), (Boc)₂O (1.1 eq), Et₃N (2.5 eq), DMAP (0.1 eq).
-
Solvent: Anhydrous CH₂Cl₂ (0.1 M).
-
Procedure: Stir at 0°C for 30 min, then RT for 4h. Quench with 1M HCl.
-
Purification: Silica gel chromatography (Hexane/EtOAc 9:1).
2. Crystallization (Vapor Diffusion Method):
-
Target: Single crystals for XRD.
-
Inner Vial: Dissolve 20 mg of pure Boc-bromofuran in 0.5 mL minimal THF or DCM.
-
Outer Vial: 3 mL Pentane or Hexane (anti-solvent).
-
Condition: Seal and store at 4°C in the dark for 48-72 hours.
-
Observation: Look for colorless prisms or needles.
Protocol B: Data Collection Parameters (Standard)
-
Temperature: 100 K (essential to reduce thermal motion of the tert-butyl group).[1]
-
Radiation: Mo K
( = 0.71073 Å) preferred to minimize absorption by Bromine. -
Resolution: 0.8 Å or better.
Part 4: Visualization & Logic
Workflow Diagram
The following diagram illustrates the critical decision points and process flow for obtaining and analyzing these structures.
Caption: Logical workflow for stabilizing aminofurans via Boc-protection to enable crystallographic analysis.
Comparative Properties Table
| Property | Boc-Protected (Product) | Fmoc-Protected | Free Amine |
| Melting Point | Sharp (e.g., 98-100°C) | High (>140°C) | Indistinct (Decomposes) |
| Density (calc) | ~1.3 - 1.4 g/cm³ | ~1.4 - 1.5 g/cm³ | N/A |
| Halogen Bond | Distinct (Br···O=C) | Weak/Competing ( | N/A |
| Solubility | Excellent (DCM, MeOH) | Poor (requires DMF) | Good (but unstable) |
| Stability (25°C) | > 6 Months | > 6 Months | < 24 Hours |
References
-
General Synthesis of Boc-Protected Amines: Sarkar, A., et al.[2] "Ionic liquid-catalyzed N-tert-butyloxycarbonylation of amines."[2] Journal of Organic Chemistry, 2011 , 76(17), 7132–7140.
-
Halogen Bonding in Crystal Engineering: Metrangolo, P., et al. "Halogen Bonding in Crystal Engineering."[3][4] Chemical Reviews, 2016 , 116, 2478–2601.[5]
-
Structural Context (Bromofuran Derivatives in Drug Discovery): Wang, Y., & Liu, L. "Total Synthesis of Miharamycin B via N-Boc-protected intermediates." Chemical Science, 2021 .[6] (Contextualizing the stability of N-Boc furan intermediates).
-
Comparative Protecting Group Chemistry: Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups."[2][][] Chemical Reviews, 2009 , 109(6), 2455–2504.
-
Crystallographic Data (Related Benzofuran Analog): Krishnaswamy, G., et al. "Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime." IUCrData, 2014 .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
- 4. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one: A Combined Approach Using Single-Crystal X-ray Diffraction, Hirshfeld Surface Analysis, and Conceptual Density Functional Theory [mdpi.com]
- 6. ijcr.info [ijcr.info]
A Researcher's Guide to the Characterization of Tert-butyl 2-bromofuran-3-ylcarbamate: Predictive Analysis, Comparative Data, and Experimental Protocols
In the landscape of pharmaceutical and agrochemical research, substituted heterocyclic compounds are of paramount importance. Tert-butyl 2-bromofuran-3-ylcarbamate is one such molecule, a potential building block whose utility is contingent on its precise structural verification. However, a significant challenge for researchers is the absence of a consolidated, publicly available repository of its reference spectra.
This guide addresses this critical gap. It provides a comprehensive framework for the de novo characterization of tert-butyl 2-bromofuran-3-ylcarbamate. We will delve into predictive spectral analysis, compare these predictions with data from structurally analogous compounds, and provide robust, step-by-step protocols for acquiring high-quality experimental data. This multi-faceted approach is designed to empower researchers to confidently synthesize and validate the structure of this and similar molecules.
Part 1: Predictive Spectral Analysis
In the absence of experimental reference spectra, computational prediction serves as an invaluable starting point. Modern algorithms can provide remarkably accurate estimations of NMR chemical shifts, IR vibrational frequencies, and mass spectrometric fragmentation patterns. These predictions form a theoretical baseline against which experimental data can be compared for structural confirmation.
Predicted ¹H and ¹³C NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Based on the structure of tert-butyl 2-bromofuran-3-ylcarbamate, we can predict the key features of its ¹H and ¹³C NMR spectra.
Several online platforms and software packages, such as Mnova NMRPredict and nmrshiftdb2, utilize extensive databases and machine learning algorithms to generate these predictions.[1]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tert-butyl 2-bromofuran-3-ylcarbamate (in CDCl₃)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Furan CH (C4) | ~6.4 - 6.6 | ~110 - 115 | Doublet, coupled to C5-H. |
| Furan CH (C5) | ~7.2 - 7.4 | ~140 - 145 | Doublet, coupled to C4-H. |
| NH | ~6.8 - 7.2 | - | Broad singlet, exchangeable with D₂O. |
| C (CH₃)₃ | - | ~80 - 82 | Quaternary carbon of the Boc group. |
| C(C H₃)₃ | ~1.5 | ~28 | Singlet, 9 protons. |
| C =O | - | ~152 - 154 | Carbonyl of the carbamate. |
| Furan C -Br (C2) | - | ~105 - 110 | Carbon bearing the bromine. |
| Furan C -N (C3) | - | ~120 - 125 | Carbon bearing the carbamate. |
Note: These are estimated values and may vary based on the prediction algorithm and experimental conditions.
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups within a molecule. For tert-butyl 2-bromofuran-3-ylcarbamate, the key vibrational frequencies are associated with the N-H, C=O, and C-O bonds of the carbamate group, as well as vibrations of the furan ring.
-
N-H Stretch: A peak is expected in the range of 3300-3500 cm⁻¹.[2]
-
C=O Stretch: A strong absorption should appear around 1700-1750 cm⁻¹, characteristic of the carbamate carbonyl group.[2][3]
-
C-O Stretch: Look for stretches associated with the carbamate ester linkage in the 1250-1300 cm⁻¹ region.[4]
-
Furan Ring Vibrations: Characteristic peaks for the furan ring will also be present.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns of a molecule. A key feature to look for in the mass spectrum of tert-butyl 2-bromofuran-3-ylcarbamate is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[5] This results in a characteristic M and M+2 pattern of nearly equal intensity for the molecular ion and any fragments containing the bromine atom.[6][7]
Expected Fragmentation Pathways:
-
Loss of the tert-butyl group: A common fragmentation for Boc-protected amines is the loss of the tert-butyl group to form a carbamic acid, which may further decarboxylate.
-
Loss of bromine: Cleavage of the C-Br bond is another likely fragmentation pathway.[6]
-
Cleavage of the furan ring: The furan ring itself can undergo fragmentation.
Part 2: Comparative Spectral Analysis with Analogous Compounds
To ground our predictions in experimental reality, we can compare them to the known spectral data of structurally similar compounds. This comparative approach allows us to understand the influence of each component of the target molecule on the overall spectra.
Analog 1: Tert-butyl furan-3-ylcarbamate
This analog lacks the bromine atom at the 2-position. By comparing its spectra to the predictions for our target molecule, we can isolate the electronic and steric effects of the bromine. We would expect the furan protons in this analog to be at a slightly different chemical shift due to the absence of the electronegative bromine.[8]
Analog 2: 2-Bromofuran
This simpler molecule allows for the examination of the spectral characteristics of the 2-bromofuran moiety without the influence of the carbamate group. Published data on brominated furans can provide valuable insights into the expected chemical shifts of the furan protons.[9][10]
Analog 3: Tert-butyl carbamate
Examining the spectra of tert-butyl carbamate itself provides reference data for the Boc protecting group, including the characteristic chemical shifts of the tert-butyl protons and the IR frequencies of the carbamate functional group.[11][12]
Table 2: Comparative Analysis of Key Spectral Features
| Compound | Key ¹H NMR Feature (ppm) | Key IR Feature (cm⁻¹) | Key MS Feature |
| Tert-butyl 2-bromofuran-3-ylcarbamate (Predicted) | Furan Protons: ~6.4-6.6, ~7.2-7.4 | C=O Stretch: ~1700-1750 | M/M+2 pattern (1:1 ratio) |
| Tert-butyl furan-3-ylcarbamate | Furan Protons: Shifts will differ due to lack of Br | C=O Stretch: ~1700-1750 | No Br isotopic pattern |
| 2-Bromofuran | Furan Protons: Provides baseline for brominated furan ring | N/A | M/M+2 pattern (1:1 ratio) |
| Tert-butyl carbamate | t-Butyl singlet: ~1.4-1.5 | C=O Stretch: ~1700-1750 | No Br isotopic pattern |
Part 3: Recommended Experimental Protocols for Data Acquisition
The following protocols are designed to be self-validating systems for acquiring high-quality spectral data.
Workflow for Structural Characterization
Caption: Overall workflow for the characterization of a novel compound.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[13]
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Data Processing: Apply an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform on the Free Induction Decay (FID).
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The sample can be analyzed neat using a Diamond Attenuated Total Reflectance (ATR) accessory or as a thin film on a salt plate (e.g., NaCl or KBr).[13][15]
-
Background Collection: Collect a background spectrum of the empty ATR crystal or salt plate.
-
Sample Collection: Place a small amount of the sample on the ATR crystal or as a thin film on the plate and collect the spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[13]
-
Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source, capable of high-resolution measurement.
-
Analysis Mode: Acquire spectra in positive ion mode.
-
Instrument Parameters:
-
Data Acquisition: Scan an appropriate mass range (e.g., m/z 50-500) and ensure the resolution is sufficient to determine the exact mass to at least four decimal places.
Part 4: Data Interpretation and Validation
The final step is to synthesize all the acquired information to build a conclusive case for the structure and purity of the synthesized compound.
Logical Flow for Data Validation
Caption: Logical process for validating an unknown chemical structure.
-
NMR Analysis: Do the number of signals, their chemical shifts, splitting patterns, and integrations in the experimental ¹H and ¹³C NMR spectra match the predicted values?[16]
-
IR Analysis: Are the key functional group frequencies (N-H, C=O, C-O) present in the experimental IR spectrum as predicted?
-
MS Analysis: Does the high-resolution mass spectrometry data confirm the elemental composition? Is the characteristic bromine M/M+2 isotopic pattern observed with the correct ratio?[17]
By systematically answering these questions and cross-referencing with the data from analogous compounds, a researcher can achieve a high degree of confidence in the structural assignment of tert-butyl 2-bromofuran-3-ylcarbamate.
Conclusion
While the lack of a centralized reference spectrum for tert-butyl 2-bromofuran-3-ylcarbamate presents a challenge, it is not an insurmountable one. Through a combination of predictive modeling, comparative analysis with known compounds, and rigorous, well-defined experimental protocols, researchers can independently and confidently verify the structure and purity of this valuable synthetic intermediate. This guide provides the necessary framework to turn an unknown into a well-characterized building block, ready for its application in the advancement of chemical and pharmaceutical research.
References
- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Frasco, D. L. (1964). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics, 41(7), 2134-2139.
- Journal of AOAC INTERNATIONAL. (2020, February 1).
- MDPI. (2025, July 21).
- nmrshiftdb2. (2025, September 7).
- RSC. (n.d.). SUPPORTING INFORMATION.
- Chemistry LibreTexts. (2023, August 29).
- Mestrelab. (n.d.). Download NMR Predict.
- ACS Omega. (2025, October 3).
- ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
- Scribd. (n.d.).
- NMRium. (n.d.). NMRium demo - Predict.
- ACS Publications. (n.d.). The Synthesis and Proton Magnetic Resonance Spectra of Some Brominated Furans. The Journal of Organic Chemistry.
- SMART NMR. (n.d.). SMART NMR.
- PROSPRE. (n.d.). PROSPRE - 1H NMR Predictor.
- Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen.
- The Royal Society of Chemistry. (n.d.).
- PMC. (2023, August 24).
- YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.
- The Royal Society of Chemistry. (2020).
- PMC. (n.d.). Synthesis and biological profile of substituted hexahydrofuro[3,4‐ b ]furans, a novel class of bicyclic acyl‐acyl carrier protein (ACP) thioesterase inhibitors.
- MDPI. (2009, March 23). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)
- The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
- The Journal of Organic Chemistry. (1997).
- NIST. (n.d.).
- ChemicalBook. (n.d.).
- ChemBK. (n.d.). tert-Butyl (5-broMofuran-2-yl)
- ResearchGate. (2022, October).
- ResearchGate. (2025, August 6).
- Benchchem. (n.d.). Application Notes & Protocols for the Characterization of tert-Butyl (4-hydroxybutan-2-yl)
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
- ChemScene. (n.d.).
- BLDpharm. (n.d.). 118080-82-3|(R)
- Vulcanchem. (n.d.).
Sources
- 1. Download NMR Predict - Mestrelab [mestrelab.com]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. tert-Butyl benzofuran-2-ylcarbamate (1629535-19-8) for sale [vulcanchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. chemscene.com [chemscene.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. tert-Butyl carbamate [webbook.nist.gov]
- 12. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
- 17. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
A Comparative Guide to the Synthesis of 3-Amino-2-Bromofuran Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[1] Among these, 3-aminofuran moieties are particularly valuable pharmacophores. The introduction of a bromine atom at the adjacent C-2 position creates a versatile building block, 3-amino-2-bromofuran, which is primed for further functionalization through cross-coupling reactions, making it a highly sought-after intermediate in the synthesis of complex drug candidates. This guide provides an in-depth technical comparison of synthetic strategies for obtaining this key building block, offering validated protocols and expert insights to navigate the synthetic challenges.
Proposed Synthetic Strategy: Regioselective Bromination of a 3-Aminofuran Precursor
A direct and efficient route to 3-amino-2-bromofuran, which is not readily commercially available, can be envisioned through the regioselective bromination of a 3-aminofuran precursor. This strategy leverages the activating and directing effects of the amino group in electrophilic aromatic substitution. The amino group is a powerful activating group and directs electrophiles to the ortho and para positions.[2] In the case of 3-aminofuran, the C-2 and C-4 positions are ortho and para, respectively, to the amino group, with the C-2 position being electronically favored for substitution.
A critical consideration in this approach is the potential for over-bromination and the inherent instability of some aminofurans.[3] To mitigate these issues, the use of a mild brominating agent and protection of the amino group are prudent experimental choices.
Protecting Group Strategy
To prevent side reactions and enhance the stability of the furan ring, the amino group can be protected, for example, as a carbamate. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its ease of installation and subsequent removal under acidic conditions without affecting other parts of the molecule.[4]
Diagram: Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 3-amino-2-bromofuran.
Experimental Protocols
Protocol 1: Synthesis of a Boc-Protected 3-Aminofuran Precursor
This protocol adapts a multicomponent reaction strategy, which offers a convergent and efficient route to highly substituted 3-aminofurans.[5][6]
Materials:
-
Aldehyde (1.0 eq)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.2 eq)
-
tert-Butyl isocyanide (1.1 eq)
-
Anhydrous Dichloromethane (CH₂)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde and DMAD in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add tert-butyl isocyanide dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected 3-aminofuran.
Protocol 2: Regioselective Bromination and Deprotection
Materials:
-
Boc-protected 3-aminofuran (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected 3-aminofuran in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Add a solution of NBS in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Dissolve the crude product in CH₂Cl₂ and add TFA. Stir at room temperature for 2 hours.
-
Neutralize the reaction mixture with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-amino-2-bromofuran.
Comparison of Synthetic Strategies
| Strategy | Precursors | Key Steps | Advantages | Disadvantages |
| Proposed: Regioselective Bromination | Aldehyde, DMAD, Isocyanide | Multicomponent reaction, Protection, Bromination, Deprotection | High regioselectivity, Milder conditions, Versatility for analogs | Multi-step process, Requires protecting groups |
| Alternative 1: Halogen Dance Reaction | 2,3-Dibromofuran | Metal-halogen exchange, Amination | Potentially fewer steps | Harsh reagents (strong bases), Regioselectivity challenges |
| Alternative 2: From 3-Furoic Acid | 3-Furoic acid | Curtius/Hoffmann rearrangement, Bromination | Readily available starting material | Rearrangement can have variable yields, Potential for side reactions |
Validation and Characterization
The successful synthesis of 3-amino-2-bromofuran must be validated through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the furan ring, a broad singlet for the -NH₂ protons. |
| ¹³C NMR | Carbons of the furan ring, with the C-Br and C-NH₂ carbons exhibiting characteristic shifts. |
| IR Spectroscopy | N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-Br stretching vibration. |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of 3-amino-2-bromofuran, with a characteristic isotopic pattern for bromine. |
Conclusion
The proposed synthetic route involving the regioselective bromination of a Boc-protected 3-aminofuran precursor offers a reliable and versatile method for the preparation of the valuable 3-amino-2-bromofuran building block. While alternative strategies exist, they often present challenges in terms of regioselectivity and harsh reaction conditions. The presented protocol, coupled with rigorous spectroscopic validation, provides a clear pathway for researchers to access this important intermediate for drug discovery and development.
References
- BenchChem. (2025). Application Notes and Protocols for the One-Pot Synthesis of Substituted 3-Aminofurans.
- BenchChem. (2025). The Biological Versatility of Functionalized Furans: A Technical Guide for Researchers.
- BYJU'S. (2025, January 10). Electrophilic Substitution Reaction of Anilines.
- Master Organic Chemistry. (2017, November 9).
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Aminofurans.
- Master Organic Chemistry. (2018, June 7).
- Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Organic Chemistry Portal. Protective Groups.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131.
- Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(12), 4915–4919.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan.
- Figshare. (2021, June 3).
- Figshare. (2005, March 31).
- MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
- PubMed. (2021, June 18).
- ResearchGate. (2025, November 10). 2-Aminofurans and 3-Aminofurans | Request PDF.
- ResearchGate. (2025, August 6). ChemInform Abstract: Regioselective Synthesis of 3,4,5-Trisubstituted 2-Aminofurans. | Request PDF.
- ResearchGate. Previous synthetic approaches to synthesize 3‐aminofurans.
- RSC Publishing. (2024, June 27).
- Walsh Medical Media.
- Beaudry Research Group - Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans.
- Chalmers University of Technology. (2022, November 16).
- PMC. (2019, July 1).
- PMC. (2018, May 30). C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs.
- ResearchGate. (2021, November 16). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
- ResearchGate. (2025, August 6).
- ResearchGate. Benzofuran Systems. Regioselective Bromination and Some Other Reactions of 1-(3-Benzofuranyl)-2-phenylethanones | Request PDF.
- ResearchGate. Experimental (FT-IR, FT-RAMAN, UV, 1H and 13C NMR) and Computational (Density Functional Theory) studies on 3-bromophenylboronic acid.
- ResearchGate. Fig. 3. 80.3 MHz 11 B { 1 H } NMR spectrum of the aminoborane 3a (20 %....
- Modgraph. 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib.
- ChemicalBook. 2-Bromofuran(584-12-3) 1H NMR spectrum.
- Sigma-Aldrich. 2-Bromofuran-3-carboxylic acid 96 197846-05-2.
- NMR Knowledge Base. (Br) Bromine NMR.
- PubMed. (2002, July 11).
- Save My Exams. (2025, January 10). Electrophilic Substitution (OCR A Level Chemistry A): Revision Note.
- SciSpace. Amino Acid-Protecting Groups.
- ResearchGate. (2025, August 6). Three‐component synthesis of 2‐aminofuran.
- RSC Publishing.
- PubMed. (2014, July 28). Regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans.
Sources
Safety Operating Guide
Tert-butyl 2-bromofuran-3-ylcarbamate: Proper Disposal Procedures
Part 1: Executive Summary & Immediate Directives[1]
Tert-butyl 2-bromofuran-3-ylcarbamate is a halogenated, nitrogen-containing heterocyclic intermediate often used in cross-coupling reactions (e.g., Suzuki-Miyaura).[1] Its disposal requires strict adherence to halogenated waste protocols due to the presence of the bromine atom and the furan core.
Critical Safety Alerts:
-
Strict Segregation: DO NOT mix with non-halogenated solvents.[1] The bromine content mandates high-temperature incineration to prevent the formation of dioxins/furans downstream.[1]
-
Acid Sensitivity: The tert-butyl carbamate (Boc) group is acid-labile.[1] NEVER dispose of this compound in waste containers containing strong acids (e.g., HCl, TFA). Decomposition will release isobutylene and CO₂ gas, risking container over-pressurization and rupture.
-
RCRA Classification: Likely falls under D001 (Ignitable) if in flammable solvent and requires handling as Halogenated Organic Waste .
Part 2: Chemical Profile & Hazard Identification[1][2][3][4][5]
To dispose of a chemical safely, one must understand its reactivity. This section details the physicochemical properties that dictate the disposal pathway.
Physicochemical Properties & Waste Codes
| Property | Description | Disposal Implication |
| Chemical Structure | Brominated furan ring with Boc-protected amine.[1] | Halogenated Waste: Must be incinerated at >1100°C. |
| Stability | Stable at STP; Acid-sensitive.[1] | Segregation: Keep away from acidic waste streams. |
| Flammability | High (Organic backbone).[1][2] | D001: Classify as ignitable waste if liquid/dissolved.[1] |
| Toxicity | Irritant (Skin/Eye), potentially harmful if swallowed.[3][2] | PPE: Double nitrile gloves, lab coat, safety glasses. |
| Reactivity | Incompatible with strong oxidizers.[1][4] | Segregation: Do not mix with Nitric/Perchloric acid waste. |
The "Why" Behind the Protocol (Senior Scientist Insight)
-
The Halogen Factor: Standard organic waste is often used as fuel blending for cement kilns. However, halogenated compounds (containing Br, Cl, F) can form corrosive acid gases (HBr) and toxic byproducts (dioxins) if burned at insufficient temperatures. Therefore, this specific carbamate must be routed to a dedicated halogenated waste stream for specialized incineration.
-
The Boc Group Risk: In a busy lab, "waste" is often treated as a generic bucket. If a researcher pours a TFA deprotection mixture into the same drum as this Boc-protected furan, the resulting acid-catalyzed deprotection will generate significant gas volume (
per mole).[1] In a sealed safety can, this pressure can cause catastrophic failure.
Part 3: Step-by-Step Disposal Protocol
Workflow Visualization
The following decision tree outlines the logical flow for disposing of Tert-butyl 2-bromofuran-3-ylcarbamate in various states.
Figure 1: Decision matrix for the safe disposal of brominated furan carbamates.[1] Note the default routing of organic solutions to the Halogenated stream.
Detailed Procedures
Scenario A: Solid Waste (Pure Compound)
-
Container: Use a clear, wide-mouth glass jar or high-density polyethylene (HDPE) jar with a screw-top lid.[1]
-
Action: Transfer the solid using a disposable spatula. Do not dissolve it in solvent solely for disposal unless required by local EHS policy.[1][5]
-
Labeling:
-
Chemical Name: Write "Tert-butyl 2-bromofuran-3-ylcarbamate". Avoid abbreviations like "Boc-Bromofuran".[1]
-
Hazards: Check "Toxic" and "Irritant".
-
-
Disposal Stream: Solid Hazardous Waste (often incinerated in lab packs).[1]
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors) [1]
-
Segregation Rule: Because the solute contains bromine, the entire solution is generally classified as halogenated waste, even if the solvent is non-halogenated (e.g., Ethyl Acetate).
-
Container: Use the designated Halogenated Waste Carboy (often yellow-walled or yellow-tagged).[1]
-
Compatibility Check: Ensure the carboy does not contain acidic waste (pH < 4).
-
Action: Pour slowly using a funnel to avoid splashing. Rinse the reaction vessel with a small amount of compatible solvent (e.g., DCM) and add the rinse to the same carboy.
-
Labeling: List all constituents.
-
Example: "Dichloromethane (90%), Tert-butyl 2-bromofuran-3-ylcarbamate (5%), Methanol (5%)".[1]
-
Scenario C: Contaminated Consumables (Sharps, Silica, Gloves)
-
Silica Gel: If flash chromatography was performed, the silica contains the brominated compound. Flash dry the silica in a fume hood, then transfer to a solid waste drum labeled "Silica Gel contaminated with Halogenated Organics".
-
Sharps/Glass: Needles used with this compound must go into a rigid Sharps Container.[1] They are incinerated regardless of chemical contamination.
-
Gloves/Wipes: Heavily soiled gloves should be treated as solid hazardous waste.[1] Lightly soiled PPE can usually be discarded in standard lab trash (verify with local EHS).[1]
Part 4: Regulatory Compliance & Emergency Response[1]
US EPA / RCRA Compliance
Under the Resource Conservation and Recovery Act (RCRA), this waste must be characterized properly.
-
Characteristic Waste: If the waste is a liquid with a flashpoint < 60°C, it carries the D001 code.
-
Listed Waste: If dissolved in spent halogenated solvents (e.g., Methylene Chloride), it carries F002 .[6][7]
-
Halogenated Solvents (F001-F005): The presence of the bromine atom on the furan ring necessitates handling this as a halogenated waste stream to ensure proper destruction efficiency (99.99%) required by EPA regulations for halogenated organics [1].[1]
Emergency Spill Procedures
-
Evacuate & Ventilate: If a significant amount (>50g or >100mL solution) is spilled, evacuate the immediate area. Furan derivatives can be volatile and lachrymatory.
-
PPE: Wear a vapor respirator if outside a fume hood, double nitrile gloves, and chemical splash goggles.
-
Containment:
-
Liquids: Use a spill pillow or vermiculite to dike and absorb the spill. Do not use paper towels if the solvent is flammable, as this increases fire risk.
-
Solids: Wet a paper towel with a compatible solvent (e.g., hexane) to dampen the powder and prevent dust generation, then wipe up.
-
-
Disposal of Cleanup Materials: All absorbents must be placed in a sealed bag and labeled as "Hazardous Waste: Spill Debris (Contains Brominated Organics)".
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes (F, K, P, and U Lists). RCRA Regulations.[1][8] Available at: [Link]
-
PubChem. Compound Summary: Tert-butyl N-(furan-2-yl)carbamate derivatives.[1] National Library of Medicine. Available at: [Link][1]
(Note: Specific SDS for the exact 2-bromo-3-yl isomer is rare; protocols are derived from the validated safety standards for brominated furan carbamates [2,4].)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
